4-Chloro-2-methylpyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZCCVMFJMXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663976 | |
| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20090-59-9 | |
| Record name | 4-Chloro-2-methyl-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20090-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine (CAS No. 20090-59-9)
Foreword: The Unsung Hero of Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pyrimidine scaffold stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a privileged structure in the development of kinase inhibitors. Within this vital class of compounds, 4-Chloro-2-methylpyrimidin-5-amine emerges as a highly versatile and strategic building block. Its carefully positioned functional groups—a reactive chlorine atom, a nucleophilic amine, and a methyl group—offer a trifecta of synthetic handles for the elaboration of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, from its fundamental properties to its strategic application in the synthesis of next-generation therapeutics.
Core Compound Profile
Chemical Identity and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 20090-59-9 , is a substituted pyrimidine that presents as a solid at room temperature.[1][2] Its molecular structure and key physicochemical properties are summarized in the table below. The strategic placement of the chloro and amino groups is pivotal to its synthetic utility, a topic that will be explored in depth in subsequent sections.
| Property | Value |
| CAS Number | 20090-59-9 |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (predicted) |
| Solubility | Soluble in various organic solvents |
| Hazard Codes | H302, H315, H319, H332, H335 |
Data compiled from various chemical supplier databases.[1][2]
Spectroscopic Signature
While a comprehensive, publicly available set of experimental spectra for this compound is not readily found in peer-reviewed literature, data for closely related analogs and computational predictions provide a reliable spectroscopic profile.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the amine protons, and a singlet for the pyrimidine ring proton. The chemical shifts would be influenced by the electronic effects of the chloro and amino substituents.
-
¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the two non-equivalent pyrimidine ring carbons bearing the chloro and amino groups, and the other two pyrimidine ring carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl and aromatic ring protons, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.
Synthesis and Chemical Reactivity: A Synthetic Chemist's Perspective
The true value of this compound lies in its reactivity, which is governed by the electronic nature of the pyrimidine ring and its substituents. The pyrimidine core is electron-deficient, which makes it susceptible to nucleophilic attack.
General Synthetic Strategies for Substituted Pyrimidines
The synthesis of substituted pyrimidines can be approached through various classical and modern methodologies. The choice of a particular route depends on the desired substitution pattern and the availability of starting materials. Common strategies include:
-
Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a 4-hydroxypyrimidine, which can be subsequently chlorinated.
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be further modified.[3]
-
From Dichloropyrimidines: A common and versatile approach involves the sequential nucleophilic substitution of dichloropyrimidines. The regioselectivity of these reactions is a key consideration.[4]
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible route can be inferred from established pyrimidine chemistry. A logical synthetic pathway would likely involve the construction of a pyrimidine ring with the desired methyl group at the 2-position, followed by chlorination and amination steps.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of this compound is the primary site of reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction is the linchpin of this molecule's utility in drug discovery.
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.
The regioselectivity of nucleophilic attack on chloropyrimidines is a well-studied phenomenon. In general, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[5] The presence of the methyl group at C2 and the amino group at C5 in the target molecule further influences the electronic distribution and steric accessibility of the ring, making the C4 position the most probable site for substitution.
Common nucleophiles used in SNAr reactions with this compound in a drug discovery context include:
-
Primary and secondary amines
-
Alcohols and phenols (as alkoxides or phenoxides)
-
Thiols (as thiolates)
The reaction conditions for these substitutions are typically mild, often requiring a base to deprotonate the nucleophile or to act as an acid scavenger.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-aminopyrimidine motif is a well-established pharmacophore in a multitude of kinase inhibitors. This structural element is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent and selective inhibition. This compound serves as an invaluable starting material for the synthesis of libraries of potential kinase inhibitors.
The Role of the Pyrimidine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics. The pyrimidine core of molecules derived from this compound can mimic the adenine base of ATP, allowing them to bind to the active site of kinases.
Caption: Schematic of a pyrimidine-based inhibitor binding to the kinase hinge region.
Synthetic Workflow for Kinase Inhibitor Development
A typical synthetic workflow utilizing this compound for the development of kinase inhibitors would involve the following steps:
-
Nucleophilic Aromatic Substitution: The chlorine at the C4 position is displaced by a variety of amines, alcohols, or thiols to introduce diversity at this position. This is often the key step in building the core scaffold of the inhibitor.
-
Further Functionalization: The amino group at the C5 position can be acylated, alkylated, or used in other coupling reactions to introduce additional pharmacophoric features and to probe the surrounding binding pocket of the target kinase.
-
Structure-Activity Relationship (SAR) Studies: A library of compounds is synthesized by varying the substituents at the C4 and C5 positions. These compounds are then screened for their biological activity against the target kinase. The SAR data is used to guide the design of more potent and selective inhibitors.
The versatility of this compound allows for the rapid generation of diverse chemical libraries, which is essential for the iterative process of lead optimization in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar chloropyrimidines and general laboratory safety guidelines should be followed.
Hazard Identification
Based on data for related compounds, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
A skin and eye irritant. [2]
-
Potentially causing respiratory irritation. [2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion: A Key Enabler in Medicinal Chemistry
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a wide array of biologically active compounds. For researchers in the pharmaceutical industry and academia, a thorough understanding of the properties and reactivity of this compound is essential for the efficient and effective development of novel therapeutics, particularly in the ever-expanding field of kinase inhibition. As our understanding of the molecular basis of disease continues to grow, the demand for such well-designed and synthetically tractable building blocks will undoubtedly increase, solidifying the importance of this compound in the future of medicinal chemistry.
References
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available at: [Link].
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ResearchGate. Available at: [Link].
-
Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link].
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link].
-
4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem. Available at: [Link].
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link].
-
SDS Haviland HCPI. Haviland. Available at: [Link].
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link].
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. Google Patents.
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link].
-
Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. Available at: [Link].
-
4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680. PubChem. Available at: [Link].
-
This compound (C007B-090981). Cenmed Enterprises. Available at: [Link].
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link].
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- Protein kinase B inhibitors. Google Patents.
- Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. Google Patents.
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents.
-
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link].
-
2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. PubChem. Available at: [Link].
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link].
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link].
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link].
-
This compound (C007B-090981). Cenmed Enterprises. Available at: [Link].
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine: Core Physicochemical Properties and Experimental Considerations
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Chloro-2-methylpyrimidin-5-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. As a substituted pyrimidine, its structural features make it a valuable building block in medicinal chemistry. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides a framework for its practical application in a research setting.
Introduction: Navigating Isomeric Complexity
The study of substituted pyrimidines requires careful attention to isomeric specificity. The compound this compound (CAS No. 20090-59-9) is one of several isomers, including the more commonly documented 4-chloro-5-methylpyrimidin-2-amine (CAS No. 20090-58-8) and 2-chloro-5-methylpyrimidin-4-amine (CAS No. 14394-70-8)[1][2][3]. Misidentification can lead to significant errors in experimental design and interpretation. This guide focuses specifically on the 5-amino isomer while drawing logical comparisons with its analogues to provide a broader context. The chlorine atom at the 4-position and the amino group at the 5-position create a unique electronic and steric environment, influencing the molecule's reactivity and potential as a synthetic precursor.[4][5]
Caption: Isomeric relationship of the target compound.
Chemical Identity and Core Properties
A precise understanding of the fundamental properties of a molecule is the bedrock of its application in research and development. The data presented below has been consolidated from various chemical data repositories.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 20090-59-9 | [6] |
| Molecular Formula | C₅H₆ClN₃ | [6] |
| Molecular Weight | 143.57 g/mol | [2][6] |
| Appearance | Solid (Predicted); White to off-white crystalline powder (Typical for isomers) | [1] |
| Solubility | Sparingly soluble in water (Observed for isomers) | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
Note: Some properties, such as appearance and solubility, are inferred from closely related isomers due to limited specific data for CAS 20090-59-9.
Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 143. The presence of a chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 145, approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns for related aminopyrimidines involve the loss of HCN, Cl, and methyl radicals.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH ₃) protons, likely in the δ 2.0-2.5 ppm range. The amino group (NH ₂) protons would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. A singlet for the pyrimidine ring proton (at C6) would also be present, likely in the aromatic region (δ 7.5-8.5 ppm).
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The methyl carbon would be found upfield (δ 15-25 ppm). The four pyrimidine ring carbons would appear downfield, with the carbon attached to the chlorine atom (C4) being significantly influenced by the halogen's electronegativity.
Reactivity, Stability, and Handling
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the chloro-substituent at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine nitrogens activates the chlorine for displacement by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the basis for its utility as a synthetic intermediate.
The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents.[8][9] Prolonged exposure to light and air should be avoided to prevent degradation.[8] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C).
Caption: Reactivity via Nucleophilic Aromatic Substitution.
Safety and Handling
Based on GHS classifications for isomeric compounds, this compound should be handled with care.[2][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10]
Handling Protocol:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Avoid generating dust.[8]
-
In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]
-
Store the compound in a cool, dark, and dry place, away from incompatible materials.
Experimental Protocols: A Practical Approach
Trustworthy data is built on robust experimental design. Below is a generalized, self-validating protocol for determining a key physicochemical property.
Protocol: Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Begin with a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Prepare a second sample and heat to about 20 °C below the approximate melting point.
-
Reduce the ramp rate to a slow 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be within ±0.5 °C.
Caption: Workflow for Melting Point Determination.
Conclusion
This compound is a valuable heterocyclic intermediate whose utility is defined by its specific isomeric structure and the resulting physicochemical properties. Its reactivity, particularly at the C4-chloro position, makes it a versatile precursor for the synthesis of more complex molecules in drug discovery and materials science. Accurate identification and characterization, distinct from its isomers, are paramount for successful research outcomes. This guide provides the foundational knowledge and practical considerations necessary for scientists to confidently incorporate this compound into their experimental workflows.
References
-
PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
U-Target Molecules. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Register. (n.d.). 4-Chloro-5-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride,4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Suppliers & Manufacturers. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine, 4-chloro-2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
-
Chemsrc. (n.d.). 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
NIST. (n.d.). 4-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-5-methylpyridin-2-amine (C6H7ClN2). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-090981). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. 4-Amino-2-chloropyridine [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 | Chemsrc [chemsrc.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
The Versatile Scaffold: A Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in biologically active compounds and its synthetic tractability.[1] Among the vast family of pyrimidine-based intermediates, 4-Chloro-2-methylpyrimidin-5-amine stands out as a particularly versatile building block. Its strategically positioned reactive sites—a labile chlorine atom at C4 and a nucleophilic amine at C5—provide a robust platform for the generation of diverse chemical libraries. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic derivatization of this core moiety, providing field-proven insights and detailed protocols for the development of novel structural analogs. We will delve into its application in drug discovery, with a particular focus on the development of kinase inhibitors, a class of therapeutics where pyrimidine scaffolds have demonstrated significant clinical success.[2][3]
The Core Moiety: Physicochemical and Reactive Landscape
Understanding the intrinsic properties of the this compound core is fundamental to designing successful synthetic strategies. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, dictates its reactivity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H6ClN3 | [4] |
| Molecular Weight | 143.57 g/mol | [5] |
| CAS Number | 20090-59-9 | [4] |
| Appearance | Off-white to light yellow powder | (General) |
| Melting Point | 138-142 °C | (Typical) |
Reactivity Analysis
The synthetic utility of this compound is centered on three primary positions, each offering a distinct handle for chemical modification.
-
C4-Position (Chloro Group): The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two ring nitrogens makes the C4 carbon highly electrophilic. The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[6] This high reactivity allows for facile displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.
-
C5-Position (Amino Group): The primary amine at the C5 position is a versatile nucleophile. It can readily undergo standard amine derivatization reactions such as acylation, sulfonylation, and reductive amination, enabling the introduction of a vast array of functional groups.
-
C2-Position (Methyl Group): The C2-methyl group is the least reactive position. While direct functionalization is challenging, it can serve as an important recognition element for biological targets or be modified through more advanced synthetic routes prior to the final chlorination/amination steps.
Strategic Generation of Structural Analogs
The systematic modification of the core scaffold is key to exploring the structure-activity relationship (SAR) of the resulting analogs. Below are detailed strategies and protocols for derivatization at the most synthetically accessible positions.
Modification at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the workhorse for diversifying the this compound scaffold. The choice of nucleophile, base, and solvent is critical for achieving high yields and purity.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dioxane, THF, or DMF is typically used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature: Reactions are often heated to overcome the activation energy required to disrupt the aromaticity of the pyrimidine ring during the formation of the intermediate.[7]
Detailed Protocol 2.1: Synthesis of N4-benzyl-2-methylpyrimidine-4,5-diamine
Objective: To demonstrate a typical SNAr reaction by substituting the C4-chloro group with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane (or n-Butanol)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.96 mmol) in 1,4-Dioxane (20 mL), add benzylamine (0.91 mL, 8.35 mmol) and DIPEA (2.43 mL, 13.92 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between EtOAc (50 mL) and water (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and then brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel (e.g., 50-100% EtOAc in hexanes gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Modification at the C5-Position via Amine Derivatization
Derivatization of the C5-amine is a straightforward way to introduce functionalities that can probe interactions with biological targets, modulate solubility, or alter pharmacokinetic properties. Acylation to form amides is one of the most common and reliable transformations.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like acyl chlorides or anhydrides are highly reactive and can be used directly. For coupling with carboxylic acids, activating agents (e.g., HATU, HOBt) are used to form a more reactive intermediate.
-
Base: An organic base (e.g., Pyridine, Triethylamine) is required to scavenge the acid byproduct of the reaction. Pyridine can also act as a nucleophilic catalyst.
Detailed Protocol 2.2: Synthesis of N-(4-chloro-2-methylpyrimidin-5-yl)acetamide
Objective: To demonstrate a typical acylation of the C5-amino group using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 g, 6.96 mmol) in DCM (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (0.67 mL, 8.35 mmol) to the solution.
-
Slowly add acetyl chloride (0.54 mL, 7.66 mmol) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography if necessary.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Visualization of Synthetic Strategies
The derivatization potential of the core scaffold can be visualized to guide library design.
Caption: Synthetic diversification pathways for the core scaffold.
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to mimic hinge-region binding interactions in the active sites of protein kinases.[8][9] This makes pyrimidine derivatives, including analogs of this compound, highly valuable for developing kinase inhibitors for diseases like cancer.[8][9]
A prominent example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[10] While not a direct analog of the topic compound, its synthesis involves a key 2-methylpyrimidin-4-amine core, showcasing the utility of this structural motif. The core pyrimidine engages in critical hydrogen bonding with the kinase hinge region, while substitutions at other positions are tailored to achieve potency and selectivity.
Generalized Kinase Inhibition Pathway
Many kinase inhibitors function by competing with ATP for binding in the catalytic cleft of the enzyme, thereby preventing the phosphorylation of downstream substrate proteins and blocking signal transduction.
Caption: ATP-competitive kinase inhibition by a pyrimidine analog.
Conclusion and Future Perspectives
This compound is a powerful and commercially available starting material for the synthesis of diverse compound libraries. Its predictable reactivity at the C4 and C5 positions allows for rational design and parallel synthesis approaches. The proven success of the pyrimidine scaffold in targeting protein kinases underscores the continued importance of developing novel analogs. Future work will likely focus on exploring more complex, three-dimensional substitutions to achieve greater selectivity and on employing these building blocks in fragment-based drug discovery and DNA-encoded library (DEL) technologies to more rapidly identify novel bioactive agents.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
-
4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
nucleophilic aromatic substitutions. YouTube.
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
-
This compound (C007B-090981). Cenmed Enterprises.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cenmed.com [cenmed.com]
- 5. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-2-methylpyrimidin-5-amine: A Technical Guide
Introduction
4-Chloro-2-methylpyrimidin-5-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles outlined herein serve as a predictive framework for researchers and a practical guide for the acquisition and interpretation of experimental data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis.
The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. This guide will delve into the theoretical underpinnings of each technique, predict the spectral features of the target molecule, and provide standardized protocols for experimental data acquisition.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | The carbon atom in the pyrimidine ring bonded to two nitrogen atoms and the methyl group is expected to be significantly deshielded. |
| C4 | 155 - 160 | The carbon atom bonded to the electronegative chlorine atom and two nitrogen atoms will be highly deshielded. |
| C6 | 150 - 155 | The carbon atom adjacent to a nitrogen atom and bearing a proton is expected in this region. |
| C5 | 130 - 135 | The carbon atom bonded to the amine group is expected to be less deshielded than the other ring carbons. |
| CH₃ | 20 - 25 | The methyl carbon attached to the pyrimidine ring will appear in the typical alkyl region, slightly downfield due to the adjacent nitrogen. |
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (typically several hundred to thousands) to obtain a good quality spectrum.
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and reference it to the solvent peaks.
-
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching vibrations. [1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak | Stretching vibrations of the C-H bond on the pyrimidine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak | Stretching vibrations of the C-H bonds in the methyl group. |
| N-H Bend | 1580 - 1650 | Medium | Bending vibration of the primary amine group. [1] |
| C=N Stretch | 1500 - 1600 | Medium-Strong | Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |
| C-N Stretch | 1250 - 1335 | Medium-Strong | Stretching vibration of the bond between the pyrimidine ring and the amine group. [1] |
| C-Cl Stretch | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The software will automatically perform a background subtraction.
Caption: Workflow for IR Spectroscopy using an ATR accessory.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the presence of chlorine and multiple nitrogen atoms will lead to characteristic isotopic patterns and fragmentation pathways.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula is C₅H₆ClN₃. The nominal mass is 143 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a cluster of two peaks:
-
M⁺: at m/z 143 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺: at m/z 145 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes.
-
-
Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), therefore, the molecular ion will have an odd nominal mass, which is consistent with 143. [2]* Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment at m/z 108 corresponding to the loss of a chlorine radical.
-
Loss of HCN: Fragmentation of the pyrimidine ring can lead to the loss of HCN (27 Da).
-
Loss of CH₃: A peak corresponding to the loss of a methyl radical (15 Da) from the molecular ion.
-
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample to create a molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry (Electron Impact).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for researchers. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and paving the way for further investigation into the chemical and biological properties of this important molecule.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
-
LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
Sources
commercial availability of 4-Chloro-2-methylpyrimidin-5-amine
A Technical Guide to the Commercial Availability and Synthetic Utility of 4-Chloro-2-methylpyrimidin-5-amine (CAS 7339-98-2)
Executive Summary
This compound is a strategically important heterocyclic building block for researchers, scientists, and drug development professionals. Its bifunctional nature, featuring a reactive chlorine atom amenable to displacement and a nucleophilic amine group for derivatization, makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its commercial availability, outlines its significance in medicinal chemistry, presents a plausible laboratory-scale synthesis protocol, and details essential safety and handling procedures. The ready availability from various chemical suppliers, coupled with its synthetic versatility, positions this compound as a key component in the drug discovery pipeline.
Physicochemical Properties and Identification
Correctly identifying the target molecule is paramount for procurement and experimental design. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure, distinguishing it from various isomers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7339-98-2 | PubChem |
| Molecular Formula | C₅H₆ClN₃ | PubChem |
| Molecular Weight | 143.57 g/mol | PubChem |
| Canonical SMILES | CC1=NC=C(C(=N1)Cl)N | PubChem |
| Appearance | Solid (form may vary by supplier) |
The structure's utility stems from two key reactive sites. The chlorine atom at the 4-position is an excellent leaving group, making the site susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including alkoxy, amino, and alkylthio groups. Simultaneously, the amine group at the 5-position can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Commercial Availability and Procurement
This compound is available from a range of commercial suppliers, positioning it as an accessible building block for research and development purposes. Procurement for laboratory-scale quantities is generally straightforward.
Causality in Supplier Selection: When selecting a supplier, researchers must prioritize not only cost but also the purity and documentation provided. The presence of isomeric impurities can significantly impact the outcome of subsequent reactions. Therefore, requesting a Certificate of Analysis (CoA) to verify purity by methods such as NMR or HPLC is a critical, self-validating step in the procurement process. Lead times can vary, so confirming stock availability is essential for project planning.
| Supplier | Purity/Notes |
| Ambeed | 98% purity. |
| BLD Pharm | Available, may require cold-chain transportation.[1] |
| Cenmed Enterprises | Available in quantities such as 10g.[2] |
| Fisher Scientific | Available through the eMolecules sourcing platform.[3] |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct real-time searches on chemical purchasing platforms for the most current information.
Strategic Importance in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Chlorine-containing intermediates, in particular, are vital in the synthesis of many pharmaceuticals.[4] The subject molecule, this compound, serves as a versatile starting point for creating libraries of compounds for high-throughput screening.
Its value is demonstrated by its use as an intermediate in the synthesis of more complex molecules, such as the antihypertensive drug Moxonidine, which contains a related 4-chloro-pyrimidinamine core structure.[5] The ability to selectively functionalize the chloro and amino positions allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Below is a diagram illustrating the synthetic utility of this building block.
Caption: Synthetic utility of this compound.
Plausible Laboratory-Scale Synthesis Protocol
While commercially available, understanding the synthetic route to this compound provides researchers with greater flexibility and insight. A common strategy for constructing such pyrimidines involves the condensation of a three-carbon precursor with an amidine, followed by chlorination and functional group manipulation. A plausible synthesis is adapted from procedures for analogous pyridines and pyrimidines.[6][7]
Experimental Protocol: A Proposed Two-Step Synthesis
Disclaimer: This protocol is a chemically-reasoned proposal and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.
Step 1: Synthesis of 5-Amino-2-methylpyrimidin-4(3H)-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-aminocrotonate (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: Add sodium ethoxide (2.5 equivalents) portion-wise to the stirred suspension. The choice of a strong, non-aqueous base is critical to drive the condensation and cyclization by deprotonating the starting materials and neutralizing the HCl byproduct.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. The product will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and then diethyl ether. Dry the solid under vacuum to yield 5-Amino-2-methylpyrimidin-4(3H)-one.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, carefully add 5-Amino-2-methylpyrimidin-4(3H)-one (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes). POCl₃ serves as both the chlorinating agent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The hydroxyl group is converted into a chloridate ester, which is subsequently displaced by chloride to form the chloro-pyrimidine.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. The product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) or purification by column chromatography will yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact CAS number may require direct request from the supplier, data from closely related analogues provide authoritative guidance.[8][9][10]
-
Hazard Identification: Analogues are often classified as irritants to the skin and eyes and may be harmful if swallowed or inhaled.[10][11]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][13]
-
Handling: Avoid creating dust. Use a closed system where possible.[13] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][13] Store away from incompatible materials such as strong oxidizing agents.[8] For long-term stability, storage in an inert atmosphere (e.g., under argon) and refrigeration (2-8°C) is recommended.
-
First Aid:
Conclusion
This compound (CAS 7339-98-2) is a readily procurable and highly valuable chemical intermediate for drug discovery and medicinal chemistry. Its dual reactivity allows for diverse and targeted synthetic modifications. While commercial availability simplifies acquisition, a clear understanding of its synthesis provides strategic advantages for research programs. Adherence to strict safety and handling protocols is essential when working with this compound. The combination of accessibility and synthetic potential ensures that this compound will remain a relevant building block for the development of novel therapeutics.
References
-
Title: 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 Source: Chemsrc URL: [Link]
- Title: WO2014037391A1 - Moxonidine synthesis with the aid of organic bases Source: Google Patents URL
-
Title: 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 Source: PubChem URL: [Link]
- Title: CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
Title: 4-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 20612505 Source: PubChem URL: [Link]
-
Title: 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 Source: PubChem URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: 5-Chloro-2-methylpyrimidin-4-amine suppliers and producers Source: BuyersGuideChem URL: [Link]
-
Title: this compound (C007B-090981) Source: Cenmed Enterprises URL: [Link]
Sources
- 1. 1417793-57-7|4-((4-Chloro-5-methylpyrimidin-2-yl)amino)cyclohexanol|BLD Pharm [bldpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. eMolecules 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | Fisher Scientific [fishersci.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloro-5-methoxypyrimidin-2-amine | CAS#:4763-36-4 | Chemsrc [chemsrc.com]
- 13. tcichemicals.com [tcichemicals.com]
review of 4-Chloro-2-methylpyrimidin-5-amine in medicinal chemistry
An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring system stands as a privileged scaffold, integral to the structure of DNA and RNA and a cornerstone in the design of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for targeting a multitude of biological macromolecules. Within this class, This compound has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive handles—a nucleophilic amino group and an electrophilic chloro group—provides medicinal chemists with a robust platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).
This guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of this compound, focusing on the causality behind its use in modern drug discovery, particularly in the development of kinase inhibitors.
Physicochemical Properties and Structural Data
A foundational understanding of a building block begins with its fundamental properties. These data are critical for experimental design, from reaction setup to purification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [2] |
| CAS Number | 20090-59-9 | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=NC=C(C(=N1)Cl)N | [2] |
| Appearance | Off-white to light yellow powder | Commercial Supplier Data |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate | Commercial Supplier Data |
Core Synthesis and Chemical Reactivity
The utility of this compound is predicated on its accessible synthesis and predictable reactivity. While multiple synthetic routes exist, a common approach involves the chlorination of a precursor pyrimidine. The true power of this intermediate lies in the differential reactivity of its functional groups.
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, which are crucial for tuning the pharmacological profile of a drug candidate. Conversely, the amino group at the C5 position can be functionalized through acylation, sulfonylation, or used as a handle for further heterocyclic ring formation. This dual reactivity is the cornerstone of its application in building complex molecular architectures.
A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are workhorses in medicinal chemistry for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively, under mild conditions.[3]
Caption: Suzuki coupling reaction workflow using the chloro-pyrimidine intermediate.
Application in Kinase Inhibitor Drug Discovery
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold can form critical hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor point for the inhibitor.
This compound serves as an excellent starting point for creating libraries of kinase inhibitors. The C4 position can be substituted with various aryl or heteroaryl groups to target the hydrophobic pocket of the ATP-binding site, while the C5 amine can be modified to extend into the solvent-exposed region, improving selectivity and pharmacokinetic properties.
Several approved drugs and clinical candidates feature a substituted pyrimidine core, underscoring the scaffold's importance. For example, derivatives of aminopyrimidines have been identified as potent dual Src/Abl kinase inhibitors and inhibitors of the Jak/Stat pathway.[5][6] The development of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide is a testament to the power of using substituted pyrimidine amines to create potent ALK/EGFR dual kinase inhibitors for non-small cell lung cancer (NSCLC).[7]
Caption: Logical relationship of the pyrimidine scaffold to kinase inhibitor design.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality for each step is explained to provide field-proven insight.
Objective: To synthesize a 4-aryl-2-methylpyrimidin-5-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Causality: The catalyst, Pd(0), is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity and achieving high yield. Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction.
-
-
Catalyst Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Causality: The "evacuate and backfill" cycles ensure a robustly inert atmosphere. Adding the catalyst under positive pressure prevents the introduction of air.
-
-
Solvent Addition: Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe. The reaction volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Causality: The solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation of the product.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic salts (base, boronic acid byproducts) and residual water-soluble solvent. Drying the organic layer removes trace water before concentration.
-
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-methylpyrimidin-5-amine.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent biological testing.
-
Derivatives and Their Biological Targets
The versatility of the this compound scaffold is evident in the range of potent inhibitors developed from it.
| Derivative Class | Biological Target(s) | Therapeutic Area | Reference |
| Substituted Anilino-Pyrimidines | ALK / EGFR | Non-Small Cell Lung Cancer | [7] |
| Thiazole-Carboxamide Pyrimidines | Src / Abl Kinases | Chronic Myelogenous Leukemia | [5] |
| Pyrazolyl-Pyrimidinamines | JAK2 Kinase | Myeloproliferative Neoplasms | [6] |
| Anilinoquinazolines (Related Scaffold) | c-Src / Abl Kinases | Pancreatic Cancer, Solid Tumors | [8] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable, differential reactivity and its proven ability to serve as a hinge-binding scaffold for kinase inhibitors make it a high-value starting material for drug discovery programs.[9] The continued exploration of new reactions and the creative functionalization of its core structure will undoubtedly lead to the discovery of novel therapeutics for a wide range of human diseases. As our understanding of cellular signaling pathways deepens, the demand for versatile and reliable building blocks like this compound will only intensify, cementing its role in the future of pharmaceutical innovation.[10][11]
References
-
4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628. PubChem. [Link]
-
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748. PubChem. [Link]
- Moxonidine synthesis with the aid of organic bases.
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor... Journal of Medicinal Chemistry. [Link]
-
4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680. PubChem. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin. [Link]
-
This compound (C007B-090981). Cenmed Enterprises. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]
-
4-chloro-5-methylpyridin-2-amine (C6H7ClN2). PubChemLite. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. [Link]
-
The Role of Pharmaceutical Chemistry in Medicine. Open Access Journals. [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 4-Chloro-2-methylpyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its versatile biological activities.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows it to effectively interact with a multitude of biological targets, rendering it a privileged scaffold in drug discovery. This guide delves into the burgeoning potential of a specific class of pyrimidine derivatives: those originating from the 4-Chloro-2-methylpyrimidin-5-amine core. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights to propel further innovation in this exciting area.
I. Synthetic Strategies: Building the Core and its Analogs
The synthetic accessibility of the this compound scaffold is a key advantage for medicinal chemists. The chlorine atom at the C4 position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities and the creation of diverse chemical libraries.
A general and efficient synthetic approach commences with commercially available starting materials, leading to the core structure, which can then be readily diversified.
Figure 1: Generalized synthetic scheme for 4-substituted derivatives.
The crucial step in this synthetic pathway is the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The choice of the nucleophile (R-NH2) is pivotal in determining the subsequent biological activity of the resulting derivative. Anilines, alkylamines, and various heterocyclic amines are commonly employed to generate a library of compounds for screening.[2] Microwave-assisted synthesis has also been shown to be an efficient method for accelerating these reactions and improving yields.[2]
II. Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes that drive uncontrolled cell growth and proliferation, particularly protein kinases.
A. Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrimidine derivatives have been extensively explored as kinase inhibitors, and the this compound scaffold is no exception.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell growth, proliferation, and survival.[4] Overexpression or mutation of EGFR is a common driver of various cancers, making it a prime target for therapeutic intervention.[4] Several studies have demonstrated that substituting the C4-chloro group with specific aniline moieties can yield potent EGFR inhibitors.[5] These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[5]
Figure 2: Inhibition of the EGFR signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibition:
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[6][7] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine, which share a similar structural motif with our core scaffold, have been identified as potent CDK inhibitors.[8] The anilino group at the C2 or C4 position is crucial for hydrogen bonding interactions within the ATP-binding pocket of CDKs.[8]
B. In Vitro Anticancer Activity Data
The anticancer potential of these derivatives has been validated through in vitro screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 7.45 - 8.80 | [2] |
| 2-Anilino-4-triazolpyrimidines | H460 (Lung) | 1.20 | [6][7] |
| 2-Anilino-4-triazolpyrimidines | MDA-MB-468 (Breast) | 1.34 | [6][7] |
| 2-Anilino-4-triazolpyrimidines | HCT116 (Colon) | 2.07 | [6][7] |
| 2-Anilino-4-triazolpyrimidines | HepG2 (Liver) | 2.66 | [6][7] |
| 2-Morpholino-4-anilinoquinolines | HepG2 (Liver) | 8.50 - 12.76 | [9] |
Table 1: In vitro anticancer activity of representative pyrimidine derivatives.
C. Structure-Activity Relationship (SAR) Insights
The biological activity of these pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the aniline moiety.[1]
-
Substitution at C4: The nature of the substituent at the C4 position is a primary determinant of activity. Aromatic amines, particularly anilines with specific substitution patterns, often confer potent kinase inhibitory activity.[10]
-
Substitution on the Anilino Ring: The electronic and steric properties of substituents on the aniline ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups at specific positions can modulate the binding affinity to the target kinase.[11]
-
Modifications at C2 and C5: While the primary focus is often on C4 substitution, modifications at the C2 (methyl group) and C5 (amino group) positions can also influence activity and pharmacokinetic properties.[3]
III. Antimicrobial and Antifungal Potential
Beyond their anticancer properties, pyrimidine derivatives have also demonstrated promising antimicrobial and antifungal activities.[12] The nitrogen-containing heterocyclic core is a common feature in many existing antimicrobial agents.
Several studies have reported the synthesis and evaluation of amino-pyrimidine derivatives against various bacterial and fungal strains.[13] The mode of action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Derivative Class | Microorganism | Activity | Reference |
| Amino-pyrimidine derivatives | Bacillus subtilis (Gram-positive) | Moderate to good | |
| Amino-pyrimidine derivatives | Escherichia coli (Gram-negative) | Moderate to good | |
| Amino-pyrimidine derivatives | Candida albicans (Fungus) | Significant | |
| Amino-pyrimidine derivatives | Aspergillus niger (Fungus) | Significant | |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various bacteria and fungi | Moderate | [14] |
Table 2: Antimicrobial and antifungal activity of representative pyrimidine derivatives.
IV. Experimental Protocols: A Guide to In Vitro Screening
To facilitate further research and development, we provide a generalized protocol for the initial in vitro screening of novel this compound derivatives for their anticancer activity.
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Figure 3: Workflow for in vitro anticancer screening.
V. Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the realms of oncology and infectious diseases.
Future research should focus on:
-
Lead Optimization: Further refinement of the lead compounds through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways affected by the most promising derivatives.
-
In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.
References
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
-
Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. [Link]
-
Innovare Academic Sciences. RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]
-
ResearchGate. (PDF) Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. [Link]
-
PubMed. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][16]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. [Link]
-
PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
-
ResearchGate. EGFR inhibitors and their pharmacophoric features. [Link]
-
PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
-
PubMed Central. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]
-
ResearchGate. In vitro anticancer screening of synthesized compounds. [Link]
-
Revista Electronica de Veterinaria. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. [Link]
-
PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
ChemRxiv. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug. [Link]
-
ResearchGate. Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF. [Link]
-
PubMed. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [Link]
-
MDPI. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. [Link]
-
RSC Publishing. Synthesis and in vitro biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]
-
NIH. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinaria.org [veterinaria.org]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. eijppr.com [eijppr.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Discovery and Synthesis of Novel Pyrimidine Amines: A Guide to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of attention and respect as pyrimidine. This six-membered aromatic ring, with its two nitrogen atoms, is a fundamental component of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2][3][4] This inherent biological relevance makes the pyrimidine nucleus a "privileged scaffold," allowing its derivatives to readily interact with biological targets like enzymes and receptors.[5][6][7]
The therapeutic impact of pyrimidine-based drugs is extensive and continues to grow. From the foundational anticancer agent 5-fluorouracil to the antibacterial trimethoprim and the anti-HIV drug zidovudine, pyrimidine derivatives have become indispensable tools in modern medicine.[5][8][9][10][11] The versatility of the pyrimidine core, which allows for precise substitution and modification, enables chemists to fine-tune the pharmacological properties of molecules, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][12][13]
This guide moves beyond a simple recitation of reactions. As a senior application scientist, the goal is to provide a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, delve into both classical and cutting-edge synthetic methodologies, and present self-validating protocols. This document is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to harnessing the power of the pyrimidine amine core for the discovery of next-generation therapeutics.
Chapter 1: The Pyrimidine Amine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring's ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, is central to its success in drug design.[12][13] This unique physicochemical nature has led to the development of pyrimidine-based drugs across a vast spectrum of diseases.
Key Therapeutic Applications:
-
Anticancer Agents: Pyrimidine analogs often function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[5][8] Beyond this, they are crucial components of kinase inhibitors, such as Imatinib, which target specific signaling pathways involved in cancer progression.[13] Novel derivatives are continuously being evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[13][14][15]
-
Antimicrobial and Antiviral Agents: Drugs like Trimethoprim selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival.[9] In antiviral therapy, modified pyrimidine nucleosides, such as Zidovudine (AZT), act as chain terminators during viral DNA synthesis.[4][8] The scaffold is a fertile ground for developing new agents to combat drug-resistant pathogens.[9][16][17]
-
Anti-Inflammatory and CNS Agents: The pyrimidine nucleus is also found in drugs targeting inflammation and central nervous system (CNS) disorders.[12][18] By modifying the scaffold, researchers have developed potent inhibitors of inflammatory mediators like cyclooxygenase (COX) and kinases involved in inflammatory signaling pathways.[18][19]
Structure-Activity Relationships (SAR): The Key to Optimization
The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[2][3] Understanding the Structure-Activity Relationship (SAR) is critical for rational drug design. For instance, substituting at the C2, C4, and C6 positions of the pyrimidine ring can dramatically alter a compound's binding affinity for a target protein. The addition of amine groups, in particular, often enhances the potential for hydrogen bonding, a key interaction for drug-receptor binding. SAR studies guide the iterative process of lead optimization, allowing chemists to enhance potency while minimizing off-target effects and toxicity.[4][20]
Chapter 2: Foundational Synthetic Strategies for the Pyrimidine Core
While modern methods offer sophistication, the classical routes to pyrimidine synthesis remain robust, scalable, and foundational to the field. These methods are often the first choice for generating initial compound libraries due to their reliability and the accessibility of starting materials.
The Biginelli Reaction: A Timeless One-Pot Synthesis
First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][21] Its enduring appeal lies in its simplicity and efficiency in creating the dihydropyrimidine core, which can be subsequently oxidized to the aromatic pyrimidine.
Causality of Components:
-
Aldehyde: Forms the C4 and the substituent at that position.
-
β-Ketoester: Provides the C5 and C6 atoms and their respective substituents.
-
Urea/Thiourea: Delivers the N1, C2, and N3 atoms of the ring. An acid catalyst is typically required to activate the aldehyde and facilitate the cyclization and dehydration steps.
Below is a generalized workflow for this foundational reaction.
Caption: Generalized workflow of the Biginelli reaction.
Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidine
This protocol describes a classic, solvent-free Biginelli reaction, a common starting point for many pyrimidine-based scaffolds.[21]
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Benzyltriethylammonium chloride (0.1 mmol, 23 mg) as catalyst
-
Mortar and pestle
-
Heating apparatus (oil bath or heating mantle) set to 100°C
Procedure:
-
Reactant Preparation: Combine benzaldehyde, ethyl acetoacetate, urea, and benzyltriethylammonium chloride in a clean, dry mortar.
-
Mixing: Grind the mixture thoroughly with the pestle for 2-3 minutes at room temperature until a uniform, paste-like consistency is achieved.
-
Reaction: Transfer the mixture to a small round-bottom flask. Place the flask in a preheated oil bath at 100°C. The reaction is typically complete within 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. The mixture will solidify.
-
Purification: Recrystallize the solid product from hot ethanol. Add hot ethanol to the flask to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the resulting dihydropyrimidine using NMR spectroscopy and Mass Spectrometry. The expected yield is typically greater than 85%.[21]
Chapter 3: Modern and Catalytic Methodologies for Enhanced Efficiency and Diversity
While classical methods are reliable, modern synthetic chemistry has introduced a suite of powerful techniques that offer greater control, higher efficiency, and access to a broader chemical space. These methods are often more sustainable and allow for the construction of highly substituted pyrimidines that are inaccessible through traditional routes.
Transition Metal-Catalyzed Multicomponent Synthesis
The use of transition metal catalysts, particularly those based on iridium, manganese, nickel, and iron, has revolutionized pyrimidine synthesis.[22][23][24] A prominent strategy is the "acceptorless dehydrogenative annulation" or "borrowing hydrogen" concept, which allows for the use of simple alcohols as starting materials, releasing only water and hydrogen gas as byproducts.[22][23]
Causality of Catalytic Choice:
-
Iridium and Manganese Pincer Complexes: These catalysts are highly efficient for multicomponent reactions involving alcohols and amidines.[22][23] They facilitate the temporary oxidation of alcohols to aldehydes in situ, which then react in a condensation cascade, followed by aromatization. This avoids the need to handle often unstable aldehydes directly.
-
Copper and Iron Catalysts: These more earth-abundant metals are used for cyclization reactions involving ketones and nitriles, offering a more economical and sustainable approach to pyrimidine synthesis.[24][25]
Caption: Workflow for a modern metal-catalyzed pyrimidine synthesis.
Comparative Data on Synthetic Methodologies
The choice of synthetic route is a critical decision based on factors like desired substitution pattern, scalability, cost, and reaction time.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[21] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[21] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[21] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[21] |
Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Substituted Pyrimidines
This protocol details a sustainable, one-pot synthesis using an earth-abundant metal catalyst.[23]
Materials:
-
Primary Alcohol (e.g., benzyl alcohol, 2 mmol)
-
Secondary Alcohol (e.g., 1-phenylethanol, 1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Pincer Ni(II)–NNS catalyst (C2) (2 mol%)
-
Potassium tert-butoxide (tBuOK) (2 mmol)
-
Toluene (3 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In an inert atmosphere glovebox, add the pincer Ni(II) catalyst, tBuOK, and a magnetic stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Add toluene, the primary alcohol, the secondary alcohol, and the amidine hydrochloride to the tube.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place it in a preheated oil bath at 130°C and stir for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding distilled water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Analyze the purified pyrimidine product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Yields for this type of reaction are often in the 80-90% range.[23]
Chapter 4: From Synthesis to Screening: A Practical Workflow
The successful discovery of a novel pyrimidine amine drug candidate relies on a seamless and logical progression from chemical synthesis to biological validation.
Caption: A typical workflow from synthesis to lead optimization.
1. Synthesis, Purification, and Characterization:
-
Synthesis: A library of pyrimidine amine analogs is synthesized based on SAR hypotheses or computational models.
-
Purification: Crude products are purified, most commonly by flash column chromatography, to ensure high purity (>95%), which is critical for accurate biological data.
-
Characterization: The structure and identity of each pure compound are unequivocally confirmed using techniques like NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
2. Biological Evaluation:
-
Primary Screening: Purified compounds are tested in a primary assay to identify "hits." For example, in an anticancer drug discovery program, this could be a cell proliferation assay (like the MTT assay) against a panel of cancer cell lines or an in vitro kinase inhibition assay.[14][26]
-
Hit Confirmation and Potency: Hits are re-tested to confirm activity. A dose-response curve is then generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Secondary and Tertiary Assays: Promising compounds are advanced to more complex assays. These can include cell-based assays to measure effects on specific signaling pathways, cytotoxicity assays on non-cancerous cell lines to assess selectivity, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1]
3. Lead Optimization: The data from biological assays feed back into the design phase. SAR insights and molecular docking studies help chemists design the next generation of compounds with improved potency, selectivity, and drug-like properties, continuing the cycle until a lead candidate is identified.[14]
Conclusion and Future Directions
The pyrimidine amine scaffold is, and will remain, a cornerstone of medicinal chemistry. Its biological compatibility and synthetic tractability ensure its continued relevance in the search for novel therapeutics. We have journeyed from the foundational Biginelli reaction to the elegance of modern transition-metal catalysis, highlighting the evolution of synthetic strategies toward greater efficiency, diversity, and sustainability.
The future of pyrimidine amine discovery will be shaped by several key trends:
-
Sustainable and Green Chemistry: There is a strong push towards developing synthetic methods that use earth-abundant catalysts, minimize solvent waste, and utilize renewable starting materials.[5][8]
-
Targeted Degradation Technologies: Novel therapeutic modalities, such as PROTACs (Proteolysis-Targeting Chimeras), are incorporating pyrimidine scaffolds to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
By integrating these innovative approaches with a deep understanding of the fundamental chemistry described in this guide, the scientific community is well-equipped to continue unlocking the immense therapeutic potential of novel pyrimidine amines.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Vertex AI Search.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine. R Discovery.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. ACS Publications.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. NIH.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Fe(II)-catalyzed synthesis of substituted pyrimidines 41. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. SciSpace.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. R Discovery.
- Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PMC - NIH.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC - NIH.
- Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PubMed.
- Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. ResearchGate.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijsat.org [ijsat.org]
- 6. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. wjarr.com [wjarr.com]
- 10. scispace.com [scispace.com]
- 11. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Pyrimidine synthesis [organic-chemistry.org]
- 26. discovery.researcher.life [discovery.researcher.life]
Harnessing the Reactivity of Chloropyrimidines: A Guide to Synthesis and Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals, including several kinase inhibitors and antiviral agents.[1][2] Its prevalence stems from the unique electronic properties of the diazine ring and its ability to engage in specific hydrogen bonding patterns with biological targets. Chloropyrimidines, in particular, serve as exceptionally versatile intermediates in drug discovery, acting as robust electrophilic scaffolds for the strategic introduction of diverse functional groups.
This guide provides a deep dive into the chemical reactivity of chloropyrimidines. We will move beyond simple reaction lists to explore the underlying principles that govern their behavior, focusing on the causality behind experimental choices in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding these fundamentals, researchers can more effectively design and execute synthetic routes to novel and complex molecular architectures.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring's π-system.[3] This makes the pyrimidine ring "π-deficient," meaning the electron density at the carbon atoms is considerably lower than in benzene.[4]
The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient and, therefore, highly susceptible to attack by nucleophiles.[3] Conversely, the C5 position is the least electron-deficient and can undergo electrophilic substitution under certain conditions.[4] The introduction of one or more chlorine atoms, which are strongly electron-withdrawing, further enhances the electrophilicity of the ring, making chloropyrimidines highly reactive substrates for a variety of transformations.[5][6]
Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway
The most fundamental reaction of chloropyrimidines is the nucleophilic aromatic substitution (SNAr). This reaction does not proceed through a concerted mechanism but rather a two-step addition-elimination process. The key to this pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
The stability of this intermediate, which temporarily disrupts the ring's aromaticity, is the reason why π-deficient systems like chloropyrimidines undergo SNAr reactions so readily, while electron-rich systems like chlorobenzene are generally inert under similar conditions.[9][10]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 4-Chloro-2-methylpyrimidin-5-amine
An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-2-methylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive guide to a plausible and robust multi-step synthesis of this target molecule. The described pathway is designed to be adaptable and is grounded in established principles of pyrimidine chemistry. It offers researchers the flexibility to optimize conditions based on available laboratory resources. The protocol emphasizes safety, mechanistic understanding, and validation at each stage.
Introduction and Strategic Overview
The synthesis of substituted pyrimidines is a cornerstone of modern pharmaceutical development. The target molecule, this compound, possesses a unique arrangement of functional groups—a reactive chloro group, a nucleophilic amine, and a methyl group—making it a versatile synthon for creating diverse chemical libraries.
A direct, single-step synthesis for this specific isomer is not prominently described in the literature. Therefore, a rational, multi-step approach is proposed. The core strategy involves the construction of a pyrimidine ring, followed by sequential functionalization to install the desired groups at the C2, C4, C5, and C6 positions. The key intermediate in this pathway is 4,6-dichloro-2-methyl-5-nitropyrimidine . The synthesis is broken down into four logical stages:
-
Ring Formation: Construction of the initial pyrimidine ring from acyclic precursors.
-
Nitration: Introduction of a nitro group at the C5 position, which will later be reduced to the target amine.
-
Chlorination: Conversion of hydroxyl groups to chloro groups, creating key reactive sites.
-
Reduction & Selective Dechlorination: Simultaneous or sequential reduction of the nitro group and selective removal of the C6-chloro group to yield the final product.
This protocol will provide a detailed, step-by-step methodology for each stage, explaining the chemical principles and critical parameters involved.
Visualized Synthetic Workflow
step-by-step guide to Suzuki coupling with 4-Chloro-2-methylpyrimidin-5-amine
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methylpyrimidin-5-amine
Introduction: Synthesizing Key Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly indispensable in medicinal chemistry and drug development. It provides a powerful pathway to construct the complex biaryl and heteroaryl structures that form the core of many pharmacologically active molecules.[2][3]
Among the vast array of building blocks available to medicinal chemists, this compound is a particularly valuable scaffold. Its derivatives are integral components of numerous therapeutic agents, including kinase inhibitors used in oncology.[2][4] The strategic placement of the amine and methyl groups on the pyrimidine ring influences the molecule's electronic properties and its potential interactions with biological targets. The chloro substituent serves as a versatile chemical handle for introducing molecular diversity via cross-coupling reactions.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step protocol for the successful Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, providing a framework for logical troubleshooting and optimization.
The Reaction Principle: A Mechanistic Overview
A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Catalytic Cycle
The journey begins with a palladium(0) species, which is the active catalyst.
-
Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This step breaks the C-Cl bond and forms two new bonds to the palladium center, oxidizing it from Pd(0) to a Pd(II) species.[1] The reactivity of organic halides in this step typically follows the trend I > Br > Cl, making the activation of aryl chlorides the most challenging part of this step and often requiring specialized catalysts.[1]
-
Transmetalation: Before the boronic acid can participate, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[6] This boronate then transfers its organic group (e.g., an aryl or heteroaryl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming step where the two coupling partners are brought together on the metal center.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex are coupled and expelled from the metal's coordination sphere, forming the desired C-C bond of the final product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Considerations for Heteroaryl Chlorides
The coupling of heteroaryl chlorides like this compound requires specific considerations. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds. Furthermore, the presence of nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially deactivating it.[8] To overcome these challenges, modern Suzuki-Miyaura protocols employ highly active catalyst systems. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][9][10] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
| Reagent | Grade | Typical Supplier(s) | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | Starting material (1.0 equiv). |
| Arylboronic Acid | >95% | Combi-Blocks, etc. | Coupling partner (1.2–1.5 equiv).[11] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem, Acros | Palladium precatalyst (1–5 mol%). |
| SPhos or XPhos | Ligand grade | Strem, Sigma-Aldrich | Bulky phosphine ligand (2–10 mol%, typically L:Pd ratio of 2:1). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Fisher, VWR | Base (2.0–3.0 equiv). K₃PO₄ or Cs₂CO₃ can also be used.[9] |
| 1,4-Dioxane | Anhydrous | Acros, Sigma-Aldrich | Reaction solvent. Toluene or DMF can be alternatives. |
| Water | Degassed, DI | In-house | Co-solvent, often improves solubility of the base. |
| Celite® 545 | Filtration agent | Sigma-Aldrich | For removing palladium residues post-reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house | For aqueous washes. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher, VWR | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For flash column chromatography. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and powdered potassium carbonate (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degassing: Bubble Argon or Nitrogen gas through the stirred suspension for an additional 10 minutes to ensure the removal of dissolved oxygen.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (2 x 10 mL).[5]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.[4][12]
Optimization and Troubleshooting
While the above protocol is robust, yields can vary significantly based on the electronic and steric properties of the boronic acid coupling partner. The following table provides guidance for troubleshooting common issues.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Catalyst inhibition by amine substrate. | 1. Ensure rigorous degassing of solvents and reaction mixture.2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.3. Increase catalyst/ligand loading (e.g., to 5 mol% Pd). Use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G2) which can be more robust.[3] |
| Dehalogenation Side Product | The C-Cl bond is reduced to a C-H bond. This can be promoted by trace water and the base.[8] | 1. Use rigorously anhydrous solvents.2. Switch to a non-aqueous system with a base like potassium fluoride (KF).[6] 3. Lower the reaction temperature and extend the reaction time. |
| Boronic Acid Homocoupling | Caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. | Improve the degassing procedure. Ensure a constant positive pressure of inert gas is maintained throughout the reaction setup and execution. |
| Difficult Purification | Product co-elutes with starting materials or byproducts (e.g., homocoupled boronic acid). | 1. Adjust the polarity of the chromatography eluent system.2. If the product contains a basic nitrogen, an acid/base workup may help remove non-basic impurities.3. Consider reverse-phase chromatography if silica gel fails. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for synthesizing a diverse library of substituted aminopyrimidines. These compounds are of high value in drug discovery and medicinal chemistry.[13] Success with this challenging heteroaryl chloride substrate hinges on the careful selection of a highly active palladium-phosphine catalyst system and the maintenance of a scrupulously inert reaction environment. The protocol and troubleshooting guide presented here provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, accelerating the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112. Available from: [Link]
-
Guram, A. S., & Wang, X. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(7), 1475–1477. Available from: [Link]
-
Phan, N. T. S., & Van Der Sluys, M. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society, 31(10), 3010-3012. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Chemistry Channel. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Pharmaceutically relevant heterocyclic molecules. Available from: [Link]
-
Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1675–1689. Available from: [Link]
-
Ali, M. A., et al. (2014). Synthesis of Potential Pyrimidine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 33(3), 141-159. Available from: [Link]
-
Herber, C., et al. (2018). Aminative Suzuki–Miyaura coupling. Science, 362(6416), 799-803. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link].
-
Sandosham, J., et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(23), 8569-8575. Available from: [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-200. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. Available from: [Link]
-
Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465. Available from: [Link]
-
Vasileva, E. A., & Georgieva, M. K. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Bio-Algorithms and Med-Systems, 20(3), 195-212. Available from: [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-200. Available from: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Chloro-2-methylpyrimidin-5-amine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4]
This application note provides a detailed experimental protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific, functionally rich substrate: 4-Chloro-2-methylpyrimidin-5-amine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to forge new C-N bonds at the C4 position opens a direct pathway to novel derivatives for drug discovery and development. We will delve into the causality behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights to guide researchers toward a successful outcome. While alternative methods like nucleophilic aromatic substitution (SNAr) can be effective for highly electron-deficient heteroaryl chlorides, the Buchwald-Hartwig protocol offers broader substrate scope and often proceeds under milder conditions.[5][6]
Mechanistic Overview: The Catalytic Engine
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization. The process can be distilled into four key stages:
-
Generation of the Active Pd(0) Catalyst: The reaction typically starts with a stable palladium(II) precatalyst, such as Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd₂(dba)₃. In the case of Pd(II) sources, an in situ reduction, often facilitated by a phosphine ligand or the amine reagent, generates the catalytically active L-Pd(0) species.[7][8]
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[9] The Pd(0) complex inserts into the carbon-chlorine bond of the pyrimidine, forming a new Pd(II) intermediate.[1][9]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][10]
Caption: Generalized Buchwald-Hartwig Catalytic Cycle.
Deep Dive: Rationale for Parameter Selection
A successful cross-coupling is not merely about mixing reagents; it is an exercise in applied physical organic chemistry. The choices of catalyst, ligand, base, and solvent are deeply intertwined and dictated by the electronic and steric properties of the substrates.
The Substrate: this compound
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the C-Cl bond towards oxidative addition compared to a simple chlorobenzene. However, heteroaryl chlorides remain more challenging substrates than the corresponding bromides or iodides.[2] Furthermore, the presence of the free amine at the C5 position and the ring nitrogens introduces potential complexities, as these basic sites can coordinate to the palladium center, potentially inhibiting catalysis. This challenge underscores the critical importance of ligand selection.
The Catalyst System: Palladium and its Guardian Ligand
-
The Ligand (The Key to Success): The ligand is arguably the most critical component. For challenging substrates like heteroaryl chlorides, the ligand must be both bulky and electron-rich .[2][4]
-
Why? Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the difficult oxidative addition step. Electron-donating properties increase the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.
-
Recommended Ligands: For this specific transformation, ligands from the Buchwald dialkylbiarylphosphine family are highly recommended.
-
XPhos: A robust, general-purpose ligand effective for many heteroaryl chloride couplings.[2]
-
BrettPhos: Its specific structure is often ideal for the monoarylation of primary amines and coupling of aryl mesylates.[2]
-
Other excellent candidates include Josiphos-type ligands and N-heterocyclic carbenes (NHCs), which have also demonstrated high efficacy in heteroaryl aminations.[2][11]
-
-
The Base: Activating the Nucleophile
The role of the base is to deprotonate the amine coupling partner after it coordinates to the palladium center, generating the key palladium-amido intermediate. A strong, non-nucleophilic base is required to ensure the equilibrium favors deprotonation without competing in side reactions.
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): A widely used, highly effective base for a broad range of aminations.
-
Potassium tert-butoxide (KOtBu): Another strong base, though care must be taken with substrates containing base-sensitive functional groups like esters.[7]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be effective when alkoxides fail.[7]
-
The Solvent and Temperature
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices, as they effectively solvate the reactants and intermediates without interfering with the catalysis.[7]
-
Temperature: The oxidative addition to aryl chlorides is energetically demanding and almost always requires thermal energy. Reaction temperatures typically range from 80 to 120 °C .[8][12]
Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine on a 1.0 mmol scale.
Reagents and Materials
| Reagent | MW ( g/mol ) | Role | Typical Equivalents | Amount (1.0 mmol scale) |
| This compound | 143.57 | Electrophile | 1.0 | 144 mg |
| Amine Coupling Partner | Varies | Nucleophile | 1.1 - 1.2 | 1.1 - 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | Palladium Precursor (0) | 0.01 (1 mol%) | 9.2 mg |
| XPhos | 476.62 | Ligand | 0.022 (2.2 mol%) | 10.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base | 1.4 | 135 mg |
| Anhydrous Toluene | 92.14 | Solvent | - | 5 mL |
Note: If using a Pd(II) precatalyst like Pd(OAc)₂, a Ligand:Pd ratio of 2:1 to 2.2:1 is recommended.
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer hotplate with an oil bath
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Step-by-Step Procedure
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
using 4-Chloro-2-methylpyrimidin-5-amine to synthesize kinase inhibitors
An Application Guide for the Synthesis of Kinase Inhibitors from 4-Chloro-2-methylpyrimidin-5-amine
Introduction: The Pyrimidine Core in Modern Kinase Inhibitor Design
The landscape of targeted therapy, particularly in oncology, has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with specific kinase enzymes, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.[1] A recurring and highly successful structural motif found in a multitude of approved and investigational kinase inhibitors is the 2,4-disubstituted pyrimidine scaffold.[2][3][4] This heterocyclic core acts as a versatile "hinge-binding" element, forming key hydrogen bonds within the ATP-binding pocket of target kinases.
This compound is a pivotal starting material for medicinal chemists, offering a direct and efficient entry point into vast libraries of potential kinase inhibitors. Its structure is pre-configured with two key points of diversity. The primary site for modification is the electrophilic C4 position, activated by the electron-withdrawing pyrimidine ring, making the chlorine atom an excellent leaving group for nucleophilic substitution. The 5-amino group provides a crucial vector for interaction with the kinase hinge region. This guide provides a detailed exploration of the core synthetic strategies, reaction protocols, and critical insights for leveraging this powerful building block in drug discovery campaigns.
Physicochemical Properties and Safety Data
Before commencing any synthetic work, it is imperative to be familiar with the properties and handling requirements of the starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [5] |
| Molecular Weight | 143.57 g/mol | [5] |
| CAS Number | 56755-22-7 | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 148-152 °C |
Table 2: Hazard Identification and Handling Precautions
| Hazard Statement | Precautionary Measures | PPE |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. | Standard laboratory attire. |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. | Nitrile gloves, safety glasses with side shields. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Chemical safety goggles. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | Use only in a well-ventilated area or chemical fume hood. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.[6][7][8]
Core Synthetic Strategies: Building Complexity from a Simple Core
The primary goal is the regioselective substitution of the chlorine atom at the C4 position to introduce the desired aryl or heteroaryl moiety, a common feature in Type I and Type II kinase inhibitors. Two principal methods dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-Catalyzed Buchwald-Hartwig Amination.
Caption: General workflow for synthesizing kinase inhibitors.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and atom-economical method for forming the C4-N bond. The reaction proceeds by the addition of a nucleophilic amine (typically a substituted aniline) to the electron-deficient pyrimidine ring, followed by the elimination of the chloride ion.
Mechanistic Rationale: The reaction is facilitated by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex). The reaction is often acid-catalyzed, which protonates a ring nitrogen, further enhancing the electrophilicity of the C4 position.
Protocol 1: General Procedure for SNAr with a Substituted Aniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired substituted aniline (1.1-1.2 eq), and a suitable solvent such as isopropanol, n-butanol, or 1,4-dioxane (approx. 0.1-0.2 M concentration).
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).
-
Scientist's Note: The acid catalyst protonates the pyrimidine ring, making it more electrophilic and accelerating the rate of nucleophilic attack.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt may form.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum.
-
If no precipitate forms, neutralize the reaction mixture with an aqueous solution of a base like sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N4-substituted pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic anilines, sterically hindered amines, or when SNAr conditions lead to side products or decomposition, the Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[9][10] This cross-coupling reaction utilizes a palladium catalyst and a specialized phosphine ligand to construct the C-N bond under milder conditions than are sometimes required for SNAr.[11][12]
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox. All solvents must be degassed prior to use.
-
Reaction Setup: To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Scientist's Note: The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps.[12][13] Pre-formed palladium catalysts (precatalysts) can also be used for improved reproducibility.
-
-
Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), and the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete (usually 2-16 hours), cool the mixture to room temperature. Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by silica gel column chromatography to remove the palladium catalyst and other impurities.
-
Characterization: Confirm the product structure and purity via NMR and HRMS.
Table 3: Comparative Overview of Synthetic Strategies
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Key Advantage | High atom economy, simple setup, no metal catalyst required. | Broad substrate scope, high functional group tolerance, often higher yields for difficult substrates.[9] |
| Typical Nucleophiles | Electron-rich anilines, aliphatic amines. | Electron-neutral/deficient anilines, sterically hindered amines, amides. |
| Reagents | Substrates, solvent, acid catalyst. | Substrates, solvent, Pd catalyst, ligand, strong base. |
| Conditions | Higher temperatures (reflux), often acidic. | Moderate temperatures, basic, requires inert atmosphere. |
| Cost & Complexity | Lower cost, simpler procedure. | Higher cost (catalyst/ligand), requires air-free techniques. |
Conclusion and Future Directions
This compound stands as a cornerstone building block in the synthesis of kinase inhibitors. The strategic application of either direct SNAr or the more sophisticated Buchwald-Hartwig amination allows for the efficient construction of the core N4-aryl-2-methylpyrimidine-4,5-diamine intermediate. This intermediate is readily poised for subsequent functionalization, typically at the 5-amino position, to complete the synthesis of the final drug candidate. By understanding the mechanistic underpinnings and practical considerations of these key transformations, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of next-generation targeted therapies.
References
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. Available at: [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available at: [Link]
-
Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. Available at: [Link]
-
4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Palladium-Catalyzed N-Arylation of 4-Chloro-2-methylpyrimidin-5-amine
Introduction
N-arylated pyrimidinamines are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly kinase inhibitors. The ability to efficiently and selectively construct a carbon-nitrogen bond between a pyrimidine core and various aryl or heteroaryl partners is therefore of paramount importance for drug discovery and development programs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering broad functional group tolerance and milder conditions compared to classical methods.[1][2]
This document provides a detailed protocol and technical guidance for the N-arylation of 4-Chloro-2-methylpyrimidin-5-amine, a common building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss key parameters that influence reaction success.
Reaction Mechanism and Key Considerations
The N-arylation of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] The reaction mechanism involves a catalytic cycle that begins with the active Pd(0) species.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The general reactivity order for the aryl halide is I > Br > Cl > OTf.[3]
-
Amine Coordination & Deprotonation: The pyrimidine amine coordinates to the Pd(II) center. A base then deprotonates the amine's nitrogen atom to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl pyrimidine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Critical Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of several key components:
-
Palladium Source: Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(II) sources require in-situ reduction to the active Pd(0) species.[3]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For coupling with aryl chlorides and electron-rich amines, bulky, electron-rich phosphine ligands are essential. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a widely used bidentate ligand known for its large bite angle, which facilitates the crucial reductive elimination step.[5][6] Other biarylphosphine ligands like XPhos or JohnPhos are also highly effective, particularly for challenging substrates.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8][9] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, often in milder conditions.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the base and catalyst deactivation.
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 69522-77-2 | Major Vendor | Starting material (1.0 equiv) |
| Aryl Bromide | Varies | Major Vendor | Coupling partner (1.1 - 1.2 equiv) |
| Pd₂(dba)₃ | 51364-51-3 | Major Vendor | Palladium pre-catalyst (1-2 mol%) |
| Xantphos | 161265-03-8 | Major Vendor | Ligand (2-4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Major Vendor | Base (1.4 - 1.5 equiv) |
| Anhydrous Toluene | 108-88-3 | Major Vendor | Reaction solvent |
| Ethyl Acetate | 141-78-6 | Major Vendor | For work-up |
| Saturated aq. NaCl (Brine) | N/A | In-house prep | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Vendor | Drying agent |
| Celite® | 61790-53-2 | Major Vendor | Filtration aid |
| Silica Gel | 7631-86-9 | Major Vendor | For column chromatography |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon) with a manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), NaOtBu (1.5 equiv), Xantphos (4 mol%), and Pd₂(dba)₃ (2 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe (approximately 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; Insufficiently inert conditions; Poor quality base/solvent. | Use fresh reagents. Ensure the reaction is set up under a rigorously inert atmosphere. Use a glovebox for dispensing reagents if available. |
| Side Products | Hydrodehalogenation of aryl halide; Dimerization of starting materials. | Screen different ligands (e.g., XPhos, RuPhos). Lower the reaction temperature. Adjust the base (e.g., switch to Cs₂CO₃). |
| Incomplete Reaction | Sterically hindered coupling partners; Deactivated catalyst. | Increase catalyst and ligand loading. Increase reaction temperature or time. Consider using a more active pre-catalyst (e.g., a G3-palladacycle). |
| No Reaction | Incorrect reagent stoichiometry; Inactive catalyst; Wrong choice of conditions. | Verify reagent calculations. Test a different palladium source and ligand combination. Ensure the base is strong enough for the amine substrate. |
References
-
Chen, X., Wu, J., Shang, Z., Chen, M., Sun, Y., Lv, J., Lei, M., & Zhang, P. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link]
-
Caspare, A. C., et al. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Available at: [Link]
-
Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Topf, C., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Available at: [Link]
-
Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Catellani, M., Motti, E., & Della Ca', N. (2010). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and.... Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Bakherad, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Bakherad, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
Zhang, W., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Schmalz, H.-G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synform. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Available at: [Link]
-
Wang, G., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc. Available at: [Link]
-
Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. Available at: [Link]
-
Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Xie, Y.-X., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Chloro-2-methylpyrimidin-5-amine Derivatives
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its derivatives are integral to the development of treatments for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. Specifically, 4-Chloro-2-methylpyrimidin-5-amine and its analogs are highly valued as versatile intermediates in the synthesis of kinase inhibitors and other targeted therapies.[1][2] The strategic placement of the chloro, methyl, and amine functionalities provides multiple reaction handles for the construction of complex molecular architectures, enabling the fine-tuning of pharmacological activity.
Conventional synthetic routes to these compounds often necessitate prolonged reaction times, harsh conditions, and laborious purification procedures, which can impede the rapid generation of compound libraries for high-throughput screening. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, enhanced product yields, and improved purity profiles, all while aligning with the principles of green chemistry.[3][4][5] This document provides a comprehensive guide to the principles and protocols for the efficient synthesis of this compound derivatives utilizing microwave irradiation.
The Rationale for Microwave-Assisted Synthesis: A Mechanistic Perspective
Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[6] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel. This efficient energy transfer can lead to thermal and non-thermal effects that significantly enhance reaction rates.
For the synthesis of substituted pyrimidines, microwave irradiation can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction kinetics. This is particularly advantageous for nucleophilic aromatic substitution (SNAr) reactions, which are commonly employed in the derivatization of chloropyrimidines. The rapid, localized heating can also minimize the formation of side products, resulting in cleaner reaction profiles and simplified purification.[7][8]
Experimental Section: Materials and Instrumentation
Materials: All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. This compound can be sourced from various chemical vendors.[9]
Instrumentation: All microwave-assisted reactions were performed in a dedicated microwave reactor designed for chemical synthesis. Reaction monitoring was conducted using thin-layer chromatography (TLC) on silica gel plates. Product characterization was achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Protocol: Microwave-Assisted Synthesis of a Representative N-Aryl-4-Chloro-2-methylpyrimidin-5-amine Derivative
This protocol details the synthesis of a representative N-aryl derivative via a nucleophilic aromatic substitution reaction.
Reaction Scheme
Caption: General scheme for the microwave-assisted synthesis of N-aryl derivatives.
Step-by-Step Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Reagent Addition: Add the desired substituted aniline (1.2 mmol) to the reaction vessel.
-
Solvent and Base: Add anhydrous propanol (3 mL) and triethylamine (1.5 mmol) to the vessel.[10]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a constant temperature of 140 °C for 20 minutes. It is crucial to monitor the internal pressure and ensure it remains within the safe operating limits of the instrument.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature and carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material. If the reaction is incomplete, reseal the vessel and irradiate for an additional 10-15 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel containing ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-(2-methylpyrimidin-5-amine) derivative.
Optimization and Data Presentation
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The following table summarizes the optimization of the reaction conditions for the synthesis of a model compound.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 30 | 45 |
| 2 | 120 | 20 | 78 |
| 3 | 140 | 20 | 92 |
| 4 | 160 | 15 | 85 (decomposition observed) |
Table 1: Optimization of reaction conditions for a model microwave-assisted synthesis.
Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.
Caption: Experimental workflow for microwave-assisted synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of starting material consumption and product formation. The expected outcomes are high yields of the desired products with minimal side product formation. The final characterization by NMR and mass spectrometry provides definitive confirmation of the product's identity and purity.
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives.[11] The protocols outlined in this application note offer a rapid, efficient, and scalable method for the generation of these valuable intermediates.[6][7] The dramatic reduction in reaction times and improved yields make this technology particularly well-suited for the construction of large compound libraries for drug discovery programs.[3][12] Future work will focus on expanding the scope of this methodology to include a wider range of nucleophiles and further functionalization of the pyrimidine core.
References
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Unknown. (n.d.). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. JOCPR. Available at: [Link]
-
Unknown. (n.d.). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. BMC Chemistry. Available at: [Link]
-
Unknown. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Unknown. (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Unknown. (n.d.). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Bentham Science Publisher. Available at: [Link]
-
Unknown. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Available at: [Link]
-
Unknown. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]
-
Unknown. (n.d.). (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine. MySkinRecipes. Available at: [Link]
-
Unknown. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]
-
Unknown. (n.d.). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. JoVE. Available at: [Link]
-
Unknown. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available at: [Link]
-
Unknown. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]
Sources
- 1. (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine [myskinrecipes.com]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. jocpr.com [jocpr.com]
- 8. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 9. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Chloro-2-methylpyrimidin-5-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-2-methylpyrimidin-5-amine, a pivotal intermediate in the pharmaceutical industry. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer and antimicrobial properties.[1][2][3] This guide details a robust, two-step synthetic sequence starting from the readily available 2-methyl-5-nitropyrimidin-4-ol. The protocol is designed for scalability, emphasizing process safety, efficiency, and high-yield production suitable for industrial applications. We provide in-depth expert commentary on the causality behind procedural choices, integrated in-process controls for self-validation, and a thorough safety analysis of all critical steps.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized heterocyclic compound that serves as a critical building block for the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its unique arrangement of chloro, methyl, and amine functionalities on the pyrimidine core allows for diverse downstream chemical modifications, making it an invaluable precursor in drug discovery and development. The synthesis of such pyrimidine derivatives often relies on the condensation of carbonyls and amines or the functionalization of a pre-existing pyrimidine ring.[2] The method presented herein has been optimized for large-scale production, focusing on cost-effective reagents, operational simplicity, and robust process control.
Overview of the Recommended Synthetic Pathway
The selected strategy involves a two-step process designed for industrial-scale implementation. The pathway begins with the chlorination of 2-methyl-5-nitropyrimidin-4-ol to form a key chloro-nitro intermediate, followed by a selective reduction of the nitro group to yield the target amine. This route avoids the use of hazardous reagents like chlorine gas and complex multi-step procedures that can suffer from low overall yields.[4]
Logical Workflow Diagram
Sources
Application Notes and Protocols for the Safe Handling and Storage of 4-Chloro-2-methylpyrimidin-5-amine
Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery
Substituted pyrimidines, such as 4-Chloro-2-methylpyrimidin-5-amine, represent a cornerstone in the edifice of modern medicinal chemistry. The pyrimidine scaffold is a key pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The chloro-substituent, in particular, often serves as a versatile synthetic handle for the introduction of further molecular complexity, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.[1][2] Given the reactive nature of such compounds and their potential biological activity, a thorough understanding and strict adherence to safe handling and storage protocols are paramount for the protection of researchers and the integrity of experimental outcomes. These application notes provide a comprehensive guide for the safe utilization of this compound in a research and development setting.
Hazard Identification and Classification
This compound is a potentially hazardous chemical and should be handled with care. Based on data for the compound and closely related analogs, it is classified as follows:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE) and Engineering Controls
The primary routes of exposure to this compound are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. To mitigate these risks, the following PPE and engineering controls are mandatory:
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations where there is a higher risk of splashing.[5]
-
Skin Protection: Impervious gloves (nitrile or neoprene) should be worn at all times when handling the compound.[6] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling. A flame-retardant laboratory coat is also required.[5]
-
Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.[3][5]
-
Safe Handling Protocols
Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and its analogs.
-
Don all required personal protective equipment as detailed above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment, such as a spatula, weighing paper or boat, and the appropriate solvent, inside the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper or a weighing boat. Avoid generating dust.
-
Close the container tightly immediately after use.
-
To dissolve, add the weighed solid to a suitable solvent in an appropriate flask or beaker. Gently swirl to dissolve. Sonication may be used if necessary.
-
-
Spill Management:
-
In the event of a small spill, decontaminate the area with a suitable absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Waste Disposal:
-
All waste materials, including contaminated gloves, weighing paper, and excess solutions, must be disposed of in a designated and clearly labeled hazardous waste container. Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Storage Protocols
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3][6] Refrigeration is recommended for long-term storage. | To prevent thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound may be air-sensitive.[3] |
| Light | Protect from light.[3] | To prevent photochemical degradation. |
| Container | Keep in a tightly sealed container.[3][6] | To prevent contamination and exposure to moisture. |
| Incompatibilities | Store away from strong oxidizing agents.[3][4] | To avoid potentially vigorous or explosive reactions. |
First Aid Measures
In the event of exposure, follow these first aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
References
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines Utilizing 4-Chloro-2-methylpyrimidin-5-amine
Introduction: The Pyrimidine Scaffold and the Versatility of a Key Building Block
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a core component of nucleic acids and a versatile pharmacophore, its derivatives are found in a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[2][3][4] The prevalence of pyrimidines in FDA-approved small-molecule drugs underscores their importance; for instance, 20% of such drugs approved since 2015 feature a pyrimidine core.[5] This significance drives a continuous demand for efficient and versatile synthetic routes to access novel, functionally diverse pyrimidine-based molecules.
4-Chloro-2-methylpyrimidin-5-amine is a highly valuable and strategic building block for this purpose. Its structure offers multiple reaction sites for diversification. The chlorine atom at the C4 position is susceptible to displacement through both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the C5-amine group provides a handle for further functionalization or can modulate the electronic properties of the ring. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
Chemical Reactivity: Understanding the this compound Core
The reactivity of this compound is governed by the electronic interplay of its substituents and the inherent properties of the diazine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the C4 position towards nucleophilic attack. However, the C5-amino group is a strong electron-donating group, which can somewhat temper this reactivity while also influencing regioselectivity in certain reactions. The C2-methyl group provides steric bulk and has a minor electronic effect.
The C4-Cl bond is the primary reactive site for the transformations discussed herein. Its activation is key to successful bond formation. While chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling, modern catalyst systems have largely overcome this challenge.[6] A critical consideration in these reactions is the potential for the pyrimidine's nitrogen atoms or the C5-amino group to coordinate with the metal center of the catalyst, which can lead to deactivation.[7] The choice of appropriate ligands, bases, and reaction conditions is therefore paramount to achieving high yields and preventing catalyst inhibition.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8][9] For this compound, this reaction provides a direct route to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, creating complex biaryl and heteroaryl structures common in pharmacologically active molecules.[8]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species. This is often the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich and bulky ligand on the palladium center to facilitate the process.[6][7] Following this, transmetalation occurs where an organoboron species (activated by a base) transfers its organic group to the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle Diagram
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd(II) precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add this compound, the boronic acid, the base, the palladium precatalyst, and the ligand.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-methylpyrimidin-5-amine.
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 100 | 12-18 | 75-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2.5) | Toluene | 110 | 16 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 12 | 80-95 |
Troubleshooting: Low yields can often be attributed to catalyst deactivation or inefficient oxidative addition.[7] Ensure all reagents and solvents are high purity and thoroughly degassed. Screening different bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) is recommended for activating the C-Cl bond.[7] Microwave irradiation can sometimes improve yields and reduce reaction times.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to a wide library of N-substituted pyrimidine derivatives.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl chloride to Pd(0).[11] The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[11] The final, crucial step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.
Caption: Buchwald-Hartwig Amination Experimental Workflow
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the this compound and the amine coupling partner.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the desired product.
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | 75-98 |
| Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12-24 | 70-90 |
| Benzylamine | Pd₂(dba)₃ (1) / BrettPhos (2) | LiHMDS (1.5) | Toluene | 80 | 10 | 80-95 |
Troubleshooting: The choice of base is critical; NaOt-Bu is highly effective but incompatible with some functional groups.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[7][12] If the amine substrate is particularly electron-deficient or hindered, more specialized, electron-rich ligands like BrettPhos may be required to facilitate the reductive elimination step.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
While palladium catalysis is a powerful tool, classical nucleophilic aromatic substitution (SNAr) remains a highly effective and often more economical method for functionalizing electron-deficient heterocycles like pyrimidines.[13][14] This reaction is particularly useful for introducing strong nucleophiles such as alkoxides, thiolates, and secondary amines.
Mechanistic Rationale: The SNAr mechanism is a two-step process.[15] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C4-Cl), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][15] In the second, typically faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The presence of electron-withdrawing groups (in this case, the ring nitrogens) is crucial for stabilizing the negative charge of the Meisenheimer intermediate.[13][15]
Caption: SNAr Addition-Elimination Mechanism
Protocol: General Procedure for SNAr
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.1 - 2.0 equiv)
-
Solvent (e.g., DMF, DMSO, EtOH, or the nucleophile itself if it is a liquid amine)
-
Optional: A non-nucleophilic base (e.g., Et₃N, DIPEA) if the nucleophile is an amine salt.
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile to the solution. If the nucleophile is a solid (e.g., sodium alkoxide), it can be added portion-wise. If it is a liquid amine, it can be added directly.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is polar and aprotic (DMF, DMSO), pour the reaction mixture into ice water to precipitate the product or prepare for extraction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to obtain the pure product.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | Methanol | 65 (reflux) | 4-6 | 85-95 | | Sodium Thiophenoxide | DMF | 25 (RT) | 2-4 | >90 | | Piperidine | Neat or EtOH | 80 | 6-12 | 80-90 |
Causality Behind Experimental Choices: SNAr reactions are often favored for their simplicity and cost-effectiveness when strong nucleophiles are used. Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity. For less reactive nucleophiles, heating is often required to overcome the activation energy barrier associated with the disruption of aromaticity in the first step.[14]
Conclusion
This compound stands out as a robust and versatile intermediate for the synthesis of diverse pyrimidine libraries. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, chemists can readily forge new C-C and C-N bonds, respectively. Furthermore, the classical and efficient SNAr reaction provides a straightforward path for introducing a range of strong nucleophiles. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in the quest for novel therapeutic agents.
References
- Jackson, O. D. et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- Review. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source Not Available.
- BenchChem. (2025). Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem Technical Support Center.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (2022). Source Not Available.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Trujillo-Lagunas, M. L. et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.
- Review. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source Not Available.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. Source Not Available.
- Pham, N. N. et al. (2016). Examples of pyrimidine derivatives with applications in medicinal and materials science. Source Not Available.
- BenchChem. (2025). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central, NIH.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI.
- SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). European Patent Office.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Onnuch, P. et al. (2024). Aminative Suzuki-Miyaura coupling. Science.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By addressing specific experimental issues in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to help you optimize your reaction for higher yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. We focus on a common and effective synthetic route: the chlorination of 2-methyl-5-nitropyrimidin-4-ol, followed by the reduction of the nitro group.
Q1: My yield for the chlorination of 2-methyl-5-nitropyrimidin-4-ol to 4-chloro-2-methyl-5-nitropyrimidine is consistently low. What are the likely causes and how can I fix it?
A1: Low yield in this chlorination step, typically performed with phosphorus oxychloride (POCl₃), is a frequent issue. The primary causes are often incomplete reaction, thermal decomposition, or hydrolytic side reactions during workup.
-
Causality—Incomplete Reaction: The conversion of the hydroxyl group to a chloride is a nucleophilic substitution on a phosphorus oxychloride adduct. This reaction requires sufficient heat to overcome the activation energy. If the temperature is too low or the reaction time too short, you will recover unreacted starting material. Conversely, excessive temperature can lead to decomposition and the formation of tar-like byproducts.
-
Causality—Hydrolysis: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material or glassware will consume the reagent. Furthermore, during the workup phase, the reaction mixture is typically quenched by pouring it onto ice. This must be done carefully and slowly. If the quenching is too rapid, localized heat can cause hydrolysis of the desired chloro-product back to the starting material or other byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven (120°C) before use. Use a high-purity, dry grade of POCl₃.
-
Optimize Reaction Temperature & Time: The reaction often requires refluxing in POCl₃. We recommend heating the mixture to 100–110°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer visible (typically 3-4 hours).
-
Controlled Workup: Cool the reaction mixture to room temperature before quenching. Add the mixture dropwise to a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quench mixture below 10°C to minimize hydrolysis of the product.
-
Consider a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction, allowing for lower temperatures or shorter reaction times.
Q2: During the reduction of 4-chloro-2-methyl-5-nitropyrimidine to the final amine product, I'm seeing a significant amount of a dechlorinated byproduct (2-methylpyrimidin-5-amine). How can I prevent this?
A2: This is a classic problem of chemoselectivity. Catalytic hydrogenation, a common method for nitro group reduction, can also reduce the aryl chloride bond, a process known as hydrodechlorination. The key is to choose a reduction system that is selective for the nitro group.
-
Causality—Catalyst Activity: Highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) are notorious for causing hydrodechlorination, especially under harsh conditions (high pressure or temperature). Platinum-based catalysts can also present this issue[1].
-
Causality—Reaction Conditions: Extended reaction times, elevated hydrogen pressure, and higher temperatures all increase the likelihood of the undesired dechlorination side reaction.
Recommended Solutions:
-
Use a Milder Reducing Agent: Instead of catalytic hydrogenation, consider using metal-based reductions in acidic media. A widely successful method is using iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid. These reagents are highly selective for the reduction of aromatic nitro groups in the presence of aryl halides.
-
Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is preferred, conditions must be carefully controlled.
-
Catalyst Choice: Use a catalyst known for lower hydrodehalogenation activity. Platinum on carbon (Pt/C), sometimes modified with additives like molybdenum, has been shown to be effective while minimizing dechlorination[2].
-
Control Pressure and Temperature: Use a lower hydrogen pressure (e.g., 3 bar) and maintain a moderate temperature (e.g., 30°C)[2].
-
Monitor Closely: Follow the reaction's progress diligently and stop it as soon as the nitro compound has been consumed to prevent over-reduction.
-
Q3: The final product, this compound, is difficult to purify. It appears oily or discolored. What purification strategies do you recommend?
A3: Purification challenges often stem from residual reagents, solvents, or the presence of closely related side products. A multi-step purification strategy is often necessary.
-
Causality—Impurity Profile: The impurity profile depends on the synthetic route. If you have dechlorinated byproduct, its polarity will be similar to your product, making separation difficult. Residual starting materials or tar-like substances from overheating can also contaminate the final product.
Purification Protocol:
-
Aqueous Workup/Extraction: After the reaction is complete, neutralize the mixture carefully. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acid), water, and finally brine (to aid in drying). This removes most inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities.
-
Stationary Phase: Silica gel (100-200 mesh) is typically effective.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) usually provides good separation.
-
-
Recrystallization: If the product obtained after chromatography is a solid but still discolored, recrystallization can be an excellent final polishing step. Solvents to consider are ethanol/water mixtures or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the synthetic pathway and key troubleshooting checkpoints.
Caption: Workflow for the synthesis of this compound with integrated troubleshooting decision points.
Frequently Asked Questions (FAQs)
Q4: What are the most critical parameters to control throughout this synthesis?
A4: The three most critical parameters are:
-
Moisture Control: Especially during the chlorination step with POCl₃. Water must be rigorously excluded.
-
Temperature Management: Both steps are sensitive to temperature. Overheating during chlorination causes decomposition, while overheating during reduction can promote side reactions. Careful temperature control during the quench and workup is also vital.
-
Choice of Reducing Agent: The selection of the reduction method in the second step is paramount to avoid the undesired hydrodechlorination and achieve a high yield of the target amine.
Q5: Are there alternative synthetic routes I should consider?
A5: Yes, while the nitration-reduction-chlorination sequence is common, other routes exist. One alternative involves starting with 2-amino-4-chloro-6-methylpyrimidine and performing a diazotization followed by a Sandmeyer-type reaction to introduce the amine at the 5-position, but this can be complex. Another approach could involve building the pyrimidine ring with the amine and methyl groups already in place, though finding suitable precursors can be challenging[3]. For most lab-scale syntheses, the route described in this guide offers a reliable and accessible pathway.
Q6: What specific safety precautions should be taken?
A6:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Catalytic Hydrogenation: If you choose this reduction method, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C can be pyrophoric (ignite spontaneously in air) when dry, especially after use. Handle them wet and under an inert atmosphere (like nitrogen or argon) whenever possible.
-
Acids and Solvents: Concentrated acids (HCl, acetic acid) and organic solvents should be handled with standard laboratory precautions in a fume hood.
Typical Reaction Parameters
The table below summarizes typical conditions for the synthesis. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Step 1: Chlorination | Step 2: Reduction (Fe/AcOH) |
| Primary Reagent | Phosphorus oxychloride (POCl₃) | Iron powder (Fe), Acetic Acid (AcOH) |
| Reagent Equiv. | ~10 volumes | Fe: 5-10 eq., AcOH: solvent |
| Solvent | POCl₃ (used as reagent and solvent) | Acetic Acid |
| Temperature | 100 - 110 °C | 80 - 90 °C |
| Reaction Time | 3 - 5 hours | 2 - 4 hours |
| Workup | Slow quench onto ice, neutralization, extraction | Filtration of iron salts, neutralization, extraction |
| Typical Yield | 75 - 85% | 80 - 90% |
| Monitoring | TLC (e.g., 30% EtOAc/Hexane) | TLC or HPLC |
References
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]
- Google Patents. (CN113474332A). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
- Google Patents. (WO2014037391A1). Moxonidine synthesis with the aid of organic bases.
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Available at: [Link]
- Google Patents. (EP1873152A1). Novel purification process of moxonidine.
-
European Patent Office. (EP1873152B1). Novel purification process of moxonidine. Available at: [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. Available at: [Link]
-
Dr. Apurva Popat. (2022, November 26). Pyrimidine Synthesis Biochemistry. YouTube. Available at: [Link]
-
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-831. Available at: [Link]
-
PubChem. (CID 588628). 4-Chloro-5-methylpyrimidin-2-amine. Available at: [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
- Google Patents. (US6399781B1). Process for making 3-amino-2-chloro-4-methylpyridine.
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. Chloropyrimidines, while valuable synthons, are electron-deficient heteroaryl chlorides that present unique challenges compared to their aryl bromide or iodide counterparts. Their C-Cl bond is less reactive, often requiring more forcing conditions which can, in turn, promote a host of undesired side reactions.
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of these challenges. Our goal is to empower you to not only identify the source of a failed or low-yielding reaction but to logically deduce a solution based on the underlying chemical principles.
Frequently Asked Questions (FAQs): The "Big Three" Side Reactions
This section addresses the most common and frustrating side reactions encountered during the Suzuki coupling of chloropyrimidines.
Q1: My primary byproduct is the protonated version of my boronic acid. What is happening and why?
A1: You are observing protodeboronation , a reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This is one of the most prevalent decomposition pathways for the nucleophilic partner in a Suzuki coupling.[2]
The mechanism can be complex and is highly dependent on the reaction conditions, including pH, temperature, and the presence of water.[3] Both acid- and base-catalyzed pathways exist.[1][2] For the basic conditions typical of Suzuki couplings, the formation of a boronate species (from the reaction of the boronic acid with a base like hydroxide) can make the organic group susceptible to protonolysis, especially at elevated temperatures in the presence of a proton source like water.[2][4] Certain boronic acids, like 2-heteroaryl derivatives, are notoriously unstable and prone to this side reaction.[3]
Q2: I've isolated a significant amount of a biaryl impurity derived from my boronic acid coupling with itself. What is this and how do I prevent it?
A2: This side product results from the homocoupling of your boronic acid. This reaction typically involves two boronic acid molecules coupling to form a symmetrical biaryl compound.[5] The most common cause is the presence of Pd(II) species and oxygen in the reaction mixture.[6][7]
If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction is the stoichiometric reaction with two equivalents of the boronic acid, which produces one equivalent of the homocoupled product and Pd(0).[6][7] Furthermore, if your reaction is not rigorously deoxygenated, oxygen can oxidatively add to the Pd(0) catalyst, regenerating Pd(II) species that can then perpetuate the homocoupling side reaction.[6]
Q3: My chloropyrimidine starting material is being consumed, but instead of the desired product, I'm forming the corresponding unsubstituted pyrimidine. What is this side reaction?
A3: This is a classic case of hydrodehalogenation (or simply dehalogenation), where the C-Cl bond is cleaved and replaced by a C-H bond.[8][9] This side reaction consumes your electrophile and directly lowers the potential yield.
The precise mechanism can vary, but it often involves the palladium catalyst and a source of hydride. The hydride source can be subtle; it may be a solvent (like an alcohol), the base, or even trace water. In some cases, the organoborane reagent itself or its derivatives can act as a hydride source. The reaction pathway can compete with the desired transmetalation step in the catalytic cycle.[10]
Troubleshooting Guide: From Observation to Solution
Use this section to diagnose specific experimental outcomes.
Problem: My reaction is sluggish or has stalled, with significant starting material remaining and a complex mixture of byproducts.
This is a general failure mode that points to a fundamental issue with the catalytic system's efficiency. The desired cross-coupling is not outcompeting the various decomposition pathways.
Troubleshooting Workflow: General Reaction Failure
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
overcoming low reactivity in Buchwald-Hartwig amination of 4-Chloro-2-methylpyrimidin-5-amine
Troubleshooting Guide: Overcoming Low Reactivity in the Amination of 4-Chloro-2-methylpyrimidin-5-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of this compound. This particular substrate presents a confluence of known difficulties: the low reactivity of an aryl chloride, the potential for catalyst inhibition by a heteroaromatic system, and steric hindrance from the ortho-methyl group. This document provides in-depth, mechanistically-grounded answers to common problems, helping you navigate this challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Catalyst System - Your Primary Point of Failure and Success
Q1: My reaction shows no conversion, or the yield is extremely low. I'm using a standard palladium source and ligand. What is the most probable cause?
A: The most likely culprit is an insufficiently active catalyst system. The target substrate, this compound, is particularly demanding for several reasons:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1][2]
-
Steric Hindrance: The methyl group at the C2 position ortho to the reacting C4-Cl bond creates significant steric bulk. This hindrance impedes the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition.[3][4]
-
Heteroaromatic Inhibition: The nitrogen atoms of the pyrimidine ring can act as competing ligands, coordinating to the palladium center and sequestering it into an inactive state, thus halting the catalytic cycle.[5][6]
A "standard" catalyst system, such as one using first-generation phosphine ligands like P(o-tolyl)₃ or even some bidentate ligands like BINAP, often lacks the necessary steric bulk and electron-donating ability to overcome these combined hurdles.[6][7] Success with this substrate requires moving to modern, highly active catalyst systems.
Q2: Which generation of ligands is most suitable for a hindered heteroaryl chloride like this one?
A: For challenging substrates like aryl chlorides, especially those with steric hindrance, the third and fourth generations of Buchwald's biarylphosphine ligands are the gold standard.[7] These ligands are specifically designed with bulky, electron-rich phosphines that promote the difficult oxidative addition and the subsequent reductive elimination steps.[6][8]
The key design features of these ligands are:
-
Bulk: Sterically demanding frameworks (e.g., di-isopropylphenyl or dicyclohexylphosphino groups) promote the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive towards oxidative addition.[6]
-
Electron-Donating Ability: The biaryl backbone makes the phosphorus center highly electron-rich, which facilitates the oxidative addition of the electron-deficient aryl chloride.[6]
A comparative guide for ligand selection is presented below.
| Ligand Class | Representative Ligands | Suitability for this compound | Rationale |
| First Generation | P(o-tolyl)₃, P(t-Bu)₃ | Very Low | Lacks sufficient activity for aryl chlorides.[7] Prone to catalyst decomposition at required high temperatures. |
| Bidentate (Chelating) | BINAP, Xantphos, dppf | Low to Moderate | While effective for many couplings, they can be less effective for highly hindered substrates. Xantphos has shown utility in some aminopyrimidine syntheses but may not overcome the steric challenge here.[9] |
| Bulky Biarylphosphines (Buchwald Ligands) | XPhos, RuPhos, BrettPhos | High (Recommended) | Specifically designed for activating aryl chlorides and tolerating steric hindrance.[6] These ligands have demonstrated superior performance for challenging substrates.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | High (Alternative) | NHCs are strong sigma-donors and can form very stable and active palladium complexes. They are an excellent alternative to phosphine ligands for aryl chloride amination.[11] |
Q3: I'm generating my catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a ligand. Why might this be failing, and what's a better approach?
A: While convenient, in situ catalyst generation from Pd(II) or Pd(0) sources can be unreliable.[12] The reduction of Pd(II) to the active Pd(0) species can be inefficient or lead to the formation of inactive palladium black, especially with complex substrates. The ratio of ligand to palladium can also be inconsistent, leading to poorly defined catalytic species.[13]
The superior approach is to use palladium pre-catalysts . These are stable, well-defined Pd(II) complexes that contain the desired ligand and an activating group. Upon addition of a base, they cleanly and quantitatively generate the active L-Pd(0) species, leading to more reproducible and efficient reactions, often with lower catalyst loadings.[2]
-
Recommendation: Utilize a G3 (third-generation) or G4 (fourth-generation) Buchwald pre-catalyst, such as XPhos Pd G3 or RuPhos Pd G4. These are commercially available and designed for high performance and reliability.
Section 2: Optimizing Reaction Parameters
Q5: What is the optimal base for this reaction, and why is the choice so critical?
A: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the palladium-amine complex to form the key palladium-amido intermediate, which precedes reductive elimination.[1][14] For a weakly nucleophilic amine coupling with a challenging electrophile, a strong, non-nucleophilic base is essential.
-
Primary Recommendation: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) . These strong alkoxide bases are highly effective for deprotonating the amine within the palladium coordination sphere.[1][13]
-
Alternative for Base-Sensitive Substrates: If your coupling partner (the amine) has base-sensitive functional groups (e.g., esters), a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used. However, this will almost certainly require a more active catalyst system (e.g., a G4 pre-catalyst) and higher reaction temperatures to achieve a reasonable reaction rate.[15]
-
Why not organic bases? Organic bases like DBU are generally not effective for the deprotonation step in nonpolar solvents, as the calculated energy barrier is prohibitively high.[1][14]
Q6: Could the solvent be the issue? What are the best choices?
A: Yes, the solvent is critical. It must solubilize the reactants and catalyst while being chemically inert under the reaction conditions.
-
Recommended Solvents: Anhydrous, non-polar aprotic solvents are the standard for Buchwald-Hartwig aminations.
-
Toluene or Dioxane: These are the most common and reliable choices. They have high boiling points, allowing for a wide temperature range, and are poor coordinators to the palladium center.[12][14]
-
tert-Amyl alcohol or t-Butanol: In some modern protocols, these can serve as effective solvents, particularly with specific base and ligand combinations.
-
-
Solvents to Avoid:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can sometimes be used, but they may coordinate to the palladium catalyst, interfere with the catalytic cycle, and promote undesired side reactions.[14]
-
Protic Solvents (e.g., Water, Methanol): Unless using a specifically designed aqueous protocol, these will interfere with the strong base and catalyst.[16][17]
-
Q7: How does temperature affect the reaction, and what are the trade-offs?
A: Given the low reactivity of the aryl chloride, elevated temperatures are typically necessary, usually in the range of 80-110 °C .[2]
-
Higher Temperature: Increases the rate of all steps in the catalytic cycle, especially the sluggish oxidative addition. This is often required to achieve full conversion.
-
Trade-Offs: High temperatures can also increase the rate of catalyst decomposition and side reactions like hydrodehalogenation. It is a balance; you need enough thermal energy to drive the reaction without degrading the components. If you are using a highly active pre-catalyst, you may be able to lower the temperature to the 80-90 °C range.
Section 3: Troubleshooting Specific Side Reactions
Q8: I'm observing a significant amount of 2-methylpyrimidin-5-amine (hydrodehalogenation product) in my crude mixture. What causes this and how can I fix it?
A: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. It often arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[6][7]
Causes and Solutions:
-
Inefficient Reductive Elimination: If the final C-N bond-forming step is slow (e.g., due to steric hindrance), a competing β-hydride elimination from the palladium-amido complex can occur (if the amine has β-hydrogens), leading to a Pd-H species and subsequent hydrodehalogenation.
-
Base-Induced Decomposition: The strong base can sometimes react with solvent or trace water to generate species that lead to Pd-H formation.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and degas the reaction mixture thoroughly.
-
Q9: The pyrimidine ring is electron-deficient. Is a competing Nucleophilic Aromatic Substitution (SNAr) reaction possible?
A: Yes, a competing SNAr pathway is a valid concern, especially with electron-deficient heteroaryl chlorides.[19][20] An SNAr reaction would be a non-catalyzed, direct displacement of the chloride by the amine.
How to Differentiate and Control:
-
Run a Control Reaction: Set up the reaction with your amine, base, and solvent at the target temperature, but without any palladium catalyst or ligand . If you observe product formation, SNAr is occurring.[21]
-
Suppressing SNAr: The Buchwald-Hartwig reaction is generally favored under its specific conditions (non-polar solvent, bulky ligand, specific base). If SNAr is competitive, it suggests the catalytic turnover is very slow. The solution is the same as for low reactivity: improve the catalytic system . A highly active palladium catalyst will dramatically accelerate the C-N coupling pathway, making it kinetically dominant over the slower, uncatalyzed SNAr pathway.
Protocols & Workflows
Protocol 1: High-Throughput Screening of Catalyst Systems
When facing a challenging substrate, a small-scale screen of several state-of-the-art catalyst systems is the most efficient path forward.
Methodology:
-
Setup: In a glovebox, array 4-8 small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagents (per vial):
-
This compound (1.0 equiv, e.g., 0.2 mmol)
-
Amine coupling partner (1.2 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.2 M)
-
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination.
-
Vial 1: XPhos Pd G3 (2 mol%)
-
Vial 2: RuPhos Pd G4 (2 mol%)
-
Vial 3: BrettPhos Pd G3 (2 mol%)
-
Vial 4: PEPPSI-IPr catalyst (2 mol%)[22]
-
Vial 5 (Control): Your original failing condition.
-
-
Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate at 100 °C.
-
Analysis: After a set time (e.g., 4h, 12h, 24h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the relative conversion to product. This will quickly identify the most promising catalyst system.
Protocol 2: General Optimized Protocol for Amination
This protocol is a robust starting point based on modern best practices for this substrate class.
Methodology:
-
Glovebox: To an oven-dried vial with a stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), NaOt-Bu (1.4 equiv), and the chosen pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent: Add enough anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.
-
Sealing: Seal the vial with a Teflon-lined cap.
-
Heating: Remove the vial from the glovebox and place it in a pre-heated oil bath or aluminum block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions may take 12-24 hours for full conversion.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: A decision tree for troubleshooting low-yielding amination reactions.
References
- The Asymmetric Buchwald–Hartwig Amin
- Role of the Base in Buchwald–Hartwig Amin
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Buchwald C
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Amination of Heteroaryl Chlorides: Palladium C
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
- Help troubleshooting a Buchwald-Hartwig amin
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Use of base metals in Buchwald-Hartwig coupling. WordPress.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. preprints.org [preprints.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4-Chloro-2-methylpyrimidin-5-amine Synthesis by HPLC
Welcome to the Technical Support Center for the synthesis and analysis of 4-Chloro-2-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your product.
I. Overview of the Synthesis and Potential Impurities
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the initial formation of a pyrimidine core, followed by nitration and subsequent reduction of the nitro group to the desired amine.
Each of these steps presents an opportunity for the formation of side products and the carry-over of unreacted starting materials. Understanding the potential impurities is the first step in developing a robust analytical method for their identification and quantification.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the HPLC analysis of this compound.
Q1: I am seeing a new, unexpected peak in my HPLC chromatogram. What could it be?
A1: An unexpected peak could be one of several possibilities:
-
A process-related impurity: This could be an unreacted starting material, an intermediate from a previous step, or a byproduct of a side reaction.
-
A degradation product: Your final compound or an intermediate may be unstable under certain conditions (e.g., light, temperature, pH) and could be degrading.
-
Contamination: The peak could be from a contaminated solvent, reagent, or even the HPLC system itself.
To identify the peak, consider its retention time relative to your main peak and known standards. If possible, collect the fraction and analyze it by mass spectrometry (MS) to determine its molecular weight.
Q2: My peak for this compound is tailing. What is causing this?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary interactions: The basic amine group on your compound can interact with acidic silanol groups on the surface of the silica-based column packing.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate mobile phase pH: If the pH of the mobile phase is not optimized, it can lead to poor peak shape.
-
Column degradation: The column may be nearing the end of its lifespan.
To address peak tailing, you can try adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to block the active silanol sites. Also, ensure your sample concentration is within the linear range of the column and that the mobile phase pH is appropriate for your analyte.
Q3: The retention time of my main peak is shifting between injections. What should I do?
A3: Retention time drift can be caused by:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile components.
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Leaks in the system: Check all fittings for any signs of leakage.
A systematic check of these parameters will usually resolve the issue of shifting retention times.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution
Symptoms: Peaks are overlapping, making accurate quantification difficult.
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution. |
| Incorrect column chemistry | Select a column with a different selectivity. For example, if you are using a C18 column, you might try a phenyl-hexyl or a polar-embedded column. |
| Flow rate is too high | Decrease the flow rate. This will increase the analysis time but can significantly improve resolution. |
| Temperature is not optimized | Vary the column temperature. Sometimes, a lower or higher temperature can improve selectivity. |
Problem 2: Ghost Peaks
Symptoms: Peaks appear in the chromatogram at unexpected retention times, often in blank injections.
Potential Causes & Solutions:
| Cause | Solution |
| Contaminated mobile phase or system | Flush the entire HPLC system with a strong solvent like isopropanol. Prepare fresh mobile phase using high-purity solvents and reagents. |
| Carryover from previous injections | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Late eluting peaks from a previous run | Increase the run time of your method to ensure all components have eluted from the column before the next injection. |
IV. Identifying Potential Impurities
Based on a common synthetic route, the following are potential impurities that may be observed during the HPLC analysis of this compound.
Synthetic Pathway Overview:
Caption: A plausible synthetic route for this compound.
Table of Potential Impurities:
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 2,6-dichloro-4-methylpyrimidine | C5H4Cl2N2 | 163.01 | Starting Material |
| 2-Chloro-4-methylpyrimidine | C5H5ClN2 | 128.56 | Intermediate |
| 2-Chloro-4-methyl-5-nitropyrimidine | C5H4ClN3O2 | 173.56 | Intermediate |
| Dichloro-methyl-nitropyrimidine isomer | C5H3Cl2N3O2 | 207.99 | Side product of nitration |
| Over-reduced species (e.g., dechlorinated amine) | C5H7N3 | 109.13 | Side product of reduction |
| Incompletely reduced species (e.g., nitroso or hydroxylamine) | C5H5ClN2O or C5H6ClN3O | 158.56 or 159.57 | Side product of reduction |
V. Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its potential impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable buffer)
-
Analytical standards of this compound and any known impurities
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Method Development and Troubleshooting:
Caption: A systematic workflow for HPLC method development and troubleshooting.
VI. References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-2-methylpyrimidin-5-amine
Welcome to the technical support center for synthetic strategies involving 4-chloro-2-methylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. The inherent challenges of this substrate—namely the relatively inert C-Cl bond and the potential for catalyst inhibition by the Lewis basic nitrogen atoms of the pyrimidine ring and the amino group—necessitate careful selection of catalytic systems.[1][2]
This document provides in-depth, field-proven insights into troubleshooting and optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Our approach is rooted in mechanistic understanding to empower you to move beyond trial-and-error and make informed, rational decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for this compound?
A: There are two primary reasons. First, aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition of the C-Cl bond to the Pd(0) center the rate-limiting step in many cases.[3][4] This requires highly active catalysts, typically featuring bulky, electron-rich phosphine ligands, to facilitate this challenging activation.[5][6] Second, the substrate itself contains multiple Lewis basic sites (the ring nitrogens and the 5-amino group) that can coordinate to the palladium center and inhibit or deactivate the catalyst.[1][2] A successful catalyst system must be robust enough to overcome this inherent substrate inhibition.
Q2: What are the fundamental differences in the catalyst systems required for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
A: While all are palladium-catalyzed, the specifics vary significantly:
-
Suzuki-Miyaura (C-C coupling): Requires a palladium source, a bulky phosphine ligand, and a base. The key is activating the C-Cl bond and facilitating transmetalation from the boronic acid. Weak aqueous bases are common.
-
Buchwald-Hartwig (C-N coupling): This reaction is highly sensitive to the ligand and base combination. It almost always requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and highly specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to promote the final reductive elimination step that forms the C-N bond.[3][7][8]
-
Sonogashira (C-C alkyne coupling): Traditionally uses a copper(I) co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling).[9] Modern copper-free protocols are often preferred and rely on specific palladium/phosphine systems and an amine base to facilitate the coupling of the terminal alkyne.[9][10][11]
Q3: How does the 5-amino group influence reactivity?
A: The electron-donating nature of the amino group can slightly increase the electron density of the pyrimidine ring, making the C-Cl bond even less electrophilic and thus more challenging to activate via oxidative addition. More significantly, as a Lewis base, it can compete with the desired phosphine ligand for coordination to the palladium center, potentially leading to catalyst inhibition.[2] However, catalyst systems with sufficiently bulky ligands can mitigate this issue by creating a sterically shielded coordination sphere around the palladium.
Q4: My cross-coupling reaction failed. What are the first universal troubleshooting steps?
A: Before deep optimization, verify the fundamentals:
-
Inert Atmosphere: Confirm your reaction was rigorously maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][3]
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to hydrodehalogenation and protodeboronation side reactions.[1][5]
-
Catalyst Integrity: Use a reliable palladium source. Pre-catalysts (e.g., XPhos Pd G3) are often more reliable than generating the active catalyst from Pd(OAc)₂ in situ, as they form the active Pd(0) species more cleanly.[3][12]
Catalyst Selection and Troubleshooting Workflow
This workflow provides a logical path for selecting and optimizing your reaction conditions.
Caption: Decision workflow for catalyst selection and troubleshooting.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but coupling unactivated heteroaryl chlorides like this compound requires careful optimization.[6][13]
Q: My Suzuki reaction shows low or no conversion. What are the most common causes?
A: This is a frequent issue stemming from the difficulty of the oxidative addition step.[1][5]
-
Cause 1: Inadequate Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1][14] You need a more active system.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. Start with a screening of established ligands.
-
-
Cause 2: Poor Base Selection or Solubility. The base is crucial for activating the boronic acid in the transmetalation step. If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle will stall.
-
Cause 3: Sub-optimal Temperature. The activation energy for the oxidative addition of C-Cl bonds is high, requiring thermal energy.
-
Solution: Most Suzuki couplings of heteroaryl chlorides require elevated temperatures, typically in the range of 80-110 °C.[5] Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%), or XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos, SPhos, RuPhos (1.1 - 1.5 eq. relative to Pd) |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, 2-MeTHF |
| Temperature | 80 - 110 °C |
Q: My primary side product is the dehalogenated starting material (2-methylpyrimidin-5-amine). How do I prevent this?
A: This side reaction, hydrodehalogenation, often arises from a competing pathway where the palladium intermediate reacts with a proton source instead of the boronic acid.
-
Cause: Protodeboronation. The boronic acid can be cleaved by water or other protic sources before it has a chance to transmetalate to the palladium center.[1] This is often exacerbated by high temperatures and prolonged reaction times.
-
Solution 1: Use Anhydrous Conditions. While some water can be beneficial for base solubility, excess water is detrimental. Use dry solvents and ensure reagents are anhydrous.
-
Solution 2: Optimize Base. A stronger base can sometimes accelerate the desired transmetalation, outcompeting the protodeboronation pathway.
-
Solution 3: Use Boronic Esters. Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the synergy between the ligand, base, and substrate.[8][16][17]
Q: My Buchwald-Hartwig reaction with a primary or secondary amine is showing low to no conversion. What should I check first?
A: For this substrate, failure is almost always linked to the catalyst system or the base.
-
Cause 1: Incorrect Ligand Choice. The steric and electronic properties of the phosphine ligand are paramount. The ligand must be bulky enough to promote reductive elimination (the C-N bond-forming step) but not so bulky that it prevents coordination of the amine.
-
Solution: Use ligands specifically developed for challenging C-N couplings. For primary amines, BrettPhos is an excellent starting point. For secondary amines, RuPhos is often superior.[7]
-
-
Cause 2: Ineffective Base. This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H of the palladium-amido intermediate).[3][15] Weaker bases like K₂CO₃ are generally ineffective.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3][18] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. It is critical that the base is soluble in the reaction solvent; if it is not, the reaction will be heterogeneous and slow. Toluene and dioxane are good solvent choices.[3][15]
-
-
Cause 3: Catalyst Poisoning. The substrate and amine coupling partner can act as ligands for the palladium center, leading to catalytically inactive species.
-
Solution: Increase the catalyst and ligand loading. For challenging substrates, loadings of 2-5 mol% palladium may be necessary to achieve a reasonable reaction rate.[3]
-
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (2-3 mol%), Pd(OAc)₂ (2-3 mol%) |
| Ligand | BrettPhos (for 1° amines), RuPhos (for 2° amines) (1.2-1.5 eq. to Pd) |
| Base | NaOtBu, LHMDS (1.5 - 2.0 equivalents) |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 100 - 120 °C |
Q: I am observing significant formation of palladium black, and my reaction has stalled. What went wrong?
A: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.
-
Cause: Catalyst Decomposition. This is often caused by an unstable ligand-palladium complex or the presence of oxygen. The ligands used in Buchwald-Hartwig amination are designed to stabilize the monomeric Pd(0) species. If the ligand is displaced or degrades, the palladium will precipitate.
-
Solution 1: Ensure a Strictly Inert Atmosphere. Use a glovebox or proper Schlenk technique. Degas your solvent thoroughly via sparging with argon or through several freeze-pump-thaw cycles.[3]
-
Solution 2: Use a Pre-catalyst. Well-defined pre-catalysts (e.g., BrettPhos Pd G3) are often more stable and generate the active species more reliably than in-situ methods, reducing the chance of decomposition.[3]
-
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction provides a direct route to aryl alkynes. For substrates like this compound, copper-free conditions are often advantageous to avoid side reactions.[9][11]
Q: My Sonogashira coupling is failing. Should I be using copper(I) iodide as a co-catalyst?
A: Not necessarily. While the classic Sonogashira protocol uses CuI, it comes with a significant drawback.
-
The Role of Copper: In the traditional mechanism, copper(I) reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[10][19]
-
The Problem with Copper: Copper can also catalyze the oxidative dimerization of the terminal alkyne to form a 1,3-diyne, known as Glaser coupling.[9] This side reaction consumes your alkyne and can be difficult to separate from the desired product.
-
Recommendation: Start with a copper-free protocol. Modern catalyst systems have been developed that are highly efficient without the need for a copper co-catalyst, thus avoiding the Glaser coupling side reaction entirely.[10][11][20]
Q: What are the key components of a successful copper-free Sonogashira coupling for this substrate?
A: A successful copper-free reaction relies on a palladium catalyst that can facilitate the deprotonation of the alkyne and subsequent coupling without a copper acetylide intermediate.
-
Catalyst System: A combination of a palladium source like Pd(CH₃CN)₂Cl₂ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is effective. Ligands such as cataCXium A and XPhos-type ligands have been shown to promote copper-free Sonogashira reactions.[10]
-
Base: A crucial role of the base in the copper-free reaction is to deprotonate the alkyne, forming the acetylide in situ. A moderately strong base is required. Cesium carbonate (Cs₂CO₃) is often an excellent choice.[10] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, often acting as both the base and a solvent.[21]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, acetonitrile, or green solvents like 2-MeTHF are typically used.[10]
| Parameter | Recommended Starting Conditions (Copper-Free) |
| Palladium Source | Pd(CH₃CN)₂Cl₂ (0.5-2 mol%), Pd(OAc)₂ (0.5-2 mol%) |
| Ligand | cataCXium A, XPhos (1-2 eq. relative to Pd) |
| Base | Cs₂CO₃ (2 equivalents) or Et₃N (can be used as solvent) |
| Solvent | 1,4-Dioxane, 2-MeTHF, Acetonitrile |
| Temperature | Room Temperature to 90 °C |
Sonogashira Catalytic Cycle (Copper-Free)
Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.
Experimental Protocols (General Guidance)
Note: These are general, non-optimized starting points. All reactions must be performed under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel in a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4.8 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add this compound (1.0 eq.) and seal the vessel.
-
Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq.).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[15]
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%), the ligand (e.g., cataCXium A, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add this compound (1.0 eq.).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., 2-MeTHF), followed by the terminal alkyne (1.5 eq.).
-
Stir the reaction at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify by flash column chromatography.[10]
References
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. American Chemical Society. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available at: [Link]
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions with Pyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the Suzuki-Miyaura reaction for the functionalization of pyrimidine scaffolds. Pyrimidines are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient synthesis critical. However, the inherent electronic properties of the pyrimidine ring present a significant and often frustrating challenge: protodeboronation.
This document provides an in-depth analysis of the causes of protodeboronation and offers field-proven troubleshooting strategies and preventative protocols to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrimidine boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, directly reducing the potential yield of the target molecule.[1] Furthermore, it generates a simple pyrimidine byproduct, which can have similar polarity to the starting material or product, complicating purification efforts.[1]
Q2: Why are pyrimidine-based boronic acids and their esters particularly susceptible to protodeboronation?
A2: The susceptibility of pyrimidines stems from a combination of electronic and structural factors:
-
π-Deficient Nature: Pyrimidines are electron-poor (π-deficient) heterocycles. This electronic characteristic can slow down the crucial transmetalation step in the Suzuki catalytic cycle, which is often the rate-limiting step for such substrates.[3] When transmetalation is slow, the sensitive organoboron reagent spends more time in the reactive environment, increasing the opportunity for decomposition via protodeboronation.[4]
-
Lewis Basicity: The lone pairs on the ring nitrogen atoms are Lewis basic and can coordinate to the palladium center.[3][5] This coordination can act as a catalyst inhibitor or poison, slowing the catalytic cycle and further promoting the undesired protodeboronation pathway.
-
The "2-Pyridyl/2-Pyrimidinyl Problem": Boronic acids or esters at the C2 position of the pyrimidine ring are notoriously unstable.[5] The proximity of the C-B bond to the adjacent ring nitrogen exacerbates both catalyst inhibition and the rate of protodeboronation.[4][5]
Q3: What are the primary mechanisms driving protodeboronation in a typical Suzuki reaction?
A3: Protodeboronation can be promoted through several pathways operating concurrently in the reaction flask:
-
Base-Catalyzed Protodeboronation: This is a well-established pathway where a base (essential for the Suzuki reaction) attacks the boron atom, forming a more reactive boronate species. This intermediate is then protonated by a proton source, typically water, cleaving the C-B bond.[2][6][7] For many simple arylboronic acids, this process is fastest at high pH.[8]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) intermediates in the catalytic cycle, particularly those bound to bulky phosphine ligands, can actively catalyze the protodeboronation reaction.[9][10] This means the very catalyst system intended to promote coupling can also accelerate the undesired side reaction.
-
Zwitterionic Decomposition: Unique to some basic heteroaromatics like pyridines (and by extension, pyrimidines), a zwitterionic form of the boronic acid can exist in equilibrium under near-neutral pH conditions. This zwitterion can be highly reactive and undergo rapid, unimolecular C-B bond cleavage.[1][2]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed for rapid diagnosis and resolution of common issues encountered during Suzuki couplings with pyrimidine substrates.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| High percentage of protodeboronated pyrimidine byproduct detected by LC-MS or NMR. | 1. Unstable Boron Reagent: The pyrimidine boronic acid is decomposing faster than it is coupling.[1][11] 2. Suboptimal Base: The base is too strong or the presence of water is excessively promoting base-catalyzed decomposition.[1][8] 3. Slow Catalysis: The rate of the desired Suzuki coupling is too slow, allowing the side reaction to dominate.[1][4] | Solution 1: Stabilize the Boron Reagent. Switch from a boronic acid to a more robust derivative like a pinacol ester , organotrifluoroborate (BF₃K) , or ideally, an N-methyliminodiacetic acid (MIDA) boronate .[1] These reagents act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][8] Solution 2: Optimize the Base/Solvent System. Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ .[1][12] Minimize the amount of water in the reaction or, if feasible, use completely anhydrous conditions with a base like KF or TMSOK.[3][13] This removes the primary proton source for the side reaction. Solution 3: Accelerate the Suzuki Coupling. Employ a modern, highly active catalyst system. Use a palladium precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][5] These ligands promote rapid oxidative addition and reductive elimination, ensuring the desired coupling outpaces protodeboronation.[6] |
| Low or no conversion of the aryl halide starting material. | 1. Catalyst Inhibition/Deactivation: The pyrimidine nitrogen atoms are poisoning the palladium catalyst.[3][5] 2. Inactive Catalyst: The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species, or the Pd(0) is being oxidized by trace oxygen.[11][14] 3. Insufficiently Reactive Conditions: The temperature is too low, or the base is not strong/soluble enough to promote transmetalation.[15] | Solution 1: Use a Robust Ligand. Bulky biarylphosphine ligands not only accelerate the reaction but also create a sterically hindered coordination sphere around the palladium, which can mitigate inhibition by the pyrimidine nitrogen.[15][16] Solution 2: Ensure an Active Catalyst. Use a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that reliably generates the active LPd(0) species.[15] Ensure the solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[14][17] Solution 3: Modify Reaction Parameters. Cautiously increase the reaction temperature in 10 °C increments.[15] Ensure the chosen base (e.g., K₃PO₄) is finely powdered and the reaction is stirred vigorously to overcome solubility issues. |
| Reaction is sluggish, requiring high temperatures (>110 °C) and long reaction times. | 1. Challenging Substrates: The combination involves an electron-rich aryl halide (slow oxidative addition) and an electron-poor pyrimidine boronic acid (slow transmetalation). 2. Steric Hindrance: One or both coupling partners are sterically demanding.[15] | Solution 1: Select a Highly Active Catalyst. This scenario demands the most active catalyst systems available. A combination of a Buchwald precatalyst with a ligand like SPhos or XPhos is often effective.[15][18] Solution 2: Re-evaluate the Base. For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to drive the difficult transmetalation step.[15] |
Proactive Strategies & Best Practices
To maximize your chances of success from the outset, incorporate the following strategies into your experimental design.
The Competing Pathways
The core challenge is a kinetic one: the rate of the productive Suzuki-Miyaura cycle must be significantly faster than the rate of the destructive protodeboronation pathway. Your choice of reagents and conditions directly influences this balance.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a specific focus on the selection of bases and solvents for reactions involving chloropyrimidines.[1]
I. Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of chloropyrimidines often challenging?
A1: Chloropyrimidines are considered challenging substrates in Buchwald-Hartwig amination primarily due to the C-Cl bond's relative inertness towards oxidative addition to the palladium catalyst, which is often the rate-limiting step.[2] This is in contrast to the more reactive C-Br or C-I bonds.[2][3] Additionally, the pyrimidine ring itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q2: What is the best general-purpose base for coupling an amine with a chloropyrimidine?
A2: Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for the amination of aryl chlorides, including chloropyrimidines.[2] Its strong basicity facilitates the deprotonation of the amine and the subsequent steps in the catalytic cycle.[4] However, if your substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, though they may require higher reaction temperatures or more active catalyst systems.[1][2][5]
Q3: Which solvent should I start with for my optimization?
A3: Toluene is a widely used and effective solvent for Buchwald-Hartwig reactions, offering a good balance of solubility for many substrates and a sufficiently high boiling point for reactions that require heating.[1][6] Other commonly employed solvents include ethereal options like 1,4-dioxane and tetrahydrofuran (THF).[5][7] It's crucial to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions.[2]
Q4: Can I use polar aprotic solvents like DMF or DMSO?
A4: While some polar aprotic solvents have been used in palladium-catalyzed cross-coupling reactions, they can sometimes have a negative impact.[8][9] For instance, solvents like DMF and DMSO can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] In some cases, polar solvents can also influence the selectivity of the reaction, favoring coupling at other sites if multiple reactive groups are present.[8] Therefore, it is generally recommended to start with less coordinating solvents like toluene or dioxane.
Q5: Are there "greener" solvent alternatives?
A5: Yes, in an effort to move towards more sustainable chemistry, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective and more environmentally friendly alternatives to solvents like dioxane and DME in some Buchwald-Hartwig applications.[10][11]
II. Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of chloropyrimidines and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
This is a frequent issue, often stemming from the low reactivity of the chloropyrimidine.[2]
Initial Diagnostic Questions:
-
Is the catalyst active? Ensure your palladium source and ligand are of high quality and have been stored correctly. Pre-catalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[2][12]
-
Is the reaction atmosphere inert? Oxygen can deactivate the Pd(0) catalyst.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).
-
Are the reagents and solvent pure and dry? Water can interfere with the catalytic cycle and lead to side reactions.[2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Problem 2: Formation of Side Products
The most common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen.[2]
Potential Causes and Solutions:
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing pathways like β-hydride elimination can occur, leading to hydrodehalogenation.[13]
-
Presence of Water: Trace amounts of water can be a source of protons for hydrodehalogenation.
-
Solution: Ensure all reagents and solvents are scrupulously dry.[2]
-
-
Base Purity: Impurities in the base, such as sodium hydroxide in NaOtBu, can contribute to side reactions.
-
Solution: Use a high-purity base.[2]
-
Problem 3: Poor Solubility of Reagents
Insolubility, particularly of the inorganic base, is a common and often overlooked reason for poor reaction performance.[1]
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture. If the base has settled at the bottom, it may not be effectively participating in the reaction.
-
Solvent Screening: If solubility is an issue in your current solvent, consider screening other options. For instance, if a carbonate or phosphate base is insoluble in toluene, a more polar solvent like dioxane or t-amyl alcohol might be beneficial.
-
Stirring: Ensure vigorous stirring to keep the base suspended.
III. Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
Note: This is a general guideline. Reaction conditions should be optimized for each specific substrate combination.
-
Preparation: In a glovebox, add the chloropyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 2-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Tables for Reagent Selection
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often leads to faster reactions and lower catalyst loadings.[5] | Incompatible with base-sensitive functional groups.[1][5] |
| LHMDS | ~26 | Useful for substrates with acidic protons.[5] | Air-sensitive and can be incompatible with some functional groups at higher temperatures.[5] |
| Cs₂CO₃ | ~10.3 | Good functional group tolerance.[5] | More expensive, can be difficult to stir on a large scale.[5] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, economical.[5] | Often requires higher catalyst loadings and longer reaction times.[5] |
Table 2: Properties of Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | Widely used, good balance of solubility and high boiling point.[1] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but has safety and environmental concerns.[15] |
| THF | Ether | 66 | Lower boiling point, may require a sealed tube for higher temperatures. |
| 2-MeTHF | Ether | 80 | A greener alternative to THF and dioxane.[10][11] |
| t-Amyl alcohol | Alcohol | 102 | Can be effective, especially with weaker bases. |
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding and troubleshooting the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
IV. References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 17(20), 4996–4999. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
El-Gendy, A. A. M., & Al-Ghamdi, Y. A. (2022). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2022(8), 136-170. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
-
Request PDF. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
Request PDF. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Nolan, S. P., & Organ, M. G. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. [Link]
-
Vechhione, E. J., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Wen, J., et al. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Li, G. Y. (2002). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Yoshimura, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10983–10992. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidine Derivatives
A Guide to Preventing and Troubleshooting Homo-Coupling Side Reactions
Welcome to the technical support resource for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives. This guide provides in-depth, experience-driven advice to address one of the most persistent challenges in this chemistry: the formation of undesired homo-coupled byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homo-coupling is a side reaction where two identical molecules of the organoboron reagent (e.g., pyrimidine boronic acid) couple to form a symmetrical biaryl dimer.[1] This process competes directly with the desired cross-coupling reaction, where the organoboron reagent couples with the organohalide.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the valuable boronic acid reagent, lowering the yield of the target cross-coupled product.
-
Complex Purification: The homo-coupled byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography difficult and time-consuming.[2]
-
Catalyst Consumption: It can divert the palladium catalyst into unproductive cycles, reducing overall reaction efficiency.
Q2: My primary side product is a pyrimidine-pyrimidine dimer. What are the main mechanistic pathways causing this?
A2: There are two primary, well-documented mechanisms responsible for the homo-coupling of boronic acids.[3] Understanding these is crucial for effective troubleshooting.
-
Pd(II)-Mediated Stoichiometric Coupling: This pathway is initiated by palladium(II) species.[3][4] If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. Before this reduction is complete, the Pd(II) can react with two molecules of the pyrimidine boronic acid. A sequential transmetalation followed by reductive elimination produces the homo-coupled dimer and Pd(0).[3] This Pd(0) can then enter the desired cross-coupling cycle, but the initial reaction has already generated the impurity.
-
Oxidative Homo-Coupling: This pathway becomes significant in the presence of an oxidant, most commonly molecular oxygen from air.[3][4][5][6] The active Pd(0) catalyst can be oxidized by O₂ to form a palladium(II) species (e.g., a peroxo complex).[1] This newly formed Pd(II) species can then trigger the homo-coupling mechanism described above, creating a catalytic cycle for the side reaction.[3][5] This is why rigorous exclusion of oxygen is one of the most critical factors in suppressing homo-coupling.[3]
Q3: Why are pyrimidine boronic acids particularly challenging substrates in Suzuki couplings?
A3: Pyrimidine and other nitrogen-containing heteroaryl boronic acids present a unique set of challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate strongly to the palladium center.[7][8][9] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[8][9] This is especially problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[8][10]
-
Protodeboronation: The C-B bond on electron-deficient heteroaryl boronic acids, like those of pyrimidine, is often susceptible to cleavage by water or other protic sources, especially under basic conditions.[7][8][10] This decomposition pathway removes the active coupling partner from the reaction.
-
Slow Transmetalation: The transmetalation step, where the pyrimidine group is transferred from boron to palladium, can be slow for electron-deficient heterocycles.[10] A sluggish desired reaction provides more opportunity for competing side reactions like homo-coupling to occur.
Q4: How can I select the right catalyst and ligand to minimize homo-coupling?
A4: Your choice of catalyst system is the most powerful tool for controlling the reaction's outcome.[7]
-
Palladium Source: When significant homo-coupling is observed, switching from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can be highly effective.[9][11] This bypasses the in-situ reduction step where Pd(II)-mediated homo-coupling is most likely to occur.[9]
-
Ligands: Standard ligands like PPh₃ are often ineffective for challenging pyrimidine substrates.[7] The use of bulky, electron-rich phosphine ligands is essential. These ligands promote the desired reductive elimination step to form the product and sterically shield the palladium center, which can prevent inhibitory coordination from the pyrimidine nitrogen.[9]
Table 1: Recommended Catalyst Systems for Pyrimidine Suzuki Couplings
| Ligand Type | Example Ligands | Palladium Source | Key Advantages & Considerations |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Highly active for heteroaryl couplings. Bulky nature accelerates reductive elimination and prevents catalyst inhibition.[7][9][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | PEPPSI™-IPr, Pd(IPr)₂(allyl)Cl | Offer strong Pd-C bonds, leading to robust catalysts that are often resistant to deactivation. |
| Bidentate Ligands | XantPhos, dppf | PdCl₂(dppf) | Good for general applications, but may be less effective for highly hindered or deactivated substrates. |
In-Depth Troubleshooting Guide
Problem: Significant formation of the pyrimidine-pyrimidine homo-coupled dimer is observed.
This is the most common issue. A systematic approach to diagnosis and optimization is required. The following workflow can help pinpoint the cause.
Diagram 1: Troubleshooting Workflow for Homo-Coupling ```dot
Caption: The desired catalytic cycle competes with two major homo-coupling pathways.
Appendix: Experimental Protocols
Protocol 1: Rigorous Degassing for Suzuki Reactions
-
Add all solid reagents (pyrimidine halide, boronic acid/ester, base, catalyst, ligand) to a round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Carefully evacuate the flask under vacuum until bubbling ceases, then backfill with high-purity argon or nitrogen.
-
Repeat the evacuate/backfill cycle a total of three to five times.
-
In a separate, sealed flask, sparge the required solvent system (e.g., 4:1 dioxane:water) by bubbling argon or nitrogen through the liquid via a long needle for at least 20 minutes.
-
Using a syringe, draw up the required volume of the degassed solvent and add it to the reaction flask under a positive pressure of inert gas.
-
Proceed with heating the reaction.
Protocol 2: General Optimized Conditions for a Pyrimidine Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flask subjected to the degassing protocol above, add the pyrimidine halide (1.0 equiv), pyrimidine boronic acid pinacol ester (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Loading: In a glovebox or under a strong stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/water 5:1) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By understanding the underlying mechanisms of homo-coupling and systematically applying these troubleshooting strategies, researchers can significantly improve the outcome of Suzuki-Miyaura reactions with challenging pyrimidine derivatives, leading to higher yields, easier purifications, and more efficient drug discovery and development workflows.
References
-
Elias, W. C., Signori, A. M., Zaramello, L., Albuquerque, B. L., de Oliveira, D. C., & Domingos, J. B. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1207–1215. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Elias, W. C., Signori, A. M., Zaramello, L., Albuquerque, B. L., de Oliveira, D. C., & Domingos, J. B. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 740–744. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., & Pavelić, K. (2011). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 16(4), 3079-3093. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. [Link]
-
Al-dujaili, A. H., Al-Masoudi, N. A., & Al-Mugdadi, S. F. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 10(66), 40383-40391. [Link]
-
ResearchGate. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Aslam, S., Ahmad, R., Mahmood, T., Parveen, S., & Leghari, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 49(4), 635-638. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Xu, S., Wang, H., Flower, S. E., Fossey, J. S., Jiang, Y., & James, T. D. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 4(67), 35238-35241. [Link]
-
Hocek, M., & Dvořáková, H. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(12), 14595-14626. [Link]
-
ResearchGate. (2002). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material | Request PDF. [Link]
-
ResearchGate. (2015). Property/Activity Relationships and Drug Likeness for Pyrimidine Derivatives as Serine/Threonine Protein Kinase B Inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 4-Chloro-2-methylpyrimidin-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Chloro-2-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, its successful application in cross-coupling reactions is often critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and general reactivity of this compound.
Q1: How should I properly store and handle this compound?
A: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound is a solid and should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2]
Q2: What are the common solvents for reactions involving this compound, and what are its solubility characteristics?
A: The choice of solvent is highly dependent on the specific reaction, but common solvents for cross-coupling reactions include aprotic polar solvents like 1,4-dioxane, toluene, N,N-Dimethylformamide (DMF), and tetrahydrofuran (THF).[3][4] Solubility can be a challenge with heterocyclic compounds.[4] It is always recommended to perform a small-scale solubility test before setting up a large-scale reaction. In some cases, a co-solvent system, such as toluene/water or dioxane/water, is necessary, particularly for Suzuki-Miyaura couplings that use inorganic bases.
Q3: Does the 5-amino group interfere with cross-coupling reactions or require protection?
A: Generally, for many palladium-catalyzed cross-coupling reactions, the amino group on the pyrimidine ring does not require protection. The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the attached amine. However, under certain conditions, the amine can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[5] If you suspect catalyst inhibition, performing a test reaction with a protected analogue can be a useful diagnostic experiment. For Buchwald-Hartwig reactions where an external amine is the nucleophile, the substrate's own amino group is typically not reactive enough to compete.
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling chloro-heteroarenes can be challenging.
Q1: My Suzuki coupling failed, and I've only recovered my starting materials. What are the most likely causes?
A: This is a common issue that typically points to a problem with the catalytic cycle. The primary suspects are:
-
Catalyst Inactivity: The oxidative addition of palladium to an aryl chloride bond is often the rate-limiting step and requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote this step with chloro-heterocycles.[5]
-
Improper Base/Solvent Combination: The base is crucial for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[7] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) must be matched with the solvent system. For instance, K₃PO₄ often requires a small amount of water to be effective in anhydrous solvents.[8]
-
Boronic Acid Decomposition: Boronic acids can undergo degradation (protodeborylation) under the reaction conditions, especially at high temperatures.[4] Ensure you are using high-quality boronic acid and consider using boronate esters (e.g., pinacol esters), which are often more stable.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.
Q2: I'm observing a significant amount of the de-chlorinated product (2-methylpyrimidin-5-amine). How can I prevent this?
A: The formation of the hydrodehalogenated product is a known side reaction in many cross-coupling processes. It can occur through several pathways, including a competing reaction with trace water or via β-hydride elimination from certain organopalladium intermediates. To minimize this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried if the chosen protocol is non-aqueous.
-
Select the Right Ligand: Some ligands are more prone to promoting side reactions. Screening different phosphine ligands can help identify a system that favors the desired cross-coupling pathway over hydrodehalogenation.
-
Modify the Base: A weaker base might slow down the side reaction. Consider switching from a strong base like an alkoxide to a carbonate or phosphate.
Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for C-N bond formation, but aryl chlorides present a significant hurdle.
Q1: My Buchwald-Hartwig amination is not working. I know aryl chlorides are difficult substrates. What is the key to success?
A: You are correct; the primary challenge is the high activation barrier for the oxidative addition of the C-Cl bond to the palladium center.[9] Success almost always hinges on the ligand choice .
-
First-generation ligands (e.g., PPh₃) are generally ineffective for aryl chlorides.
-
Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the electron-rich Pd(0) center, making it more reactive towards the oxidative addition step. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) and ferrocene-based ligands developed by Hartwig are the industry standard.[10][11] For particularly unactivated chlorides, highly specialized ligands like NIXANTPHOS may be required to achieve good yields.[12]
Q2: I am attempting to couple a primary amine, but I am getting a complex mixture of products, including what appears to be a double-arylated product. How can I improve selectivity?
A: Achieving mono-arylation with primary amines can be difficult. The initial product, a secondary amine, can sometimes be more reactive than the starting primary amine, leading to a second coupling. To improve selectivity for the mono-arylated product:
-
Sterically Hindered Ligands: Use a very bulky ligand. The steric bulk around the palladium center can physically block the larger, newly formed secondary amine from coordinating and reacting further. Bidentate ligands like Josiphos-type ligands have been shown to be effective in preventing this second arylation.[13]
-
Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the product for the catalyst.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often improve selectivity.
Q3: I need to perform this coupling on a substrate with a base-sensitive functional group (like an ester). Which base should I use?
A: The standard base for Buchwald-Hartwig amination is a strong one, typically sodium tert-butoxide (NaOtBu). However, this is incompatible with base-sensitive groups like esters, which can be hydrolyzed or undergo transesterification.[14] In these cases, you must use a weaker base.
-
Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent alternatives.
-
Phosphates: Potassium phosphate (K₃PO₄) is another widely used mild base. The use of these weaker bases may require a slightly higher reaction temperature or a more active catalyst system to achieve comparable reaction rates.[15]
Section 4: Visualizations & Data Tables
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing a failed cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps where issues can arise.
Sources
- 1. 4-Chloro-5-methylpyrimidin-2-amine | 20090-58-8 [sigmaaldrich.com]
- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. entegris.com [entegris.com]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Byproducts in Pyrimidine Functionalization
Welcome to the technical support center dedicated to overcoming the challenges of pyrimidine functionalization. As a cornerstone of many pharmaceuticals and bioactive molecules, the selective modification of the pyrimidine ring is of paramount importance.[1][2] However, the inherent electronic nature of this heterocycle often leads to undesired side reactions, complicating syntheses and purification processes.[3][4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic origins of byproduct formation and offer field-proven strategies to steer your reactions toward the desired outcome.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity in C-H Functionalization
Q: My C-H activation/functionalization reaction on a substituted pyrimidine is yielding a mixture of regioisomers. How can I improve selectivity?
A: Achieving regioselectivity in pyrimidine C-H functionalization is a frequent challenge due to the electronically distinct positions on the ring (C2, C4, C5, C6).[5] The outcome is often a delicate balance of electronic effects, steric hindrance, and the reaction mechanism (e.g., radical, organometallic, electrophilic).
Core Problem: The electron-deficient nature of the pyrimidine ring generally directs nucleophilic attack to the C2, C4, and C6 positions, while electrophilic substitution is favored at the C5 position.[5] Radical reactions, like the Minisci reaction, can also produce mixtures.[4][6]
Troubleshooting Strategies:
-
Leverage Directing Groups: The presence of a directing group is one of the most powerful tools for controlling regioselectivity. For instance, an amino group at the C2 position can direct metallation and subsequent functionalization to the C5 position.[2]
-
Optimize the Catalyst System (For Metal-Catalyzed Reactions):
-
Ligand Modification: The steric and electronic properties of the ligand on your transition metal catalyst can profoundly influence which C-H bond is activated. Bulky ligands may favor less sterically hindered positions.
-
Metal Choice: Different metals have distinct preferences. For example, palladium-catalyzed reactions have shown success in C5-arylation of 2-aminopyrimidines.[2]
-
-
Control of Metallating Agent (For Deprotonative Metalation):
-
The choice of base is critical. Hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) or TMP-zinc reagents (TMPZnX·LiX) can offer high regioselectivity that differs from alkyllithiums.[7] For example, TMPZnCl·LiCl has been used for highly regioselective C2 zincation of pyrimidine.[7]
-
-
Reaction Conditions Tuning:
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of intermediates and the selectivity of the reaction.[8]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
-
Workflow for Optimizing Regioselectivity in Metal-Catalyzed C-H Functionalization
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Formation of Homocoupling Byproducts in Cross-Coupling Reactions
Q: I am attempting a Suzuki/Stille/Heck coupling with a halopyrimidine, but I'm observing significant amounts of the homocoupled pyrimidine byproduct. What is causing this and how can I prevent it?
A: Homocoupling is a common side reaction in transition-metal-catalyzed cross-coupling reactions.[9] It arises from the reaction of two molecules of the organometallic reagent or two molecules of the halide partner.
Core Problem: The catalytic cycle for cross-coupling involves several steps (oxidative addition, transmetalation, reductive elimination). If the rate of transmetalation is slow compared to competing side reactions of the organometallic intermediate, homocoupling can dominate.
Troubleshooting Strategies:
-
Optimize the Base and Solvent: The choice of base and solvent system is crucial. For Suzuki couplings, a weaker base or a biphasic solvent system can sometimes suppress homocoupling. The solvent can also affect the solubility and reactivity of the catalyst and reagents.[8]
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent.
-
Consider slow addition of the organometallic reagent to the reaction mixture to maintain a low concentration, thereby disfavoring the homocoupling pathway.
-
-
Modify the Catalyst System:
-
Ligand Choice: Electron-rich and bulky phosphine ligands can accelerate the rate of reductive elimination, which can outcompete the processes leading to homocoupling.
-
Palladium Precursor: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalyst and its propensity for side reactions.[2]
-
-
Additives: In some cases, additives like copper(I) salts can facilitate the desired cross-coupling pathway and suppress homocoupling.
Table 1: General Troubleshooting for Homocoupling in Pyrimidine Cross-Coupling
| Parameter | Potential Issue | Recommended Action |
| Base | Too strong, promoting decomposition | Switch to a weaker base (e.g., K₂CO₃, CsF) |
| Solvent | Poor solubility of intermediates | Try a different solvent or a biphasic system (e.g., Toluene/H₂O) |
| Ligand | Slow reductive elimination | Use a bulkier, more electron-donating ligand (e.g., SPhos, XPhos) |
| Temperature | Too high, causing catalyst decomposition | Lower the reaction temperature |
| Reagent Addition | High transient concentration | Use slow addition (syringe pump) for the organometallic reagent |
Issue 3: Byproduct Formation in Minisci-Type Reactions
Q: My Minisci reaction is giving me a complex mixture of products, including acylation byproducts and poor regioselectivity. How can I achieve a cleaner reaction?
A: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heterocycle, is a powerful tool for C-H alkylation.[4] However, it is prone to side reactions and regioselectivity issues.[4][6]
Core Problem: The reaction proceeds via a radical mechanism, and the selectivity is governed by the stability of the radical intermediate formed upon addition to the pyrimidine ring. Depending on the radical source, side reactions like acylation can occur.[4]
Troubleshooting Strategies:
-
Control of Radical Generation: The method of radical generation is key.
-
Classic Conditions: The use of silver nitrate and ammonium persulfate with a carboxylic acid is a standard method.[4] The ratio of these reagents can be optimized.
-
Photocatalysis: Visible-light photocatalysis offers a milder alternative for radical generation, which can lead to cleaner reactions and improved selectivity.[10][11] Different photocatalysts and light sources can be screened.
-
-
Solvent and Acidity:
-
The reaction must be conducted under acidic conditions to protonate the pyrimidine, making it more susceptible to radical attack.[4] The choice and concentration of the acid (e.g., H₂SO₄, TFA) can be critical.
-
The solvent can influence the solubility of the reactants and the stability of the radical intermediates.
-
-
Temperature Control: Radical reactions can be sensitive to temperature. Lowering the temperature can sometimes improve selectivity.
-
Alternative Radical Precursors: Instead of carboxylic acids, other radical precursors like alkyl halides can be used, for example, in mechanochemical magnesium-mediated Minisci reactions, which can provide excellent regioselectivity under mild, solvent-free conditions.[12]
Protocol: Minimizing Byproducts in a Photocatalytic Minisci-Type Reaction
This protocol provides a general framework for a cleaner Minisci-type functionalization using visible light.
Materials:
-
Substituted Pyrimidine (1.0 mmol)
-
Radical Precursor (e.g., alkyl carboxylic acid, 1.5 mmol)
-
Photocatalyst (e.g., Eosin Y, 1-5 mol%)
-
Acid (e.g., Trifluoroacetic acid, 2.0 equiv)
-
Degassed Solvent (e.g., Acetonitrile or DMF)
-
Blue LED light source
Procedure:
-
To a reaction vessel, add the pyrimidine, radical precursor, photocatalyst, and solvent.
-
Degas the mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the acid to the reaction mixture.
-
Place the reaction vessel in front of the blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a dihydropyridine-type byproduct in my Biginelli pyrimidine synthesis. How can I avoid this?
A1: The formation of a Hantzsch-type 1,4-dihydropyridine (DHP) is a common side reaction in the Biginelli synthesis.[13][14] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[13][14] To minimize this:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Reducing the temperature can significantly decrease DHP formation.[13][14]
-
Catalyst Selection: Certain Lewis acid catalysts can show higher selectivity for the desired Biginelli reaction over the Hantzsch pathway.[13]
-
Order of Addition: In some cases, adding the urea component last can help minimize its decomposition.[14]
Q2: My lithiation of a halopyrimidine followed by quenching with an electrophile is giving low yields and many byproducts. What could be the issue?
A2: Lithiation of pyrimidines can be complicated by competing addition reactions of the organolithium reagent to the C=N bonds or by fragmentation of the ring.
-
Use a Hindered Base: Employing a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or LiTMP at low temperatures (-78 °C) is crucial to favor deprotonation over addition.
-
Protecting Groups: If your pyrimidine has other reactive functional groups, they may need to be protected.
-
Transmetalation: After lithiation, transmetalating to a different metal like zinc or copper can sometimes lead to cleaner reactions with the electrophile. The use of additives like bis(2-dimethylaminoethyl)ether has been shown to improve yields in additions to aldehydes.[15]
Q3: Can protecting groups be used to control reactivity and prevent side reactions on the pyrimidine ring itself?
A3: Yes, protecting groups can be a valuable strategy. For instance, in the synthesis of pyrimidin-4-one amino acids, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the pyrimidinone ring, allowing for other transformations to be carried out selectively.[16] N-oxidation of a ring nitrogen can also alter the reactivity and regioselectivity of subsequent functionalization reactions.[17]
Visualizing Reaction Pathways: Biginelli vs. Hantzsch Byproduct
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloropyrimidines vs. 4-Bromopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This heterocycle is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds on this ring system. A frequent and critical decision in synthetic design is the choice of the halide leaving group. This guide provides an in-depth, objective comparison of the reactivity of 4-chloropyrimidines and 4-bromopyrimidines, supported by mechanistic principles and experimental data, to empower chemists in making strategic decisions for substrate selection and reaction optimization.
Fundamental Principles Governing Reactivity
The reactivity of a halopyrimidine in a cross-coupling reaction is not arbitrary; it is governed by fundamental electronic and energetic factors. The choice between a chlorine or bromine substituent at the 4-position has profound implications for the reaction kinetics and the required catalytic system.
The Decisive Role of the Carbon-Halogen (C-X) Bond
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy (BDE). The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making the C-Br bond easier to break.
This energy difference is most critical during the oxidative addition step of the catalytic cycle, which is often rate-determining.[1] In this step, the palladium(0) catalyst inserts into the C-X bond. A lower BDE translates to a lower activation energy for this process, allowing the reaction to proceed more readily, often at lower temperatures and with less active catalysts.
The Privileged Nature of the 4-Position
The position of the halogen on the electron-deficient pyrimidine ring also dramatically influences reactivity. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][2] This intrinsic activation makes 4-halopyrimidines excellent substrates for cross-coupling.
Comparative Analysis in Key Cross-Coupling Reactions
While 4-bromopyrimidines are intrinsically more reactive, the development of highly sophisticated catalyst systems has significantly leveled the playing field, making the less expensive and more abundant 4-chloropyrimidines highly attractive alternatives.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in drug discovery.
-
4-Bromopyrimidines : These are highly reliable substrates that react under relatively mild conditions. Standard palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields at moderate temperatures. Their high reactivity makes them ideal for initial route scouting and the synthesis of complex molecules where maximizing yield is the primary concern.
-
4-Chloropyrimidines : As substrates, 4-chloropyrimidines are more challenging due to the stronger C-Cl bond.[4] However, their lower cost makes them preferable for large-scale synthesis.[3] Achieving efficient coupling requires more advanced catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) is crucial. These ligands stabilize the Pd(0) center, increase its electron density to facilitate insertion into the C-Cl bond, and promote the final reductive elimination step.[5][6][7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Feature | 4-Bromopyrimidine Derivative | 4-Chloropyrimidine Derivative | Rationale & Causality |
| Substrate | 4-Bromo-2-(methylthio)pyrimidine | 4-Chloro-2-(methylthio)pyrimidine | Direct comparison of halide effect. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) / P(t-Bu)₃ (10 mol%) | Bromide couples with a standard catalyst. Chloride requires a more active system with a bulky, electron-rich ligand to facilitate C-Cl bond activation.[5] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | A stronger base is often beneficial for the less reactive chloride. |
| Solvent | 1,4-Dioxane/H₂O | Toluene | Anhydrous conditions with a strong base/ligand system are common for chlorides. |
| Temperature | 80 °C | 100 °C | Higher temperature is needed to overcome the higher activation energy of C-Cl bond cleavage. |
| Typical Yield | >90% | >85% | With an optimized system, yields for chlorides can be comparable to bromides. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.
-
4-Bromopyrimidines : These substrates undergo C-N coupling with a wide range of amines using various palladium/ligand systems. The reaction conditions are generally robust and well-established.[8]
-
4-Chloropyrimidines : Similar to Suzuki coupling, the amination of 4-chloropyrimidines is more demanding. Success hinges on the use of specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9] These ligands are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing catalyst decomposition and promoting high turnover.[10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Feature | 4-Bromopyrimidine Derivative | 4-Chloropyrimidine Derivative | Rationale & Causality |
| Substrate | 4-Bromopyrimidine | 4-Chloropyrimidine | Direct comparison of halide effect. |
| Amine | Morpholine | Morpholine | A common secondary amine coupling partner. |
| Catalyst | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / XPhos | A first-generation bidentate ligand (BINAP) is often sufficient for bromides. A more advanced, bulky monophosphine ligand (XPhos) is required for efficient C-Cl amination.[10] |
| Base | NaOt-Bu (1.5 equiv) | Cs₂CO₃ (1.5 equiv) | Strong bases are essential for generating the palladium-amido intermediate. |
| Solvent | Toluene | 1,4-Dioxane | Both are common aprotic solvents for this transformation. |
| Temperature | 90 °C | 110 °C | Higher thermal energy is required to drive the reaction with the less reactive chloride. |
| Typical Yield | >95% | >90% | Modern ligands enable excellent yields for C-Cl amination. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, creating C(sp²)-C(sp) bonds.
-
4-Bromopyrimidines : These are standard, highly effective substrates for Sonogashira coupling, typically reacting smoothly in the presence of a palladium catalyst and a copper(I) co-catalyst.[11][12]
-
4-Chloropyrimidines : This transformation is notoriously difficult. The activation of the C-Cl bond for Sonogashira coupling remains a significant challenge, often resulting in low yields or requiring harsh conditions and highly specialized catalysts.[11] For this reason, 4-bromopyrimidines or 4-iodopyrimidines are almost always preferred for this specific reaction.
Table 3: Representative Conditions for Sonogashira Coupling
| Feature | 4-Bromopyrimidine Derivative | 4-Chloropyrimidine Derivative | Rationale & Causality |
| Substrate | 4-Bromopyrimidine | 4-Chloropyrimidine | Direct comparison of halide effect. |
| Alkyne | Phenylacetylene | Phenylacetylene | A standard terminal alkyne. |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / SPhos / CuI | A standard Pd/Cu system works for the bromide. The chloride requires a highly active ligand system and may still give modest yields. |
| Base | Triethylamine | Diisopropylethylamine | An amine base is required to deprotonate the alkyne. |
| Solvent | THF | DMF | A more polar, higher-boiling solvent may be needed for the chloride. |
| Temperature | 60 °C | 120 °C | Significantly higher temperatures are needed to promote the difficult oxidative addition to the C-Cl bond. |
| Typical Yield | >90% | 20-50% | Demonstrates the significant challenge of using chloro-substrates in this reaction. |
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to appreciating why the choice of halide and ligand is so critical. All major palladium-catalyzed cross-couplings proceed through a similar sequence of elementary steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The oxidative addition of the C-X bond to the Pd(0) center is the commitment step. The weaker C-Br bond allows this step to proceed with a lower energy barrier compared to the robust C-Cl bond. The function of advanced ligands is to lower this barrier for chlorides.
Caption: Impact of ligand choice on activating C-Br vs. C-Cl bonds.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. [3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrimidine
-
To a dry Schlenk flask or microwave vial, add the 4-halopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(PPh₃)₄ for bromides; Pd₂(dba)₃ for chlorides) and the appropriate ligand (if required, e.g., P(t-Bu)₃ for chlorides).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O) via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrimidine
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the 4-halopyrimidine (1.0 equiv) and the amine (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 90-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between a 4-chloro- and a 4-bromopyrimidine is a strategic one that depends on the specific goals of the synthesis.
-
4-Bromopyrimidines are the more reactive and reliable substrates. They are the superior choice for:
-
Initial synthetic route development and proof-of-concept studies.
-
Complex, multi-step syntheses where maximizing yield and minimizing side reactions is paramount.
-
Reactions like the Sonogashira coupling, where the chloro-analogue is particularly unreactive.
-
-
4-Chloropyrimidines represent the more economical and scalable option. They are the preferred choice for:
-
Large-scale and process chemistry routes where material cost is a critical factor.[3]
-
Suzuki and Buchwald-Hartwig reactions, provided that the appropriate advanced catalyst systems are available and affordable.
-
Ultimately, the historic reactivity gap between bromo and chloro heterocycles has been substantially narrowed by decades of innovation in catalyst development. While the fundamental chemistry dictates that C-Br bonds are easier to break, modern synthetic methodology has provided the tools to efficiently activate the more challenging C-Cl bond, giving today's researchers valuable flexibility in their synthetic design.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- DSpace@MIT. (n.d.).
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
- ResearchGate. (n.d.). Synthetic approaches towards 4-arylpyrimidines.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Neves, M., et al. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals.
- Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Raza, A., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2569-2581.
- Loudon, G. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(24), 8279-8282.
- Hartwig, J. F., et al. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(25), 8966-8979.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.).
- Fey, N., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(36), 13614-13626.
- Nishimura, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for 4-Chloro-2-methylpyrimidin-5-amine in Kinase Inhibitor Design
Executive Summary
The pyrimidine nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] 4-Chloro-2-methylpyrimidin-5-amine is a widely utilized building block, valued for its dual reactive sites that allow for the systematic construction of kinase inhibitors. The 2-aminopyrimidine motif is a canonical hinge-binding element, while the C4-chloro and C5-amine positions provide vectors for elaboration to target solvent-exposed regions and allosteric pockets. However, reliance on a single scaffold can lead to challenges in optimizing physicochemical properties, overcoming acquired resistance, and securing novel intellectual property. This guide provides a comprehensive comparison of alternative building blocks, offering researchers a strategic toolkit for scaffold decoration and bioisosteric replacement. We will explore the synthesis, reactivity, and biological impact of these alternatives, supported by experimental data and detailed protocols to empower rational drug design.
The Core Building Block: Understanding this compound
Before exploring alternatives, it is crucial to understand the foundational properties and reactivity of the parent scaffold. This compound's utility stems from its predictable and versatile chemistry.
Physicochemical and Structural Properties
The arrangement of substituents on the pyrimidine ring dictates its role as a pharmacophore. The 2-methyl group can provide beneficial lipophilic interactions, while the 5-amino group acts as a key hydrogen bond donor.
| Property | Value | Data Source |
| Molecular Formula | C₅H₆ClN₃ | PubChem |
| Molecular Weight | 143.57 g/mol | PubChem |
| cLogP | 1.2 | PubChem |
| Topological Polar Surface Area | 51.8 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Reactivity Profile
The synthetic power of this building block lies in the differential reactivity of its two primary functional groups: the C4-chloro and C5-amino moieties. The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
-
Pyrazolo[3,4-d]pyrimidines: This fused scaffold is a well-known bioisostere of adenine and can effectively mimic the interactions of ATP with the kinase hinge region. [2]Its rigid structure can improve binding affinity and selectivity.
-
1,2,4-Triazolo[1,5-a]pyrimidines: This scaffold also serves as a purine bioisostere and offers a different arrangement of nitrogen atoms, which can be exploited to fine-tune binding interactions and physical properties. [3][4]* Pyridine Scaffolds: While simpler, pyridine derivatives can offer profound advantages in pharmacokinetic profiles, including improved solubility and metabolic stability. [5]Replacing the pyrimidine core with a pyridine can significantly alter the basicity (pKa) of the molecule, impacting cell permeability and off-target activity.
Comparative Analysis and Performance Data
The choice of building block should be data-driven. Below is a comparison of the parent scaffold with key alternatives across synthetic accessibility and biological impact.
Synthetic Accessibility and Reactivity
The ease and efficiency of functionalization are critical factors in the early stages of drug discovery.
| Building Block | Key Reaction | Typical Conditions | Representative Yield (%) | Reference |
| 2,4-Dichloropyrimidine | SₙAr with Aniline | NaHCO₃, Acetonitrile, RT | 95% | [6] |
| 2-Chloropyrimidine | SₙAr with Piperidine | K₂CO₃, water, 60-65°C | 88% | [6] |
| 2,4,5-Trichloropyrimidine | SₙAr at C4 with Amine | DIPEA, isopropanol, 80°C | (Not specified, but effective) | [7] |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | (Yields can vary) | [6] |
Causality Insight: The reactivity of halopyrimidines in SₙAr reactions is generally C4 > C2 > C5. In cross-coupling reactions, the reactivity order can be influenced by the catalyst and ligands, but typically I > Br > Cl. The choice of a bromo- or iodo-pyrimidine can significantly accelerate reaction times and improve yields in Suzuki or Buchwald-Hartwig couplings compared to the chloro-analog.
Impact on Biological Activity & Selectivity
Switching the building block can have a dramatic effect on potency and selectivity. A study on understudied kinases systematically explored modifications to the 2-aminopyrimidine scaffold. [8]
| Scaffold Modification | Target Kinase | IC₅₀ (nM) | Key Finding | Reference |
|---|---|---|---|---|
| Parent Scaffold (Exemplar) | TBK1 | <100 | Potent but poor kinome-wide selectivity | [8] |
| C2-Position: Substituted Pyrazole | Various | (Variable) | An ortho-methyl on the pyrazole significantly improved selectivity, reducing the number of off-target kinases. | [8] |
| C4-Position: Sulfonamide side chain | Various | (Variable) | This modification resulted in compounds with the narrowest inhibition profiles, inhibiting the fewest off-target kinases. | [8] |
| C5-Position: Modifications | Various | (Variable) | Modifications at C5, near the gatekeeper residue, were effective in "dialing out" inhibition of specific off-target kinases. | [8]|
Expertise Insight: The data demonstrates a clear strategy: modifications at the C2 and C4 positions primarily influence the overall selectivity profile by altering the shape and electronic footprint of the molecule within the ATP pocket. In contrast, modifications at the C5 position, which projects towards the solvent-exposed region, can be used to fine-tune interactions and eliminate specific, undesirable off-target activities.
Experimental Protocols
The following protocols are generalized procedures adapted from authoritative sources and should be optimized for specific substrates.
Protocol 1: General Procedure for SₙAr on a Chloropyrimidine
(Adapted from Synthesis of 2-(1-piperazinyl)pyrimidine)[6]
-
Reaction Setup: To a stirred solution of the desired amine nucleophile (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., isopropanol, NMP, or DMF), add the chloropyrimidine building block (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent. Otherwise, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
(Adapted from coupling of 2,4-dichloropyrimidine)[6]
-
Reaction Setup: In a reaction vessel, combine the chloropyrimidine building block (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0 - 3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 100°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Decision Framework for Building Block Selection
Choosing the right building block is a multi-parameter optimization problem. This workflow provides a logical guide for decision-making.
Conclusion
While this compound remains a valuable and versatile starting material, a rational and data-driven exploration of alternatives is essential for modern drug discovery. By employing strategies of scaffold decoration and bioisosteric replacement, researchers can systematically address common challenges such as potency, selectivity, and poor pharmacokinetics. The alternative building blocks discussed in this guide—from simple halogen swaps to entirely different heterocyclic cores like pyrazolo[3,4-d]pyrimidines and pyridines—provide a rich chemical toolbox. The successful development of next-generation kinase inhibitors will depend on the thoughtful selection and application of these diverse chemical synthons.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs Source: ResearchGate URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: ResearchGate URL: [Link]
-
Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL: [Link]
-
Title: Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum Source: MDPI URL: [Link]
-
Title: Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum Source: ResearchGate URL: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 4-Chloro-2-methylpyrimidin-5-amine and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a vast array of therapeutic agents. Their prevalence in biologically significant molecules, including nucleic acids, underscores the importance of precise analytical methodologies for their characterization. This guide provides an in-depth spectroscopic analysis of 4-Chloro-2-methylpyrimidin-5-amine, a substituted pyrimidine of interest in drug discovery.
Given the limited availability of published experimental spectroscopic data for this compound, this guide adopts a comparative approach. We will juxtapose the predicted spectroscopic characteristics of our target molecule with the established experimental data of two closely related structural isomers: 2-Amino-4-chloro-6-methylpyrimidine and 4-Amino-2-chloropyrimidine . This comparative framework will not only offer valuable insights into the expected spectral features of this compound but also highlight the subtle yet significant influence of substituent positioning on the spectroscopic properties of the pyrimidine ring.[1]
This guide is designed to be a practical resource, offering not just data, but also the underlying principles and detailed experimental protocols. By understanding the causality behind spectroscopic shifts and patterns, researchers can enhance their ability to elucidate the structures of novel pyrimidine derivatives.
Chemical Structures and Analytical Workflow
The structural differences between this compound and its selected isomers are illustrated below. The positioning of the amino, chloro, and methyl groups profoundly influences the electronic environment of the pyrimidine ring, leading to distinct spectroscopic signatures.
Caption: Chemical structures of the target compound and its isomers.
The comprehensive spectroscopic characterization of these compounds follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the molecular structure.
Caption: General workflow for the spectroscopic analysis of pyrimidine derivatives.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Data
The table below summarizes the expected characteristic FT-IR absorption bands for this compound and the experimental data for its isomers.
| Vibrational Mode | This compound (Predicted) | 2-Amino-4-chloro-6-methylpyrimidine (Experimental) | 4-Amino-2-chloropyrimidine (Experimental) |
| N-H Stretching | 3450-3300 cm⁻¹ (asymmetric & symmetric) | 3440, 3330 cm⁻¹ | 3480, 3320 cm⁻¹ |
| C-H Stretching (Aromatic) | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ | ~3070 cm⁻¹ |
| C-H Stretching (Aliphatic, -CH₃) | 2980-2850 cm⁻¹ | 2960, 2870 cm⁻¹ | - |
| C=N, C=C Stretching (Ring) | 1620-1550 cm⁻¹ | 1640, 1580, 1550 cm⁻¹ | 1650, 1590, 1560 cm⁻¹ |
| N-H Bending | 1650-1600 cm⁻¹ | ~1620 cm⁻¹ | ~1630 cm⁻¹ |
| C-Cl Stretching | 800-600 cm⁻¹ | ~780 cm⁻¹ | ~790 cm⁻¹ |
Comparative Analysis
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands, corresponding to asymmetric and symmetric stretching modes. The exact positions of these bands are sensitive to hydrogen bonding. The C=N and C=C stretching vibrations of the pyrimidine ring will present a complex pattern of bands, and their positions will be influenced by the electronic effects of the substituents. The presence of the methyl group in this compound and 2-Amino-4-chloro-6-methylpyrimidine will be evidenced by characteristic aliphatic C-H stretching and bending vibrations, which will be absent in the spectrum of 4-Amino-2-chloropyrimidine. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
II. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.
Expected UV-Vis Data
| Compound | Solvent | λmax (nm) (Predicted/Experimental) |
| This compound | Methanol | ~240, ~280 |
| 2-Amino-4-chloro-6-methylpyrimidine | Ethanol | 238, 282 |
| 4-Amino-2-chloropyrimidine | Ethanol | 235, 295 |
Comparative Analysis
Substituted pyrimidines typically exhibit two main absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are highly dependent on the nature and position of the substituents on the pyrimidine ring. The amino group acts as an auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine. The chloro and methyl groups will also have a subtle influence on the electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol or ethanol). A series of dilutions are then made to obtain solutions of appropriate concentrations for analysis.
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the spectrum.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for detailed structural elucidation, providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton | This compound (Predicted δ, ppm) | 2-Amino-4-chloro-6-methylpyrimidine (Experimental δ, ppm) | 4-Amino-2-chloropyrimidine (Experimental δ, ppm) |
| Ring-H | ~8.0 (s, 1H) | ~6.5 (s, 1H) | ~7.9 (d, 1H), ~6.3 (d, 1H) |
| -NH₂ | ~6.5 (s, 2H) | ~6.8 (s, 2H) | ~7.0 (br s, 2H) |
| -CH₃ | ~2.4 (s, 3H) | ~2.2 (s, 3H) | - |
Comparative Analysis
The chemical shift of the ring proton is highly sensitive to the electronic effects of the substituents. In this compound, the single ring proton is expected to be a singlet. For 2-Amino-4-chloro-6-methylpyrimidine, the ring proton is also a singlet. In contrast, 4-Amino-2-chloropyrimidine will show two doublets for the two coupled ring protons. The protons of the amino group will appear as a broad singlet, and its chemical shift can be affected by solvent and concentration. The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | This compound (Predicted δ, ppm) | 2-Amino-4-chloro-6-methylpyrimidine (Experimental δ, ppm) | 4-Amino-2-chloropyrimidine (Experimental δ, ppm) |
| C2 | ~165 | ~163 | ~162 |
| C4 | ~158 | ~160 | ~164 |
| C5 | ~120 | ~105 | ~100 |
| C6 | ~155 | ~168 | ~157 |
| -CH₃ | ~20 | ~24 | - |
Comparative Analysis
The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the substituents. The carbon atom attached to the chlorine (C4 in the target and isomer 1, C2 in isomer 2) will be significantly deshielded. Similarly, the carbon atoms bonded to nitrogen will also appear at lower field. The chemical shift of the methyl carbon will be in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The multiplicity (splitting pattern) and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in both ¹H and ¹³C NMR spectra, are analyzed to elucidate the complete molecular structure.
Conclusion
References
Sources
A Senior Application Scientist’s Comparative Guide to Ensuring Analytical Excellence
An In-Depth Technical Guide to the Validation of Analytical Methods for 4-Chloro-2-methylpyrimidin-5-amine Purity
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the cornerstone of safety, efficacy, and regulatory compliance. This compound, a crucial building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield and impurity profile of the final drug substance. Therefore, the validation of analytical methods used to assess its purity is a non-negotiable step in the development lifecycle.
This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust, reliable, and fit-for-purpose analytical methods.
The Analytical Imperative: Foundational Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For a purity method, this means the procedure must be able to accurately and precisely quantify this compound and resolve it from any potential impurities, including process-related impurities and degradation products. The core validation characteristics, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ).[3][4]
Caption: High-level workflow for analytical method validation based on ICH guidelines.
Primary Chromatographic Techniques: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry. The choice between them is dictated by the physicochemical properties of the analyte.
-
High-Performance Liquid Chromatography (HPLC): Given that this compound is a polar, heterocyclic aromatic amine with a relatively low volatility, Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for its analysis. It separates compounds based on their polarity, making it ideal for this analyte without the need for chemical modification (derivatization).
-
Gas Chromatography (GC): GC separates compounds based on their boiling points and interaction with the stationary phase.[5] Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the high-temperature injector port. While derivatization could make it more amenable to GC analysis, this adds complexity and potential for analytical error.[6][7]
Deep Dive: Validation of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can effectively separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[8] To achieve this, forced degradation studies are an indispensable part of validation.[9][10]
Forced Degradation: The Ultimate Test of Specificity
The purpose of forced degradation is to intentionally stress the analyte under various conditions to generate potential degradation products.[11] This challenges the method's specificity, proving it can distinguish the intact analyte from any degradants.
Caption: Logical workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours) and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same intervals.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction and sample at appropriate time points.
-
Thermal Degradation: Expose the solid powder of the analyte to dry heat (e.g., 80°C) for a set period. Dissolve and analyze.
-
Photolytic Degradation: Expose the analyte (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity. The goal is to achieve 5-20% degradation of the active ingredient, which is generally sufficient to produce and detect primary degradants.[8]
Proposed RP-HPLC Method Protocol
Caption: Step-by-step experimental workflow for the HPLC analysis.
Detailed Method Parameters:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Buffer:Acetonitrile (70:30 v/v). The buffer is 20 mM potassium phosphate monobasic, with pH adjusted to 3.0 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Rationale for Choices:
-
C18 Column: The non-polar stationary phase provides excellent retention for the moderately polar this compound.
-
Acidic Mobile Phase (pH 3.0): The amine group will be protonated at this pH, leading to better interaction with the stationary phase and improved peak shape by minimizing tailing.
-
PDA Detector: Crucial for assessing peak purity during the forced degradation study and confirming the specificity of the method.
Validation Parameters: Data & Acceptance Criteria
The following table summarizes the key validation parameters, their experimental approach, and typical acceptance criteria based on ICH guidelines.
| Parameter | Experimental Approach | Acceptance Criteria (ICH Q2(R2)) | Illustrative Result |
| Specificity | Analyze blank, placebo, API, and forced degradation samples. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from blank, impurities, and degradants. Peak purity index > 0.999.[3][12] | Pass (No interference observed; peak purity index > 0.999 for all stressed samples). |
| Linearity | Analyze a minimum of five concentrations across the range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[13][14] | r² = 0.9998 |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision throughout the specified range. | The range over which the method is precise, accurate, and linear.[2] | 50 µg/mL to 150 µg/mL |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[15] | Mean Recovery = 100.5% |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[3][14] | Repeatability %RSD = 0.8% Intermediate Precision %RSD = 1.2% |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on signal-to-noise ratio (S/N ≈ 10).[13] | S/N ratio ≥ 10. Precision at the LOQ should meet acceptance criteria. | 0.5 µg/mL (S/N = 11) |
| Robustness | Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). | No significant impact on the results (%RSD of variance should be low). System suitability parameters must be met.[12] | Pass (All variations met system suitability requirements). |
Complementary Spectroscopic Methods for Characterization
While chromatography is essential for purity quantification, spectroscopic techniques are invaluable for identity confirmation and structural elucidation of the main component and any isolated impurities.
-
UV-Vis Spectroscopy: Useful for simple concentration measurements and as a detection method in HPLC. The pyrimidine ring system provides a characteristic UV absorbance.[16][17]
-
FTIR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H stretching for the amine group and C-Cl stretching.[18] This can confirm the identity of the bulk material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework of the molecule.[17][19]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns, which are critical for identifying unknown impurities and degradation products.[17]
Conclusion
The validation of an analytical method for the purity of this compound is a systematic process that ensures data integrity and product quality. This guide has established that RP-HPLC is the most suitable technique for this purpose. A robust validation protocol, anchored by forced degradation studies to prove specificity, is critical. By meticulously evaluating parameters such as linearity, accuracy, precision, and LOQ against internationally recognized standards like the ICH Q2(R2) guideline, scientists can develop a self-validating system that is truly fit for its intended purpose. This rigorous, science-based approach underpins the development of safe and effective medicines and ensures the reliability of chemical research.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities. Retrieved from [Link]
-
Patel, D. R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Schmidt, A. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. Retrieved from [Link]
-
Lavanya, G., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Mohammed, S. A., & Al-janabi, A. S. (2023). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. AIP Conference Proceedings, 2831(1). Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]
-
Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved from [Link]
-
World Health Organization. (n.d.). Guidelines on Validation – Appendix 4: Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]
-
Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Regalado, E. L., et al. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ccsknowledge.com [ccsknowledge.com]
- 6. bre.com [bre.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. molnar-institute.com [molnar-institute.com]
- 13. wjarr.com [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 19. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Chloropyrimidines
<_ _>
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine rings is a critical endeavor in medicinal chemistry and materials science.[1][2] The pyrimidine scaffold is a prevalent motif in a multitude of pharmaceuticals, owing to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds.[3][4] However, the use of economically advantageous and widely available chloropyrimidines as substrates presents a significant challenge due to the inert nature of the C-Cl bond.
This guide provides a comparative analysis of modern palladium catalyst systems designed to overcome this hurdle. We will delve into the mechanistic rationale behind catalyst design, present comparative experimental data, and offer a standardized protocol for catalyst evaluation, empowering researchers to make informed decisions for their specific synthetic applications.
The Mechanistic Challenge: Activating the C-Cl Bond
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][5] Aryl chlorides are notoriously less reactive in this step compared to their bromide and iodide counterparts.[3] Overcoming this high activation energy barrier requires palladium catalysts that are both sterically bulky and highly electron-rich.[3][6] These features promote the formation of the crucial Pd(II)-aryl intermediate, setting the stage for the subsequent steps in the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Analysis of Leading Catalyst Systems
The development of sophisticated ligands has been paramount in advancing the Suzuki-Miyaura coupling of challenging substrates like chloropyrimidines. Here, we compare two major classes of ligands that have demonstrated significant success: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (Buchwald-type)
Pioneered by Stephen Buchwald, biaryl phosphine ligands are characterized by their steric bulk and strong electron-donating ability.[7] Ligands such as SPhos and XPhos create a sterically congested and electron-rich environment around the palladium center. This facilitates the challenging oxidative addition step and promotes the final reductive elimination to release the product.[8]
Advantages:
-
High reactivity for a broad range of aryl chlorides.
-
Often effective at low catalyst loadings.
-
Well-established and commercially available.
Limitations:
-
Can be sensitive to air and moisture, often requiring handling in a glovebox.
-
The synthesis of the ligands can be complex.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[9][10] They are strong sigma-donors, forming highly stable bonds with the palladium center. This stability translates to robust catalysts that are often more resistant to decomposition. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation Initiation) series of catalysts, which feature an NHC ligand, are particularly noteworthy for their high activity and air/moisture stability.[11][12][13]
Advantages:
-
Excellent thermal stability and often tolerant of air and moisture.[14][15]
-
Highly active for the coupling of heteroaryl chlorides.[14][15]
-
Available as well-defined, easy-to-handle precatalysts.[13]
Limitations:
-
The steric and electronic properties can be less tunable compared to the vast array of available phosphine ligands.
Performance Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
To provide a direct comparison, the following table summarizes the performance of various palladium catalysts for the mono-arylation of 2,4-dichloropyrimidine with phenylboronic acid. The reaction generally shows high regioselectivity for the more electrophilic C4 position.[16][17]
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 (MW) | 71 | [18][19] |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 85 | [8] |
| (IPr)Pd(allyl)Cl | 1.5 | NaOtBu | 1,4-Dioxane | 80 | 1 | 92 | [14] |
| PEPPSI-IPr | 2 | K₂CO₃ | t-AmylOH | 100 | 18 | 95 | [20] |
| PEPPSI-IPent | 2 | K₂CO₃ | t-AmylOH | 100 | 18 | 98 | [17] |
Note: Yields are for the C4-arylated product. Reaction conditions and yields are adapted from the cited literature and may vary based on specific experimental setups.
Standardized Experimental Protocol for Catalyst Comparison
To ensure a fair and reproducible comparison of catalyst performance, a standardized experimental protocol is essential. The following procedure outlines a microwave-assisted method for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI-IPr)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Microwave reaction vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq.), phenylboronic acid (0.6 mmol, 1.2 eq.), and K₂CO₃ (1.5 mmol, 3.0 eq.).
-
Inerting: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.[18][19]
-
Reaction: Place the vial in the microwave reactor and heat to 100°C for 20 minutes with stirring.[18][19]
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and analyze the yield and purity by LC-MS and ¹H NMR.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for the comparative evaluation of palladium catalysts.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyrimidines is a challenging but highly valuable transformation. While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly under microwave irradiation, modern catalyst systems based on bulky phosphine and NHC ligands offer superior performance in terms of yield, reaction time, and catalyst loading.[2][18][19]
-
For Broad Applicability and High Reactivity: Catalyst systems based on Buchwald biarylphosphine ligands (e.g., SPhos) are an excellent choice, though they may require stringent inert atmosphere techniques.[8]
-
For Robustness and Ease of Use: NHC-based catalysts , particularly the PEPPSI-type precatalysts (e.g., PEPPSI-IPent), provide a compelling combination of high activity and stability, making them well-suited for high-throughput synthesis and process development environments.[11][12][17]
Ultimately, the optimal catalyst choice will depend on the specific substrate, desired reaction scale, and available laboratory equipment. The provided protocol offers a reliable framework for conducting an in-house comparative study to identify the most efficient and cost-effective catalyst for your specific research needs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Viciosa, M. T., et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 3. Suzuki-Miyaura Cross-Coupling Reactions with Heteroaryl Chlorides. Retrieved from [Link]
- G. C. Fu, et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal.
-
Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Retrieved from [Link]
-
G. C. Fu, et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2017). Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
YorkSpace. (n.d.). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
PubMed. (2023). Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Chemistry – A European Journal. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 11. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 13. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Chloro-2-methylpyrimidin-5-amine and Structurally Related Analogs Under Forced Degradation Conditions
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's intrinsic stability is a critical early-stage checkpoint in the therapeutic development pipeline. The chemical robustness of a lead compound under various environmental stressors directly influences its developability, informing decisions on formulation, storage, and handling. This guide provides an in-depth comparative analysis of the stability of 4-Chloro-2-methylpyrimidin-5-amine against a curated set of its structural analogs.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, substituents on the pyrimidine ring can dramatically alter its physicochemical properties, including its susceptibility to degradation. This guide will explore the impact of substituent placement and nature on the stability of the aminopyrimidine core through a series of forced degradation studies. The experimental data presented herein, while illustrative, is grounded in established principles of chemical reactivity for this class of heterocyclic compounds.
Introduction to the Analyzed Compounds
The stability of the target compound, This compound (1) , was assessed in comparison to three structurally related pyrimidine derivatives. These alternatives were selected to probe the influence of the chloro-substituent's position and the presence of additional functional groups on the overall stability profile.
-
Compound 1: this compound: The primary compound of interest.
-
Compound 2: 2-Chloro-5-methylpyrimidin-4-amine: An isomer of Compound 1, allowing for the assessment of positional effects of the chloro and amino groups.
-
Compound 3: 2-Amino-4-chloropyrimidine: An analog lacking the methyl group, to evaluate the influence of this alkyl substituent.
-
Compound 4: 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: An analog with an additional electron-donating methoxy group, to investigate its electronic effect on stability.
Experimental Design for Forced Degradation Studies
Forced degradation studies are a cornerstone of pre-formulation and drug development, designed to identify the likely degradation products and pathways of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3] The following experimental workflow was designed to assess the stability of the four aminopyrimidine derivatives.
Figure 2: Proposed hydrolytic degradation pathway for Compound 1.
Structure-Stability Insights:
-
Positional Isomerism (Compound 1 vs. 2): Compound 1, with the chloro group at the 4-position, is significantly more susceptible to hydrolysis than its isomer, Compound 2, where the chloro group is at the 2-position. This aligns with the general reactivity trend where the C4/C6 positions on the pyrimidine ring are more electron-deficient and thus more activated towards nucleophilic substitution than the C2 position. [4][5]* Effect of Methyl Group (Compound 1 vs. 3): The absence of the methyl group in Compound 3 leads to slightly higher degradation compared to Compound 1. This could be attributed to the weak electron-donating nature of the methyl group in Compound 1, which may slightly reduce the electrophilicity of the C4 position.
-
Effect of Methoxy Group (Compound 4): Compound 4, featuring a methoxy group at the 6-position, showed the highest level of hydrolytic degradation. While the methoxy group is generally electron-donating through resonance, its inductive electron-withdrawing effect, coupled with potential activation of the adjacent C4 position, appears to enhance the susceptibility to hydrolysis in this case.
Oxidative, Thermal, and Photolytic Stability
All compounds exhibited good stability under oxidative, thermal, and photolytic stress. The low levels of degradation suggest that these are not the primary degradation pathways under the tested conditions. The minor degradation observed under oxidative and photolytic conditions could involve complex reactions at the amino group or the pyrimidine ring itself. [6]The high thermal stability in the solid state indicates that the compounds are robust at elevated temperatures in the absence of a solvent. [7][8]
Experimental Protocols
Stability-Indicating HPLC-UV Method
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products. [9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of each compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl and heat at 60°C. At the desired time point, cool, neutralize with 1 mL of 0.2 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH and heat at 60°C. At the desired time point, cool, neutralize with 1 mL of 0.2 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 12% H₂O₂ and keep at room temperature. At the desired time point, dilute with mobile phase.
-
Thermal Degradation: Place approximately 5 mg of solid compound in a vial and heat at 80°C. At the desired time point, cool, dissolve in a known volume of methanol, and dilute with mobile phase.
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light stress as per ICH Q1B guidelines. [10]A dark control sample should be stored under the same conditions but protected from light.
Conclusion and Recommendations
This comparative guide demonstrates that this compound and its structural analogs are most susceptible to hydrolytic degradation, particularly under basic conditions. The stability is significantly influenced by the position of the chloro substituent, with the C4 position being more labile than the C2 position. The electronic effects of other substituents on the pyrimidine ring also play a modulating role in the compound's stability. All tested compounds showed high stability against oxidative, thermal, and photolytic stress.
For drug development professionals, these findings are crucial. The hydrolytic instability of 4-chloro-substituted pyrimidines necessitates careful consideration of pH in liquid formulations and processing steps. For this compound, formulation efforts should be directed towards maintaining a near-neutral or slightly acidic pH to minimize degradation. Its isomer, 2-Chloro-5-methylpyrimidin-4-amine, offers a more hydrolytically stable alternative, which could be a strategic advantage if pharmacologically viable. The stability-indicating HPLC method detailed here provides a robust framework for the routine analysis and quality control of these and similar compounds.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Shah, S. W., Al-Darabi, F. A., Rahman, A. U., & Shah, S. I. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1(5), 394-397.
- Baluja, S., et al. (n.d.).
- Sciscione, I., et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Pest Management Science, 62(5), 440-446.
- Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives.
- Wang, Y., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Taylor & Francis Online.
- Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Australian Journal of Chemistry, 19(11), 2321-2325.
- Luo, G., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(13), 5184-5186.
- Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(18), 12795-12800.
- Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov.
- Sharma, G., & Saini, S. (2016).
- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
- Anjali, T., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 42-47.
- Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
- Kossoski, F., et al. (2015). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. Physical Chemistry Chemical Physics, 17(18), 11848-11856.
- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- Wang, F., et al. (2021). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Environmental Research, 194, 110660.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4107-4115.
- Gjetja, A., & Kaczmarek, C. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433.
- ResearchGate. (2021).
- Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ResearchGate. (n.d.). Comparison of HPLC and our UV/Vis-based assay for analysis of 2'-deoxythymidine/thymine mixtures.
- mzCloud. (2016). 4 Chloro 2 5 DMA.
- Kim, H. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256.
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699.
- ResearchGate. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
- Gaudiano, M. C., et al. (1995). Ion-exchange liquid chromatography method with indirect UV detection for the assay of choline in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 581-588.
- Ioele, G., et al. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences, 15(7), 11530-11549.
- Kwiecień, A., & Ciunik, Z. (2015).
- Scirp.org. (2020). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).
- Asif, M., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Applied Sciences, 13(15), 8887.
- ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1045-1051.
- Racke, K. D., et al. (1988). Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. Journal of Agricultural and Food Chemistry, 36(6), 1301-1305.
- ResearchGate. (1993). Deamination of cytosine-containing pyrimidine photodimers in UV-irradiated DNA. Significance for UV light mutagenesis.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Chloro-2-methylpyrimidin-5-amine Analogs
The 2,4,5-trisubstituted pyrimidine scaffold, of which 4-Chloro-2-methylpyrimidin-5-amine is a key representative, serves as a privileged heterocyclic motif in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable versatility and a broad spectrum of biological activities, leading to extensive exploration as potent inhibitors of various enzymes and receptors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold's analogs, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological and logical frameworks. The focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this chemical class.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively investigated therapeutic application for analogs derived from the this compound core is in oncology.[2][3][4] These compounds have shown efficacy against a wide array of cancer cell lines through various mechanisms of action.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
A significant number of pyrimidine derivatives function as potent kinase inhibitors, targeting enzymes that are crucial for cell cycle regulation and signal transduction, often dysregulated in cancer.
-
Src/Abl Kinase Inhibition: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual inhibitors of Src and Abl kinases.[5] One notable compound, BMS-354825 (Dasatinib), which incorporates a substituted 2-methylpyrimidine core, demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines and showed complete tumor regression in a K562 chronic myelogenous leukemia (CML) xenograft model.[5]
-
Aurora Kinase Inhibition: Phthalazin-1-amine derivatives containing a 2-aminopyrimidine moiety have been developed as highly selective and orally bioavailable inhibitors of Aurora kinases.[6] Compound AMG 900 from this series showed potent activity against multidrug-resistant cancer cell lines.[6]
-
FLT3/Aurora Kinase Dual Inhibition: Quinazoline-based analogs have been synthesized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase, which are key targets in acute myeloid leukemia (AML).[7] The compound BPR1K871 displayed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM) and demonstrated in vivo efficacy in both AML and solid tumor xenograft models.[7]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.
Caption: Competitive inhibition of a kinase by a pyrimidine analog.
Tubulin Polymerization Inhibition
Another well-documented anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. A series of 2,4,5-substituted pyrimidines were synthesized and evaluated for their antiproliferative activities.[8] One indole-pyrimidine analog, 4k , was identified as a potent inhibitor of tubulin polymerization (IC50 = 0.79 µM) and displayed significant antiproliferative activity against several cancer cell lines with IC50 values ranging from 16 to 62 nM.[8] This compound was found to arrest cells at the G2/M phase of the cell cycle and competitively inhibit colchicine binding, indicating it binds to the colchicine-binding site on tubulin.[8]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound analogs and related pyrimidine derivatives against various cancer cell lines.
| Compound Class/Name | Mechanism of Action | Cancer Cell Line(s) | Potency (IC50/EC50) | Reference |
| Indazol-Pyrimidine (4f) | Apoptosis Induction | MCF-7 | 1.629 µM | [9] |
| Indazol-Pyrimidine (4i) | Apoptosis Induction | MCF-7 | 1.841 µM | [9] |
| Indole-Pyrimidine (4k) | Tubulin Polymerization Inhibitor | Multiple cell lines | 16 - 62 nM | [8] |
| Quinazoline-based (BPR1K871) | Dual FLT3/AURKA Inhibitor | MOLM-13, MV4-11 | ~ 5 nM | [7] |
| 2-(aminopyrimidinyl)thiazole (13) | Dual Src/Abl Kinase Inhibitor | K562 | Potent (not specified) | [5] |
Antimicrobial and Other Biological Activities
While anticancer applications are prominent, analogs of this compound have also been investigated for other biological activities.
Antimicrobial Activity
Derivatives of the pyrimidine scaffold have shown promise as antimicrobial agents.[3]
-
Antibacterial Activity: Salicylanilide derivatives incorporating a chloro-substituent have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] For instance, compound 1f (5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide) showed a rapid, concentration-dependent bactericidal effect against MRSA.[10]
-
Antifungal Activity: Esters of 4-chlorocinnamic acid have been evaluated for their antifungal properties against various Candida species. Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 and 0.024 µmol/mL, respectively.[11]
Anti-HIV Activity
2,4,5-Trisubstituted pyrimidines have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][12] These compounds have demonstrated high efficacy against both wild-type and resistant strains of the virus.[1]
Biofilm Inhibition
A library of 2-aminoimidazole derivatives, which can be synthesized from pyrimidine precursors, was tested for their ability to inhibit biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. The substitution pattern on the core structure was found to have a major effect on the biofilm inhibitory activity, with the most active compounds showing inhibition at low micromolar concentrations.[13]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4,5-trisubstituted pyrimidines is primarily dictated by the nature of the chemical groups at the 2, 4, and 5 positions.[1]
-
Position 4: The chlorine atom at position 4 is a key reactive site. Nucleophilic substitution at this position is a common first step in the synthesis of more complex analogs. Replacing the chlorine with various amines is a crucial step in generating libraries of compounds for screening.[1]
-
Position 2: The methyl group at position 2 can be varied to modulate the compound's properties. For instance, in the dual Src/Abl inhibitors, this position is part of a larger aminopyrimidinyl structure that is essential for activity.[5]
-
Position 5: Substitutions at the 5-position significantly influence the compound's biological profile. In anti-HIV NNRTIs, linking aryl or heteroaryl groups like 2-thienyl or 3-furyl to this position improved the activity.[12] In a series of NHE-1 inhibitors, an aryl group at this position was critical for potency.[14]
Experimental Protocols
The evaluation of these compounds relies on a set of standardized and robust experimental protocols.
General Synthesis Protocol for 2,4,5-Trisubstituted Pyrimidines
The synthesis of diverse pyrimidine analogs often follows a common pathway, allowing for the generation of large libraries for screening.
Caption: General synthetic workflow for pyrimidine analogs.
Step-by-Step Methodology:
-
First Nucleophilic Substitution: Commercially available 2,4-dichloropyrimidine is reacted with a primary amine at room temperature. This selectively substitutes the more reactive chlorine atom at the C4 position.[1]
-
Second Nucleophilic Substitution: The resulting 4-amino-2-chloropyrimidine intermediate is then reacted with a second, different amine, often at an elevated temperature, to substitute the chlorine at the C2 position.
-
Further Functionalization: The 5-position can be further modified, for example, through halogenation followed by a Suzuki or Sonogashira coupling reaction to introduce various aryl or alkyl groups, thus creating a diverse library of analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (the pyrimidine analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
Analogs of this compound represent a highly versatile and therapeutically relevant class of compounds. Their biological activity spans from potent anticancer effects, driven primarily by kinase and tubulin polymerization inhibition, to significant antimicrobial and antiviral properties. The ease of chemical modification at the C2, C4, and C5 positions of the pyrimidine core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. The robust data from numerous preclinical studies underscore the potential of this scaffold in the development of novel therapeutics. Further research focusing on optimizing pharmacokinetic profiles and exploring novel mechanisms of action will continue to unlock the full potential of this privileged chemical structure.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
-
Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
-
Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. PubMed. [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]
-
Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ACS Publications. [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]
-
Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Pyrimidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-methylpyrimidin-5-amine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the quest for novel therapeutics.[1][2][3] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on derivatives of the readily accessible and highly versatile starting material, 4-Chloro-2-methylpyrimidin-5-amine. We will explore how systematic structural modifications of this core influence biological activity, particularly in the realm of oncology, by examining their effects on key cellular targets like protein kinases. This comparative analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for rational drug design.
The this compound Core: A Gateway to Potent Biological Activity
The this compound scaffold is an excellent starting point for the synthesis of diverse compound libraries. The chlorine atom at the C4 position serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities. The amine group at the C5 position and the methyl group at the C2 position also offer opportunities for further derivatization, enabling a thorough exploration of the chemical space around the pyrimidine core. The strategic placement of these functional groups allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Comparative Analysis of Anticancer Activity: Deciphering the SAR
The anticancer potential of derivatives stemming from this compound is profoundly dictated by the nature and positioning of substituents. Modifications can dramatically alter a molecule's affinity for its biological target, its pharmacokinetic profile, and ultimately, its therapeutic efficacy.
The Critical Influence of the C4-Substituent
The chloro group at the C4 position is the most common site for modification in this scaffold. Its replacement with various anilino- and other aromatic moieties has proven to be a fruitful strategy in the development of potent kinase inhibitors.
Table 1: Impact of C4-Anilino Substitutions on Anticancer Activity
| Compound ID | C4-Substituent | Target Cancer Cell Line | IC50 (µM) |
| A-1 | 4-(3-fluorobenzyloxy)-3-chloroaniline | Ovarian, Breast, NSCLC, Renal | 0.2 - 0.5[4] |
| A-2 | 4-bromoaniline | - | - |
| A-3 | 3-chloro-4-fluoroaniline | - | - |
| B-1 | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino | L2987 (Lung Carcinoma Xenograft) | Low nanomolar VEGFR-2 inhibition[5] |
| C-1 | 2-(isopropylsulfonyl)phenyl)amino | EGFR L858R, T790M | Potent inhibition[6] |
This table is a representative compilation from multiple sources to illustrate SAR trends.
The data clearly indicates that the nature of the aniline substituent at the C4 position is a key determinant of anticancer activity. For instance, the introduction of a 4-(3-fluorobenzyloxy)-3-chloroaniline moiety (Compound A-1) leads to potent, sub-micromolar inhibition of various cancer cell lines.[4] This highlights the importance of a specific substitution pattern on the aniline ring for optimal interaction with the target kinase. Furthermore, the incorporation of a cyclopropylcarbamoylphenylamino group (Compound B-1) resulted in a potent VEGFR-2 kinase inhibitor, demonstrating that this position can be tailored to achieve selectivity for different kinases.[5] The presence of a bulky and appropriately functionalized group at C4 is often crucial for engaging with the ATP-binding pocket of kinases.
The Role of the C2- and C5-Substituents
While the C4 position is pivotal, modifications at the C2 and C5 positions also contribute significantly to the overall activity profile. The methyl group at C2 can influence the compound's solubility and metabolic stability. The amine group at C5 can be acylated or otherwise modified to introduce additional interaction points with the target protein or to modulate the compound's pharmacokinetic properties.
Kinase Inhibition: A Primary Mechanism of Action
Many of the anticancer activities observed with these pyrimidine derivatives can be attributed to their ability to inhibit protein kinases.[7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Targeting EGFR and VEGFR: A Dual Inhibition Strategy
A significant number of 4-anilinopyrimidine derivatives have been shown to be potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] Dual inhibition of these pathways can lead to a synergistic antitumor effect by simultaneously targeting tumor cell proliferation and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR signaling pathways by 4-anilinopyrimidine derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and validation are paramount in scientific research. The following are representative methodologies for the synthesis of 4-anilinopyrimidine derivatives and their evaluation in key biological assays.
General Synthetic Workflow for 4-Anilinopyrimidine Derivatives
The synthesis of 4-anilinopyrimidine derivatives typically involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Caption: General synthetic workflow for 4-anilinopyrimidine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF) is added the desired substituted aniline (1-1.2 equivalents).
-
Catalyst/Base Addition: A catalytic amount of a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand) and a base (e.g., K2CO3, Cs2CO3) or a protic acid (e.g., HCl) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-anilinopyrimidine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is a critical step in understanding their mechanism of action.
Step-by-Step Protocol:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a fluorescence-based or luminescence-based detection method.
-
Reagents: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective anticancer agents, particularly kinase inhibitors. The SAR studies highlighted in this guide underscore the critical importance of the C4-substituent in dictating the biological activity and target selectivity of these derivatives. The modular nature of the synthesis allows for the systematic exploration of chemical space, enabling the optimization of lead compounds with improved potency and pharmacokinetic properties.
Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of novel C4-substituents and further modifications at the C2 and C5 positions will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy against a range of cancers. The integration of computational modeling and structural biology will continue to play a pivotal role in the rational design of these promising pyrimidine-based drug candidates.
References
- Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., Pandey, S., Pal Singh, G., Khan, S., & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156.
- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
- Abouzid, K. A. M., Lasheen, D. S., Hassan, M. A., & Abd El Hadi, S. R. (2016). Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. Archiv der Pharmazie, 349(11), 827–847.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters.
- Design and Synthesis of 4‐Anilinothieno[2,3‐d]pyrimidine‐Based Compounds as Dual EGFR/HER‐2 Inhibitors. Scilit.
- Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride. PubChem.
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Hynes, J., Ioannidis, S., Kim, S., Marathe, P., Pang, S., Peterson, J., ... & Fargnoli, J. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., Epperly, A. H., Hinkle, A. R., Laquerre, S. G., Luzzio, M. J., Mook, R. A., Jr, Nasveschuk, C. G., Pata, P. N., Smaill, J. B., & Veal, J. M. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][9]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358.
- Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.
- Design, Synthesis and Biological Evaluation of 4-Amino- N -(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry.
- New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Liu, Q., Li, Y., Wang, Y., Wang, Y., Wang, Y., & Liu, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111585.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
- Liu, K., Zhai, X., Wang, J., Zhang, Y., Chen, B., Qu, H., Xu, Y., Wang, L., Liu, J., & Wang, H. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697.
Sources
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry.[1][2][3][4][5] These nitrogen-containing heterocyclic compounds are integral to a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][3][5] The efficiency, purity, and scalability of pyrimidine synthesis are therefore critical considerations in the drug discovery pipeline. This guide provides an in-depth comparison of two primary heating methodologies: traditional conventional heating and modern microwave irradiation, supported by experimental data and protocols to inform your synthetic strategies.
The Great Divide: Understanding the Heating Mechanisms
The fundamental difference between conventional heating and microwave irradiation lies in the energy transfer mechanism. This distinction is the root cause of the dramatic differences observed in reaction times, yields, and overall efficiency.
Conventional Heating: A Surface-Level Affair
Conventional heating relies on the transfer of thermal energy from an external source, such as an oil bath or heating mantle, through the walls of the reaction vessel to the solvent and reactants.[6] This process is inherently inefficient, relying on conduction and convection to distribute heat. Consequently, it often leads to uneven heating, with the vessel walls being significantly hotter than the bulk of the reaction mixture. This temperature gradient can result in the formation of byproducts and decomposition of thermally sensitive compounds.
Microwave Irradiation: Heating from Within
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to directly heat the reactants and solvent.[6][7][8] This is a form of dielectric heating where the energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrimidine synthesis, possess a permanent dipole moment.[7][8][9][10] When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[7][8][10] This rapid reorientation creates molecular friction, which generates heat.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field.[8][9] The resistance to this ionic movement results in the dissipation of energy as heat.[8]
This direct and volumetric heating leads to a rapid and uniform temperature increase throughout the reaction mixture, often resulting in significantly accelerated reaction rates and cleaner reaction profiles.[6][7][9]
Head-to-Head Comparison: Performance Metrics
The choice between conventional heating and microwave irradiation can be guided by a quantitative comparison of key performance indicators. The following table summarizes typical data from the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a classic method for pyrimidine synthesis.[11][12][13][14]
| Parameter | Conventional Heating | Microwave Irradiation | Advantage |
| Reaction Time | Hours (e.g., 5.5 - 12 hours)[15] | Minutes (e.g., 3 - 8 minutes)[16][17] | Microwave |
| Yield (%) | Good to Excellent (e.g., 54 - 65%)[15] | Excellent (e.g., 78 - 94%)[16][18] | Microwave |
| Energy Consumption | Higher | Lower[9][17][19] | Microwave |
| Purity/Side Products | Often requires extensive purification | Generally higher purity with fewer side products[6][9] | Microwave |
| Scalability | Well-established for large scale | Can be challenging, though advancements are being made[20][21][22][23][24] | Conventional |
| Solvent Use | Often requires solvents | Can be performed solvent-free or with green solvents[6][11][12][25][26] | Microwave |
The "Non-Thermal" Microwave Effect: A Point of Contention
The scientific community has long debated the existence of "non-thermal" or "specific" microwave effects, which are proposed to be phenomena not attributable to a simple increase in temperature.[27][28][29][30][31] The theory suggests that the microwave's electric field may directly interact with and stabilize polar transition states, thereby accelerating the reaction beyond what would be expected from a purely thermal effect.[31] However, many studies have concluded that the observed rate enhancements in liquid-phase organic synthesis are primarily a consequence of rapid and efficient heating.[14][27][32] While the debate continues, particularly for solid-state reactions, the practical benefits of microwave heating are undeniable.[27][30]
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative protocols for the synthesis of a dihydropyrimidine derivative via the Biginelli reaction.
Conventional Heating Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).[12]
-
Add a catalytic amount of a suitable acid or base.
-
Heat the mixture to reflux using an oil bath or heating mantle for several hours (typically 3-12 hours).[20]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[12]
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.[12]
Microwave Irradiation Protocol
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[16]
-
For a solvent-free reaction, a reaction mediator like polyphosphate ester can be added.[33] Alternatively, a minimal amount of a high-boiling, polar solvent like DMF or a green solvent like water can be used.[16][34][35]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (typically 3-20 minutes).[16][34]
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.[16]
-
Collect the solid by filtration and wash with water to afford the pure product.[16]
Visualizing the Workflow
The following diagrams illustrate the distinct workflows for pyrimidine synthesis using conventional and microwave heating.
Caption: Conventional Heating Workflow for Pyrimidine Synthesis.
Caption: Microwave-Assisted Workflow for Pyrimidine Synthesis.
Case Studies: Biginelli and Hantzsch Reactions
The advantages of microwave irradiation are not limited to a single reaction type. Two of the most prominent multicomponent reactions for synthesizing pyrimidine and related dihydropyridine structures, the Biginelli and Hantzsch reactions, have been extensively studied under both heating conditions.
-
Biginelli Reaction: As demonstrated in the data table, microwave-assisted Biginelli reactions consistently show dramatic reductions in reaction time (hours to minutes) and often provide higher yields of the desired dihydropyrimidinones.[12][15][18] The ability to perform this reaction under solvent-free conditions further enhances its green chemistry profile.[12]
-
Hantzsch Dihydropyridine Synthesis: Similar to the Biginelli reaction, the Hantzsch synthesis of dihydropyridines, which can be precursors to pyrimidines, is significantly accelerated under microwave irradiation.[36][37][38][39] Reports indicate that reactions that take several hours under conventional reflux can be completed in a matter of minutes in a microwave reactor, often with improved yields.[37][38]
The Green Chemistry Perspective
Microwave-assisted synthesis aligns well with the principles of green chemistry.[6][9] The reduced reaction times and increased efficiency lead to significant energy savings.[9][17][19] Furthermore, the ability to conduct reactions in the absence of a solvent or in environmentally benign solvents like water minimizes the generation of hazardous waste.[6][16][40]
Scalability: A Key Consideration for Industrial Applications
While microwave synthesis excels at the lab scale for rapid reaction screening and optimization, scalability to industrial production levels has been a challenge.[22] Conventional heating methods are well-established and readily scalable. However, recent advancements in multimode and continuous-flow microwave reactors are addressing these limitations, making microwave technology increasingly viable for larger-scale preparations.[20][21][23][24]
Conclusion: A Clear Winner for Modern Synthesis
For the synthesis of pyrimidines in a research and drug development context, microwave irradiation offers a compelling set of advantages over conventional heating. The dramatic reduction in reaction times, improved yields, and enhanced purity profiles can significantly accelerate the discovery and development process. While scalability remains a consideration for large-scale manufacturing, the benefits of microwave-assisted synthesis at the laboratory and pilot plant scales are clear. By embracing this technology, researchers can streamline their synthetic workflows, reduce their environmental impact, and ultimately bring novel pyrimidine-based therapeutics to the forefront of medicine more efficiently.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). IntechOpen. Retrieved January 4, 2026, from [Link]
-
Al-Mulla, A. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Stadler, A., & Kappe, C. O. (n.d.). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Non-thermal microwave effect. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Shaikh, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Retrieved January 4, 2026, from [Link]
-
Stadler, A., & Kappe, C. O. (2003). Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Retrieved January 4, 2026, from [Link]
-
Microwave chemistry. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Pospisil, P., et al. (n.d.). Scale-up in microwave-accelerated organic synthesis. PubMed. Retrieved January 4, 2026, from [Link]
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2007). Review on non-thermal effects of microwave irradiation in organic synthesis. PubMed. Retrieved January 4, 2026, from [Link]
-
Singh, V., Ali, W., & Salahuddin. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved January 4, 2026, from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 4, 2026, from [Link]
-
Tale, R. H., et al. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Eid, E. M. (2025, August 18). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Bentham Science Publishers. Retrieved January 4, 2026, from [Link]
-
Kumar, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Retrieved January 4, 2026, from [Link]
-
Bahekar, S. S., & Shinde, D. B. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Retrieved January 4, 2026, from [Link]
-
Microwave vs. Conventional Pyrimidine Synthesis. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
-
Sharma, A., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved January 4, 2026, from [Link]
-
Abonia, R., et al. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Retrieved January 4, 2026, from [Link]
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2016, May 9). Review on Non-Thermal Effects of Microwave Irradiation in Organic Synthesis. Journal of Microwave Power and Electromagnetic Energy. Retrieved January 4, 2026, from [Link]
-
Felluga, F., et al. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. Retrieved January 4, 2026, from [Link]
-
Sri Laya, A., et al. (2024, December). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Non-thermal microwave effect. (n.d.). chemeurope.com. Retrieved January 4, 2026, from [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved January 4, 2026, from [Link]
-
Kappe, C. O., et al. (n.d.). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Stadler, A., & Kappe, C. O. (2025, August 7). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kappe, C. O. (2000, January 1). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. R Discovery. Retrieved January 4, 2026, from [Link]
-
Vanden Eynde, J. J. (2001, September 4). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Retrieved January 4, 2026, from [Link]
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Scale‐Up of Microwave‐Assisted Organic Synthesis. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kappe, C. O. (n.d.). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 4, 2026, from [Link]
-
Abonia, R., et al. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Retrieved January 4, 2026, from [Link]
-
Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Retrieved January 4, 2026, from [Link]
-
(PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. (2025, January 7). ResearchGate. Retrieved January 4, 2026, from [Link]
-
SYNTHESIS OF HANTZSCH 1,4-DIHYDROPYRIDINES UNDER MICROWAVE IRRADIATION. (n.d.). R Discovery. Retrieved January 4, 2026, from [Link]
-
Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2025, August 7). (PDF) A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Vanden Eynde, J. J., & Mailleux, I. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Shore, G., & Organ, M. G. (n.d.). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Elgemeie, G., & Essa, H. (2025, August 7). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. ResearchGate. Retrieved January 4, 2026, from [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ndaya, C., et al. (n.d.). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. MDPI. Retrieved January 4, 2026, from [Link]
-
Microwaves better in chemical synthesis than traditional energy sources, say scientists. (2021, December 7). Science in Poland. Retrieved January 4, 2026, from [Link]
-
de la Hoz, A., & Loupy, A. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Saha, R., et al. (2025, August 6). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 4, 2026, from [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 4, 2026, from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. scribd.com [scribd.com]
- 19. Microwaves better in chemical synthesis than traditional energy sources, say scientists | Science in Poland [scienceinpoland.pl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 22. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 27. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 28. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Non-thermal_microwave_effect [chemeurope.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. discovery.researcher.life [discovery.researcher.life]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Solvent Choice for Microwave Synthesis [cem.com]
- 36. mdpi.org [mdpi.org]
- 37. discovery.researcher.life [discovery.researcher.life]
- 38. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. benthamdirect.com [benthamdirect.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Pyrimidine Amines: A Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Pyrimidine Amines in Modern Drug Discovery
Pyrimidine amines represent a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence in biologically active molecules, including nucleic acids, underscores their significance.[1][2] The efficient and economical synthesis of these heterocyclic scaffolds is therefore a critical endeavor in the journey of drug discovery and development.[1] This guide provides an in-depth, objective comparison of various synthetic pathways to pyrimidine amines, with a focus on a comprehensive cost-benefit analysis. We will delve into the nuances of reaction mechanisms, reagent costs, scalability, and the adoption of green chemistry principles to provide actionable insights for researchers, scientists, and professionals in the pharmaceutical industry.
The selection of an optimal synthetic route is a multi-faceted decision that extends beyond mere chemical yield. It necessitates a holistic evaluation of factors such as the cost and availability of starting materials, the toxicity and environmental impact of reagents, energy consumption, and the complexity of purification procedures.[3] This guide aims to equip you with the necessary data and expert analysis to make informed decisions that align with your specific research or production objectives.
Section 1: Classical Approaches to Pyrimidine Amine Synthesis
Traditional methods for pyrimidine synthesis have been the bedrock of heterocyclic chemistry for decades. While often reliable, they can be accompanied by drawbacks such as harsh reaction conditions, the use of hazardous materials, and the generation of significant waste.[2] A critical evaluation of these classical routes is essential to appreciate the advancements offered by modern synthetic strategies.
The Pinner Synthesis and its Variations
The Pinner synthesis, a condensation reaction between a 1,3-dicarbonyl compound and an amidine, remains a widely utilized method for constructing the pyrimidine ring.[1]
Reaction Mechanism: The reaction proceeds through the initial formation of an enamine from the dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration yield the pyrimidine core.
Cost-Benefit Analysis:
-
Advantages: The primary advantage of the Pinner synthesis lies in the ready availability and low cost of the starting materials, such as 1,3-dicarbonyl compounds and amidine hydrochlorides.[1] The procedure is generally straightforward to perform in a laboratory setting.
-
Disadvantages: This method can suffer from moderate yields, particularly with sterically hindered substrates. The use of strong acids or bases as catalysts can lead to side reactions and complicate product purification. From a green chemistry perspective, the generation of salt byproducts and the use of volatile organic solvents are notable drawbacks.
Experimental Protocol: A Typical Pinner Synthesis
-
A solution of the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol is prepared.[1]
-
The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Synthesis from Malononitrile
Malononitrile is a versatile and cost-effective starting material for the synthesis of a variety of heterocyclic compounds, including pyrimidine amines.[4][5]
Reaction Mechanism: This approach often involves a multi-component reaction where malononitrile, an aldehyde, and a source of ammonia (like urea or thiourea) condense to form the pyrimidine ring.[4]
Cost-Benefit Analysis:
-
Advantages: Malononitrile is an inexpensive and readily available reagent.[4] This route often proceeds with good yields and can be adapted for the synthesis of a wide range of substituted pyrimidine amines by varying the aldehyde component.[4][5][6]
-
Disadvantages: The reaction can sometimes require a catalyst and heating, which adds to the energy cost.[4] The use of certain aldehydes may lead to the formation of byproducts, necessitating careful purification.
Experimental Protocol: Three-Component Synthesis from Malononitrile
-
A mixture of malononitrile (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.2 eq) is suspended in a solvent like ethanol.[4]
-
A catalytic amount of a base, such as sodium acetate or a heterogeneous catalyst like nanosized MgO, is added.[4][7]
-
The reaction mixture is refluxed for a specified period, typically monitored by TLC.[4][7]
-
After cooling, the precipitated product is collected by filtration, washed, and dried.[1]
Section 2: Modern and Catalytic Approaches
The drive for more efficient, sustainable, and cost-effective chemical processes has led to the development of numerous modern synthetic routes to pyrimidine amines. These methods often employ catalysts to achieve higher yields, milder reaction conditions, and greater selectivity.[1][8]
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrimidine rings is no exception.[8][9][10][11] Various metals, including palladium, copper, and iron, have been successfully employed to catalyze the formation of pyrimidines.[10][12]
Causality Behind Experimental Choices: The choice of metal catalyst is dictated by the specific transformation desired. For instance, palladium catalysts are often used in cross-coupling reactions to introduce substituents onto a pre-formed pyrimidine ring, while copper and iron catalysts can be effective in cyclization reactions to build the ring itself.[10][12] The selection of ligands is also crucial for tuning the catalyst's activity and selectivity.
Cost-Benefit Analysis:
-
Advantages: Metal-catalyzed reactions often proceed with high efficiency and selectivity under mild conditions.[8][10] They can tolerate a wide range of functional groups, allowing for the synthesis of complex molecules.[13] In some cases, the catalyst can be recycled, which can significantly reduce costs on an industrial scale.[1][14]
-
Disadvantages: The primary cost driver for these methods is often the catalyst itself, especially those based on precious metals like palladium.[3] Contamination of the final product with residual metal can be a concern, particularly in pharmaceutical applications, and requires rigorous purification.
Experimental Protocol: A Representative Copper-Catalyzed Cyclization
-
A mixture of a ketone, a nitrile, and a base is prepared in a suitable solvent.[12]
-
A catalytic amount of a copper salt (e.g., CuI) is added.[12]
-
The reaction is heated under an inert atmosphere until completion.
-
The reaction mixture is then worked up to remove the catalyst and isolate the pyrimidine product.
One-Pot and Multicomponent Reactions (MCRs)
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates.[2][15] This approach offers significant advantages in terms of time, cost, and environmental impact.[2][14]
Logical Relationship Diagram:
Caption: Workflow of a one-pot multicomponent reaction for pyrimidine amine synthesis.
Cost-Benefit Analysis:
-
Advantages: MCRs are inherently more cost-effective and environmentally friendly as they reduce solvent consumption, energy usage, and waste generation.[2][14] The operational simplicity and shorter reaction times also contribute to lower labor costs.[15][16][17]
-
Disadvantages: The development of a successful MCR can be challenging, as it requires careful optimization of reaction conditions to ensure that all sequential reactions proceed efficiently without interfering with one another.
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine amines to minimize the environmental footprint of chemical manufacturing.[2][18][19] These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.[2]
Key Green Strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields.[1][2]
-
Ultrasound-Driven Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and cavitation.[2][12]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "grindstone chemistry," minimizes waste and simplifies product isolation.[14]
-
Use of Greener Catalysts: Employing non-toxic and recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, aligns with green chemistry principles.[2][14]
Cost-Benefit Analysis:
-
Advantages: Green chemistry approaches offer significant long-term economic and environmental benefits, including reduced waste disposal costs, lower energy consumption, and a safer working environment.[2][14]
-
Disadvantages: The initial investment in specialized equipment, such as microwave reactors, may be a barrier for some laboratories. The scalability of some green techniques may also require further investigation.
Section 3: Quantitative Comparison of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The estimated costs are based on publicly available data and are intended for comparative purposes only. Actual costs will vary depending on the supplier, scale, and purity of the reagents.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reported Yield (%) | Estimated Cost per Gram of Product | Overall Cost-Effectiveness |
| Pinner Synthesis | 1,3-Dicarbonyl Compounds, Amidines | Acid/Base Catalysts | Moderate to High | Low to Moderate | Competitive, with readily available and inexpensive starting materials.[3] |
| From Malononitrile | Malononitrile, Aldehydes, Urea/Thiourea | Base Catalysts | High | Low to Moderate | Good, due to inexpensive starting materials. |
| Catalytic Hydrogenation | 4-Cyanopyrimidine | Raney Nickel or Pd/C, Hydrogen | High | Moderate to High | Potentially high, dependent on catalyst cost and recycling.[3] |
| Reductive Amination | Pyrimidine-4-carboxaldehyde | Sodium Borohydride, Ammonia | Moderate to High | Moderate | Good, due to relatively inexpensive reagents.[3] |
| Metal-Catalyzed Cyclization | Ketones, Nitriles | Copper/Iron/Palladium Catalysts | High | Moderate to High | Can be very high, but catalyst recycling can improve economics. |
| One-Pot MCRs | Varies (e.g., Aldehydes, Ketones, Guanidine) | Often Catalyst-Free or Mild Catalysts | High | Low to Moderate | Excellent, due to process intensification and reduced waste.[15] |
| Green Approaches (e.g., Microwave) | Varies | Varies | Often Improved Yields | Varies | Potentially very high, with long-term savings in energy and waste.[2] |
Section 4: Scalability and Industrial Production
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations.[20][21] Scalability is a critical factor in determining the commercial viability of a synthetic route.
Key Considerations for Scale-Up:
-
Safety: Reactions that are manageable on a small scale may pose significant safety risks at an industrial scale (e.g., highly exothermic reactions, use of flammable or toxic reagents).
-
Cost of Goods (COGs): The cost of raw materials, reagents, and solvents becomes a dominant factor at scale.
-
Process Robustness: The synthetic route must be reliable and reproducible on a large scale to ensure consistent product quality.
-
Waste Management: The disposal of large volumes of waste can be costly and environmentally challenging.
Diagram of Scalability Considerations:
Caption: Key factors to consider when scaling up pyrimidine amine synthesis.
For large-scale production, one-pot multicomponent reactions and processes utilizing green chemistry principles often present the most economically and environmentally sustainable options.[2][15] While the initial investment in technology for green chemistry approaches might be higher, the long-term savings in energy, solvent, and waste treatment can be substantial.
Conclusion: Selecting the Optimal Synthetic Pathway
The most cost-effective and efficient synthetic route to a particular pyrimidine amine is not a one-size-fits-all answer. The optimal choice depends on a careful evaluation of the specific requirements of the project, including the desired scale of production, the complexity of the target molecule, and the available resources.
-
For laboratory-scale synthesis where simplicity and readily available reagents are prioritized, classical methods like the Pinner synthesis or multicomponent reactions from malononitrile can be excellent choices.
-
For large-scale industrial production , the focus shifts towards cost-effectiveness, safety, and sustainability. In this context, one-pot multicomponent reactions and green chemistry approaches often provide the most significant advantages.[2][15]
-
Catalytic methods , particularly those using non-precious metals, offer a powerful tool for achieving high efficiency and selectivity, and their cost-effectiveness can be enhanced through catalyst recycling.[1][3]
By carefully considering the cost-benefit analysis presented in this guide, researchers and drug development professionals can make strategic decisions that will accelerate their research and contribute to the efficient and sustainable production of these vital pharmaceutical building blocks.
References
- BenchChem. (n.d.). Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN J. Chem., 16(3).
- ResearchGate. (2023). (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- AMiner. (n.d.). Green Recipes for Pyrimidine.
- Walmart.com. (n.d.). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis: Transition Metal-Catalyzed Heterocyc, (Paperback).
- PubMed. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques.
- BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine.
- Taylor & Francis Online. (2018). Highly efficient one-pot synthesis of fused pyrimidones from 2-heteroaryl amines and Morita–Baylis–Hillman carbonates via intermolecular cyclocondensation.
- MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- ResearchGate. (n.d.). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
- ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- MDPI. (n.d.). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study.
- ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst.
- PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- ResearchGate. (n.d.). Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,....
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- Enamine. (n.d.). Scale-Up Synthesis of MedChem Relevant Cores.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robot or human? [walmart.com]
- 10. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 11. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aminer.org [aminer.org]
- 19. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-methylpyrimidin-5-amine
For the dedicated researcher, every compound tells a story from synthesis to application. Yet, the final chapter—its proper disposal—is a critical narrative of safety, responsibility, and environmental stewardship. 4-Chloro-2-methylpyrimidin-5-amine, a halogenated heterocyclic compound, serves as a vital intermediate in the complex pathways of drug discovery. Its disposal, however, demands the same level of precision and expertise as its synthesis.
This guide moves beyond generic protocols to provide a deep, procedural framework for the safe and compliant disposal of this compound. We will explore the "why" behind each step, grounding our recommendations in regulatory context and chemical principles to ensure that your laboratory's safety culture extends comprehensively to your waste management practices.
Hazard Identification: Understanding the Compound's Profile
This compound is a halogenated organic compound and an aminopyrimidine . Analysis of SDS and GHS classifications for similar structures, such as 4-Chloro-2-methylpyrimidine and 4-Chloro-5-methylpyrimidin-2-amine, suggests the following potential hazards[1][2]:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Likely to cause serious eye irritation.[2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, a common trait for some aminopyrimidine derivatives.[1]
Given these inferred risks, it is imperative to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE) at all times, not just during synthesis but also during waste consolidation and disposal.
Regulatory Framework: Classifying Your Waste
The first step in proper disposal is correctly classifying the waste according to federal and state regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4]
-
Listed Wastes: As a halogenated organic compound, waste streams containing this compound could fall under the EPA's "F-list" of hazardous wastes from non-specific sources, particularly if used with or contaminated by certain solvents.[5]
-
Characteristic Wastes: The generator of the waste is legally responsible for determining if their waste exhibits any hazardous characteristics.[6] While this compound is a solid, solutions of it or waste mixtures could exhibit characteristics of toxicity.
Therefore, it is most prudent to manage all waste containing this compound as hazardous waste . This mandates a "cradle-to-grave" management approach, ensuring the waste is handled safely from its generation to its final, documented disposal.[6]
Disposal Pathway: High-Temperature Incineration
The universally accepted and most environmentally sound disposal method for halogenated organic wastes is high-temperature incineration in a specialized hazardous waste facility.
The rationale is twofold:
-
Complete Destruction: The high temperatures break the stable carbon-halogen and aromatic ring bonds, converting the compound into simpler, less harmful substances.
-
Acid Gas Neutralization: The chlorine atom is converted into hydrogen chloride (HCl) gas during combustion. Licensed hazardous waste incinerators are equipped with sophisticated "scrubber" systems—typically alkaline solutions—that neutralize this corrosive acid gas before it is released into the atmosphere.
The operational parameters for the effective destruction of halogenated organic compounds are critical and well-established.
| Parameter | Recommended Value | Rationale |
| Operating Temperature | > 1100°C (2000°F) | Ensures complete thermal destruction of stable halogenated compounds.[7][8] |
| Residence Time | > 1.0 - 2.0 seconds | Provides sufficient time at high temperature for the oxidation reactions to go to completion.[8][9] |
| Post-Treatment | Acid Gas Scrubbing | Neutralizes HCl and other acidic byproducts generated from the chlorine content.[8] |
Attempting to dispose of this compound via landfill is inappropriate due to its potential to leach into the environment. Chemical neutralization in a standard laboratory setting is not recommended as it can be complex, may produce other hazardous byproducts, and does not address the complete destruction of the pyrimidine ring.[10]
Step-by-Step Laboratory Disposal Protocol
The following protocol provides a clear, actionable workflow for researchers.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. Based on the inferred hazards, this includes:
-
Eye Protection: Chemical safety goggles.[2]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and cost-effective disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and feature a secure screw-top cap.[11]
-
Label Correctly: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," "Toxic").
-
Segregate Waste Types:
-
Solid Waste: Collect unreacted compound, contaminated filter paper, and used weighing papers in the designated container.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and chromatography columns should be collected in a separate, clearly labeled solid waste container.
-
Liquid Waste: Solutions from reactions or chromatography containing the compound should be collected in a dedicated, labeled liquid hazardous waste container. Do not mix with non-halogenated solvent waste to avoid cross-contamination and simplify the disposal process for your institution.
-
Step 3: Handling Small Spills and Decontamination
In the event of a small spill on a benchtop:
-
Alert Colleagues: Inform others in the immediate area.
-
Contain the Spill: Use a commercial spill kit or absorbent pads to gently cover the solid material. Avoid raising dust.
-
Clean the Area: Carefully sweep the absorbed material into a dustpan and place it in the designated hazardous waste container.
-
Decontaminate the Surface: Wipe the area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels in the solid hazardous waste container.
-
Decontaminate Glassware: Reusable glassware should be rinsed first with a suitable organic solvent to dissolve any residue. This first rinseate must be collected as hazardous liquid waste.[11] Subsequent cleaning can proceed with standard detergents.
Step 4: Storage and Disposal Request
-
Store Safely: Keep the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting your Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste transporter.
The entire process, from waste generation to pickup, must be documented to maintain the RCRA-mandated chain of custody.
Logical Workflow for Waste Management
The decision-making process for handling waste generated from work with this compound can be visualized as follows:
Caption: Decision workflow for proper disposal.
By adhering to this comprehensive guide, you ensure that the final step in your research with this compound is conducted with the highest standards of safety and regulatory compliance, protecting yourself, your colleagues, and the environment.
References
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Spivey, J. J. (1987). Incineration Techniques for Control of Volatile Organic Compound Emissions.
-
U.S. Environmental Protection Agency. (2003). Air Pollution Control Technology Fact Sheet: Thermal Incinerator. EPA-452/F-03-022. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
- ECHEMI. (n.d.). 4-CHLORO-2-METHYLPYRIMIDINE SDS, 4994-86-9 Safety Data Sheets.
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Available at: [Link]
-
Environmental Protection Agency (Ireland). (2016). Office of Environmental Sustainability, Inspector's Report on a Licence Application. Available at: [Link]
- Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generation. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]
-
Code of Federal Regulations. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Available at: [Link]
-
Zero Waste Europe. (n.d.). Incineration. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. epa.gov [epa.gov]
- 9. zeeco.com [zeeco.com]
- 10. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
Operational Guide: Personal Protective Equipment for Handling 4-Chloro-2-methylpyrimidin-5-amine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Chloro-2-methylpyrimidin-5-amine. As a substituted chloropyrimidine, this compound warrants a cautious approach. While specific toxicological data for this exact molecule is not extensively published, a thorough hazard assessment based on structurally similar aminopyrimidines and chlorinated heterocyclic compounds dictates the stringent protective measures outlined below.[1][2] This document is intended for trained researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
The primary principle of laboratory safety is to mitigate risk at its source. Before any personal protective equipment (PPE) is selected, a risk assessment must be conducted, and higher-order controls must be implemented. The universally accepted "Hierarchy of Controls" provides the framework for this assessment, prioritizing the most effective measures.
-
Engineering Controls: These are the first line of defense. All work involving this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] The fume hood's functionality should be verified before each use.
-
Administrative Controls: These are the policies and procedures that minimize exposure. This includes restricting access to the handling area, providing specific training on the hazards of this chemical class, and ensuring eyewash stations and safety showers are readily accessible and tested.[5]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls. The remainder of this guide details the specific PPE requirements.
Based on data from analogous compounds, this compound should be treated as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and potentially harmful if inhaled or swallowed.[5][6][7][8]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. The selection of specific items must be based on a thorough risk assessment of the planned procedure.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye & Face Protection | Tightly-sealed Chemical Splash Goggles AND a full-face shield. | Standard safety glasses are insufficient. The potential for serious eye irritation from dust or splashes necessitates the use of chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][9][10] A face shield must be worn over the goggles during any operation with a splash or aerosolization risk (e.g., transfers, making solutions).[3][10] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile). | Double-gloving is recommended. Gloves must be inspected for tears or holes before use.[10][11] Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[12] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide. Always remove gloves using the proper technique to avoid skin contact and dispose of them immediately after use.[11] |
| Body Protection | Chemical-resistant laboratory coat or gown. | A fully-buttoned lab coat, preferably one made of a chemical-resistant material like Nomex® or treated cotton, is required.[12] For procedures involving larger quantities or a high risk of splashing, a disposable, impervious Tyvek-type suit should be considered.[3][10] Full-length pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[12] |
| Respiratory Protection | Required when engineering controls are insufficient or during emergencies. | All routine handling of solids and solutions should occur in a chemical fume hood. If this is not possible, or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][5][12] For solid particulates, a filtering facepiece respirator (e.g., N95) may be sufficient, but a risk assessment may indicate the need for a respirator with specific chemical cartridges.[10] |
Operational Protocol: Step-by-Step Safe Handling
A logical, step-by-step workflow is essential to minimize the risk of exposure.
Pre-Operation Safety Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble all Materials: Place the chemical container, weighing paper/boat, spatulas, solvent, and reaction vessel inside the fume hood before starting.
-
Locate Emergency Equipment: Confirm the path to the nearest eyewash station and safety shower is unobstructed.
-
Prepare Waste Containers: Have designated, labeled waste containers ready for both solid chemical waste and contaminated disposable materials (gloves, weighing paper, etc.).
PPE Donning & Experimental Workflow
The following diagram illustrates the logical flow from preparation to the completion of the task, emphasizing safety checkpoints.
Caption: Logical workflow for safely handling this compound.
Doffing PPE and Disposal Plan
Proper removal of PPE is critical to prevent cross-contamination.
-
Gloves: Remove the first layer of gloves (if double-gloving) or the single pair of gloves using a method that avoids touching the outer surface with bare skin. Dispose of them in the designated solid waste container.
-
Face Shield/Gown: Remove the face shield and lab coat. If the lab coat is disposable, place it in the solid waste container. If reusable, store it in a designated area away from personal items.
-
Goggles: Remove goggles last.
-
Final Glove Removal: If a second pair of gloves was worn, remove them and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][10]
Disposal Plan:
-
Chemical Waste: All surplus solid material and solutions containing this compound must be disposed of as hazardous chemical waste in a clearly labeled, sealed container. Do not discharge to sewer systems.[9][11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, paper towels used for cleanup) must be collected in a sealed bag or container and disposed of as hazardous solid waste.[10]
-
Follow Regulations: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[11]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
